molecular formula C7H5ClO4 B034157 4-Chloro-3,5-dihydroxybenzoic acid CAS No. 102338-87-4

4-Chloro-3,5-dihydroxybenzoic acid

Katalognummer: B034157
CAS-Nummer: 102338-87-4
Molekulargewicht: 188.56 g/mol
InChI-Schlüssel: SQVGSLMYJNTJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3,5-dihydroxybenzoic acid (CAS 102338-87-4) is a high-purity chlorinated dihydroxybenzoic acid derivative offered as a key chemical building block for synthetic organic chemistry and pharmaceutical research . With a molecular formula of C7H5ClO4 and a molecular weight of 188.57 g/mol, this compound serves as a versatile precursor for the synthesis of more complex molecules . Researchers value this compound for its phenolic hydroxyl groups and carboxylic acid functionality, which allow for various chemical modifications. Available with a guaranteed purity of ≥98%, this product is characterized to ensure consistency and reliability in your experimental results . This product is classified as a warning substance with potential hazards including causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this material . For optimal stability, the product should be stored sealed in a dry environment at +2 to +8°C . This chemical is provided for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-chloro-3,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVGSLMYJNTJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20144915
Record name alpha-Resorcylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102338-87-4
Record name alpha-Resorcylic acid, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102338874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Resorcylic acid, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20144915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Chloro-3,5-dihydroxybenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 4-chloro-3,5-dihydroxybenzoic acid, a valuable building block and versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of synthetic strategies, mechanistic insights, and practical experimental protocols. By elucidating the causality behind experimental choices and grounding the discussion in authoritative references, this guide aims to serve as a reliable resource for the scientific community.

Introduction: Significance and Applications

This compound (CAS No: 102338-87-4) is a halogenated derivative of 3,5-dihydroxybenzoic acid. Its unique structural features, including the electron-withdrawing chlorine atom and the two hydroxyl groups, make it a valuable precursor in the synthesis of more complex molecules. This compound has found applications in various research areas and serves as a crucial intermediate in the development of novel compounds. While the direct applications of this compound are primarily in organic synthesis, its precursor, 3,5-dihydroxybenzoic acid, is a key intermediate in the production of pharmaceuticals, pesticides, and dyes.[1] For instance, 3,5-dihydroxybenzoic acid is a starting material for the synthesis of the broad-spectrum antibacterial agent Bromoprim and the plant growth regulator "Tingli".[1]

The strategic placement of the chloro and dihydroxy functionalities on the benzoic acid core allows for selective modifications, making it an attractive scaffold for medicinal chemistry and materials science. This guide will focus on the chemical synthesis of this important compound, providing a robust framework for its preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound points to 3,5-dihydroxybenzoic acid as the most direct precursor. The primary transformation is the selective chlorination at the C4 position of the aromatic ring.

Retrosynthesis This compound This compound 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid This compound->3,5-Dihydroxybenzoic Acid Electrophilic Aromatic Chlorination

Caption: Retrosynthetic analysis of this compound.

The key challenge in this synthesis lies in achieving regioselective chlorination. The two hydroxyl groups are activating and ortho-, para-directing. The para position (C4) is sterically more accessible and electronically activated, making it the most probable site for electrophilic substitution. However, controlling the reaction to prevent over-chlorination or side reactions is crucial.

Synthetic Methodologies

The primary route for the synthesis of this compound involves the direct chlorination of 3,5-dihydroxybenzoic acid. This section will detail the prerequisite synthesis of the starting material and the subsequent chlorination step.

Preparation of the Precursor: 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid can be prepared through several methods. A well-established and scalable approach involves the sulfonation of benzoic acid followed by alkali fusion.[1][2] This two-step process provides a reliable route to the dihydroxybenzoic acid precursor.

3.1.1. Step 1: Sulfonation of Benzoic Acid

The initial step is the disulfonation of benzoic acid using fuming sulfuric acid at elevated temperatures.[2][3] The harsh reaction conditions are necessary to introduce two sulfonic acid groups onto the aromatic ring.

Reaction: Benzoic Acid → Benzoic Acid-3,5-disulfonic Acid

Causality: Fuming sulfuric acid, a source of sulfur trioxide (SO₃), is a powerful electrophile required to overcome the deactivating effect of the carboxylic acid group. The high temperature (240-250°C) provides the necessary activation energy for the disulfonation to occur.[2]

3.1.2. Step 2: Alkali Fusion of Benzoic Acid-3,5-disulfonic Acid

The resulting disulfonic acid is then subjected to alkali fusion with a mixture of sodium and potassium hydroxides.[2] This reaction replaces the sulfonic acid groups with hydroxyl groups.

Reaction: Benzoic Acid-3,5-disulfonic Acid → 3,5-Dihydroxybenzoic Acid

Causality: The strong nucleophilic character of the hydroxide ions at high temperatures (280-310°C) is essential for the displacement of the sulfonate groups.[2] The use of a eutectic mixture of NaOH and KOH allows the reaction to be carried out at a lower temperature than with either alkali alone.

Chlorination of 3,5-Dihydroxybenzoic Acid

The final step is the regioselective chlorination of 3,5-dihydroxybenzoic acid to yield the target compound, this compound. Various chlorinating agents can be employed for this electrophilic aromatic substitution.

Reaction: 3,5-Dihydroxybenzoic Acid → this compound

Causality: The hydroxyl groups at positions 3 and 5 are strongly activating and direct the incoming electrophile (chlorine) to the ortho and para positions. The C4 position is para to both hydroxyl groups, making it the most electronically activated and sterically accessible site for chlorination. A mild chlorinating agent is often preferred to avoid over-chlorination at the C2 and C6 positions.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Benzoic Acid Benzoic Acid Benzoic Acid-3,5-disulfonic Acid Benzoic Acid-3,5-disulfonic Acid Benzoic Acid->Benzoic Acid-3,5-disulfonic Acid Sulfonation (Fuming H₂SO₄) 3,5-Dihydroxybenzoic Acid 3,5-Dihydroxybenzoic Acid Benzoic Acid-3,5-disulfonic Acid->3,5-Dihydroxybenzoic Acid Alkali Fusion (NaOH/KOH) This compound This compound 3,5-Dihydroxybenzoic Acid->this compound Chlorination (e.g., SO₂Cl₂)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and available equipment. Appropriate personal protective equipment (PPE) must be worn at all times.

Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.[2]

Materials and Reagents:

  • Benzoic acid

  • Fuming sulfuric acid (30% SO₃)

  • Barium carbonate

  • Sodium hydroxide

  • Potassium hydroxide

  • Concentrated hydrochloric acid

  • Ether

Protocol:

  • Sulfonation: In a 1-liter Kjeldahl flask, carefully add 500 mL of fuming sulfuric acid to 200 g (1.64 moles) of benzoic acid. Heat the mixture in an oil bath at 240-250°C for 5 hours.[2][3]

  • Work-up: After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with constant stirring.

  • Neutralization: Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.[3]

  • Isolation of Barium Salt: Filter the resulting paste by suction and wash the barium sulfate cake with water. Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

  • Alkali Fusion: In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide. Gradually add the dried and pulverized barium salt from the previous step.[3]

  • Reaction: Raise the temperature to 280-310°C and maintain for 1.5 hours.[3]

  • Work-up and Acidification: After cooling, dissolve the melt in water. Filter to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3,5-dihydroxybenzoic acid.

  • Purification: Collect the precipitate by filtration and recrystallize from hot water to obtain pure 3,5-dihydroxybenzoic acid. The reported yield is 58-65%.[3]

Synthesis of this compound

Materials and Reagents:

  • 3,5-Dihydroxybenzoic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser connected to a gas trap, dissolve 3,5-dihydroxybenzoic acid in anhydrous diethyl ether.

  • Chlorination: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride in anhydrous diethyl ether dropwise over a period of 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction and Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
This compoundC₇H₅ClO₄188.56102338-87-4Building block in organic synthesis.
3,5-Dihydroxybenzoic acidC₇H₆O₄154.1299-10-5Important fine chemical intermediate.[1]
Benzoic acidC₇H₆O₂122.1265-85-0Starting material for various syntheses.

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. The direct chlorination of 3,5-dihydroxybenzoic acid, which itself can be synthesized from benzoic acid, represents a viable and scalable synthetic route. This guide has provided a detailed overview of the synthetic strategy, the rationale behind the experimental choices, and practical protocols. The information presented herein is intended to empower researchers and scientists in their efforts to synthesize and utilize this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid. [Link]

  • Organic Syntheses. dl-4,4',6,6'-TETRACHLORODIPHENIC ACID. [Link]

  • European Patent Office. Method for producing 2,6-dihydroxybenzoic acid - EP 0552912 A2. [Link]

  • Google Patents. The preparation method of 3,5-dihydroxybenzyl alcohol - CN101391941A.

Sources

A Technical Guide to the Physicochemical Properties of 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-chloro-3,5-dihydroxybenzoic acid is a halogenated derivative of dihydroxybenzoic acid. Its structure, featuring a carboxylic acid group and two hydroxyl groups on a chlorinated benzene ring, suggests a range of chemical functionalities that are of significant interest in medicinal chemistry and materials science. The interplay of these groups governs the compound's solubility, acidity, and interactions with biological targets, making a thorough understanding of its physicochemical properties essential for its application in research and drug development.

Molecular Structure and Computed Properties

The foundational attributes of this compound can be estimated through computational methods. These predictions offer a valuable starting point for experimental design.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅ClO₄-
Molecular Weight188.56 g/mol [1][2]
Boiling Point415.7 °C at 760 mmHg[1]
Flash Point205.2 °C[1]
Refractive Index1.679[1]
Vapor Pressure1.17E-07 mmHg at 25°C[1]
XLogP31.7[1]
Hydrogen Bond Donor Count3[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count1[1]
Topological Polar Surface Area77.8 Ų[1][2]

Note: The properties listed above are computationally derived and should be confirmed by experimental data.

Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (hydroxyl, carboxylic acid) and non-polar (chlorinated aromatic ring) moieties in this compound suggests a nuanced solubility profile.

While specific quantitative solubility data for this compound is not extensively reported, it is anticipated to exhibit limited solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3][4] Phenolic acids, in general, are often more soluble in DMSO than in ethanol.[4]

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 sep1 Centrifuge the suspension equil2->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3

Figure 1: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa)

The pKa values of a molecule are crucial for predicting its ionization state at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets. This compound has three ionizable protons: one from the carboxylic acid and two from the phenolic hydroxyl groups. The carboxylic acid is expected to be the most acidic, followed by the phenolic protons.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[7]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For multiple pKa values, the inflection points in the titration curve correspond to the equivalence points, and the pKa values can be determined from the midpoints between these inflections.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare analyte solution setup1->setup2 titrate1 Add standardized titrant incrementally setup2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. titrant volume titrate2->analysis1 analysis2 Determine equivalence point(s) analysis1->analysis2 analysis3 Calculate pKa(s) from half-equivalence point(s) analysis2->analysis3

Figure 2: Workflow for Potentiometric pKa Determination.

Melting Point and Thermal Behavior

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For the related compound 3,5-dichloro-4-hydroxybenzoic acid, the melting point is in the range of 263.0-273.0 °C.[8] The melting point of 3,5-dihydroxybenzoic acid is 210-213 °C.[9]

Experimental Protocol for Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material.[8]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.

UV-Visible Spectroscopy

Aromatic compounds like this compound are expected to exhibit characteristic absorption in the UV region. For the related 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm.[10] The presence of the chlorine atom in this compound may cause a slight bathochromic (red) shift in the absorption maxima.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. For the related compound 4-hydroxybenzoic acid, characteristic peaks include a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-O stretches.[11]

Predicted IR Absorption Bands for this compound:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • O-H stretch (phenolic): Around 3200-3600 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1680-1710 cm⁻¹

  • C-Cl stretch: Around 600-800 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The spectra of related compounds such as 3,5-dihydroxybenzoic acid and various chloro-benzoic acids can provide a basis for predicting the chemical shifts.[12][13]

Stability

The stability of a drug substance is a critical quality attribute that can be affected by temperature, pH, light, and oxidation.[14] Stability studies are essential to determine the shelf-life and appropriate storage conditions.[15]

While specific stability data for this compound is not available, studies on related compounds can provide insights. For example, a study on another substituted benzoic acid derivative investigated its degradation under acidic, basic, oxidative, and thermal stress, with the major degradation pathway being amide hydrolysis.[15] Dihydroxybenzoic acids have also been the subject of stability studies.[16]

Protocol for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

Step-by-Step Methodology:

  • Stress Conditions: Expose solutions of this compound to various stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Elevated temperature (e.g., 60 °C) in solution.

    • Photolytic: Exposure to UV light.

  • Time Points: Sample the solutions at various time points.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, the degradation products can be isolated and characterized using techniques like mass spectrometry (MS) and NMR.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different physicochemical properties, including solubility and stability. Studies have shown that dihydroxybenzoic acids can exhibit polymorphism.[17][18] It is therefore plausible that this compound may also exist in different polymorphic forms. The investigation of polymorphism is crucial during drug development.

Safety and Handling

  • Causes skin irritation. [19]

  • Causes serious eye irritation. [19]

  • May cause respiratory irritation. [19]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20]

  • Avoid breathing dust.[20]

  • Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention.[19][20]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While there is a scarcity of direct experimental data for this specific compound, by leveraging data from structurally similar molecules and outlining robust experimental protocols, this guide serves as a valuable resource for researchers and drug development professionals. The predictive information and detailed methodologies herein will facilitate further investigation and application of this promising molecule. It is imperative that the predicted properties are validated through rigorous experimentation to fully characterize this compound for its intended use.

References

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Sarma, B., Sanphui, P., & Nangia, A. (2011). Polymorphism in Isomeric Dihydroxybenzoic Acids. Crystal Growth & Design, 11(5), 1647–1659.
  • ResearchGate. (2011). (PDF) Polymorphism in Isomeric Dihydroxybenzoic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from [Link]

  • Emco Dyestuff Pvt Ltd. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2000). Polymorphism in p-Hydroxybenzoic Acid: The Effect of Intermolecular Hydrogen Bonding in Controlling Proton Order versus Disorder in the Carboxylic Acid Dimer Motif. Retrieved from [Link]

  • Dawson, R. M. C., et al. (1986). Data for Biochemical Research. Oxford University Press.
  • PubChem. (n.d.). 4-Chloro-2,3-dihydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Methoxy-3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • PubMed. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Retrieved from [Link]

  • ResearchGate. (2004). Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Stability and cooperativity of hydrogen bonds in dihydroxybenzoic acids. Retrieved from [Link]

  • Almac Group. (n.d.). Unlocking Drug Longevity: The Crucial Role of Stability Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

  • ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Chloro-2,4-dihydroxybenzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Chloro-3,5-dihydroxybenzoic Acid (CAS No. 102338-87-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-dihydroxybenzoic acid, with the CAS number 102338-87-4, is a halogenated derivative of dihydroxybenzoic acid. While not as extensively studied as some of its parent compounds, this molecule serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both hydroxyl and chloro groups on the aromatic ring, offers a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 102338-87-4
Molecular Formula C₇H₅ClO₄
Molecular Weight 188.56 g/mol
Boiling Point 415.7 °C
Storage 2°C - 8°C in a well-closed container

Synthesis and Derivatization

While specific, detailed synthetic procedures for this compound are not abundantly available in the public domain, a general approach involves the halogenation of a dihydroxybenzoic acid precursor. A 1963 article in the Journal of Pharmacy and Pharmacology describes a general method for the chlorination of dihydroxybenzoic acids using sulphuryl chloride in an ether or acetic acid solvent.[1]

A more direct application of this compound as a starting material is found in the synthesis of the tripeptide antibiotic, Resormycin.[2] In this multi-step synthesis, the hydroxyl groups of this compound are first protected via allylation. The carboxylic acid is then reduced to an alcohol, which is subsequently oxidized to an aldehyde. This aldehyde serves as a key intermediate for further elaboration into the final natural product.[2]

The following diagram illustrates the initial steps in the derivatization of this compound as described in the synthesis of Resormycin.[2]

G start This compound step1 Allylation (Allyl bromide, K2CO3, DMF) start->step1 intermediate1 Allyl 4-chloro-3,5-bis(allyloxy)benzoate step1->intermediate1 step2 Reduction (DIBAL-H) intermediate1->step2 intermediate2 (4-Chloro-3,5-bis(allyloxy)phenyl)methanol step2->intermediate2 step3 Oxidation (PCC) intermediate2->step3 product 4-Chloro-3,5-bis(allyloxy)benzaldehyde step3->product

Caption: Initial derivatization of this compound in the synthesis of Resormycin.

This synthetic utility is further highlighted in a patent describing the preparation of therapeutic aryl-amido-aryl compounds, where this compound is used as a precursor.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

The presence of both hydrogen bond donating hydroxyl groups and a lipophilic chlorine atom makes this compound an interesting scaffold for medicinal chemistry. Halogen atoms are known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates through various mechanisms, including the formation of halogen bonds.[5][6]

As demonstrated in the synthesis of Resormycin, this compound can be incorporated into complex natural product syntheses.[2] Furthermore, its use in the creation of novel therapeutic aryl-amido-aryl compounds underscores its potential in the development of new chemical entities for various disease targets.[3][4] The broader class of dihydroxybenzoic acid derivatives has been investigated for a range of biological activities, including antioxidant and enzyme inhibitory effects.[7]

Analytical Methods

The characterization and quantification of this compound and its derivatives are crucial for quality control and research purposes. While specific, validated analytical methods for this compound are not widely published, standard techniques for the analysis of related aromatic carboxylic acids can be adapted.

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the method of choice for the separation and quantification of such compounds. Spectroscopic techniques are indispensable for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH) and carboxylic acid (C=O) moieties.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification.

The following diagram outlines a general workflow for the analysis of this compound.

G sample Sample containing This compound extraction Solvent Extraction sample->extraction hplc HPLC Separation extraction->hplc detection Detection (UV-Vis/MS) hplc->detection characterization Structural Characterization hplc->characterization quantification Quantification detection->quantification nmr NMR characterization->nmr ir IR characterization->ir ms MS characterization->ms

Caption: General analytical workflow for this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols for chemical reagents. It is recommended to store the compound at 2°C - 8°C in a well-closed container to ensure its stability.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its demonstrated use as a precursor for a complex antibiotic and other therapeutic compounds highlights its potential for the development of novel drug candidates. Further research into the synthesis, characterization, and biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. ACS Publications. Available at: [Link]

  • Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed. Available at: [Link]

  • Synthesis of the Tripeptide Antibiotic Resormycin. AIR Unimi. Available at: [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. Available at: [Link]

  • Effect of halogens in benzoic acid. thetestmag.com. Available at: [Link]

  • Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Medico Research Chronicles. Available at: [Link]

  • The Journal of Pharmacy and Pharmacology 1963 Volume 15 No.10. Wiley Online Library. Available at: [Link]

  • US9447028B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents. Google Patents.
  • Benzoic acid - Wikipedia. Wikipedia. Available at: [Link]

  • AU2010291056B2 - Therapeutic aryl-amido-aryl compounds and their use - Google Patents. Google Patents.
  • 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) - PubChem. PubChem. Available at: [Link]

Sources

"mechanism of action of 4-chloro-3,5-dihydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Mechanism of Action and Investigative Strategy for 4-Chloro-3,5-dihydroxybenzoic Acid

Introduction

This compound is a halogenated derivative of dihydroxybenzoic acid, a class of phenolic compounds known for a wide range of biological activities.[1][2] While its primary current application is as a building block in organic synthesis, its structural similarity to well-characterized bioactive hydroxybenzoic acids suggests a potential for therapeutic relevance. Phenolic acids, in general, are recognized for their antioxidant, anti-inflammatory, antitumoral, and antimicrobial properties.[3]

This guide addresses the current knowledge gap regarding the specific mechanism of action of this compound. Due to the limited direct research on this particular molecule, this document serves as a predictive framework and an investigative roadmap for researchers. By synthesizing data from structurally analogous compounds, we will propose likely mechanisms of action and outline a comprehensive, multi-phase experimental strategy to elucidate its biological functions. This approach is designed for drug development professionals and scientists seeking to explore the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to any mechanistic investigation. The known properties of this compound are summarized below.

PropertyValueReference
CAS Number 102338-87-4[1][2]
Molecular Formula C₇H₅ClO₄[1]
Molecular Weight 188.56 g/mol [1]
IUPAC Name This compound[1]
SMILES O=C(O)C1=CC(O)=C(Cl)C(O)=C1[1]
Boiling Point 415.7 °C[2]
Purity Typically ≥97%[1]

Predicted Mechanisms of Action Based on Structural Analogs

The biological activity of phenolic acids is largely determined by the number and position of hydroxyl (-OH) groups on the benzene ring, which influence their antioxidant and cell signaling modulation capabilities.[3][4] The presence of a chlorine atom can further modify activity by altering the compound's lipophilicity and electronic properties.

Antioxidant and Radical Scavenging Activity

The dihydroxybenzoic acid scaffold is strongly associated with antioxidant effects.[3][4] The primary mechanism for this activity is the ability of the hydroxyl groups to donate a hydrogen atom to stabilize free radicals, thereby neutralizing them.

  • Causality: The antioxidant capacity of hydroxybenzoic acids is directly related to the number and arrangement of hydroxyl groups.[4] Compounds with hydroxyl groups in the ortho or para positions tend to show higher activity than those with meta positioning.[4] this compound features two hydroxyl groups meta to each other. While this configuration is sometimes associated with lower radical scavenging activity compared to other isomers like protocatechuic acid (3,4-dihydroxybenzoic acid), the overall phenolic structure still implies a baseline antioxidant potential.[4][5] The electron-withdrawing nature of the chlorine atom at the C4 position may influence the proton-donating ability of the adjacent hydroxyl groups, a factor that requires experimental validation.

Anti-inflammatory Effects via Modulation of Key Signaling Pathways

A common mechanism for many phenolic compounds is the suppression of inflammatory responses.[3] This is often achieved by interfering with pro-inflammatory signaling cascades within immune cells like macrophages. Research on structurally related compounds provides a strong basis for predicting a similar role for this compound.

  • Predicted Pathway: A derivative of hydroxybenzoic acid, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert potent anti-inflammatory effects by inhibiting the Lipopolysaccharide (LPS)-induced activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent nuclear translocation of Nuclear Factor-kappa B (NF-κB).[6] This inhibition leads to a downstream reduction in the expression of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

Given its core hydroxybenzoic acid structure, it is plausible that this compound acts through a similar mechanism, as depicted in the following signaling pathway diagram.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK Phosphorylates NFkB NF-κB Pathway TLR4->NFkB Activates p65 p65 Translocation to Nucleus MAPK->p65 NFkB->p65 Inflammation Inflammatory Response (iNOS, COX-2, TNF-α, IL-6) p65->Inflammation Upregulates Gene Expression TargetMolecule This compound TargetMolecule->MAPK Predicted Inhibition TargetMolecule->NFkB Predicted Inhibition

Caption: Predicted anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Antimicrobial Activity

Hydroxybenzoic acids and their derivatives are known to possess antimicrobial properties.[7][8][9] The proposed mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nutrient uptake. The presence of a chlorine atom, a common feature in antimicrobial agents, may enhance this activity. For example, derivatives of 4-hydroxybenzoic acid have demonstrated potent antibacterial effects against various human pathogens.[7]

Proposed Experimental Workflow for Mechanistic Elucidation

To validate these predicted mechanisms, a structured, multi-phase experimental approach is necessary. The following workflow provides a self-validating system, where the results of each phase inform the design of the next.

G cluster_phase1 Phase 1 Protocols cluster_phase2 Phase 2 Protocols cluster_phase3 Phase 3 Protocols Phase1 Phase 1: In Vitro Screening & Cytotoxicity Phase2 Phase 2: Elucidation of Anti-inflammatory Effects Phase1->Phase2 Inform non-toxic concentrations Phase3 Phase 3: Target Identification & Validation Phase2->Phase3 Identify key pathways P1_DPPH DPPH/ABTS Assays (Antioxidant Capacity) P1_MTT MTT Assay on Cell Lines (e.g., RAW 264.7, HEK293) (Cytotoxicity Assessment) P2_LPS LPS-Stimulated Macrophage Model (RAW 264.7 cells) P1_MTT->P2_LPS P1_MIC MIC/MBC Assays (Antimicrobial Spectrum) P2_Griess Griess Assay (Nitric Oxide) P2_ELISA ELISA (TNF-α, IL-6, PGE2) P2_WB Western Blot (p-MAPKs, p-p65, iNOS, COX-2) P3_Docking Computational Docking (vs. COX, MAPKs, IKK) P3_Affinity Affinity Chromatography (Protein Pull-down)

Caption: A multi-phase workflow for investigating the mechanism of action.

Experimental Protocol: Elucidating Anti-inflammatory Effects in Macrophages (Phase 2)

This protocol details the steps to test the hypothesis that this compound inhibits the inflammatory response in vitro.

Objective: To determine the effect of this compound on the production of inflammatory mediators and the activation of MAPK/NF-κB signaling in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit

  • ELISA kits for TNF-α, IL-6, and PGE₂

  • Reagents for Western Blotting (lysis buffer, primary/secondary antibodies for p-ERK, p-JNK, p-p38, p-p65, iNOS, COX-2, and β-actin)

Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate plates (e.g., 96-well for Griess/ELISA, 6-well for Western Blot) and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from Phase 1 MTT assay) for 1-2 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known NF-κB inhibitor).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for mediator release, 30-60 minutes for signaling protein phosphorylation).

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell supernatant after 24 hours. Measure the nitrite concentration, a stable product of NO, using the Griess Reagent according to the manufacturer's protocol.

    • Cytokines and Prostaglandins: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and PGE₂ using specific ELISA kits.

  • Analysis of Signaling Pathways (Western Blot):

    • After the shorter LPS stimulation period (30-60 min), wash the cells with cold PBS and lyse them with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, p38, p65, as well as total iNOS and COX-2. Use β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

Data Analysis and Interpretation:

  • A significant reduction in NO, TNF-α, IL-6, and PGE₂ levels in compound-treated cells compared to the LPS-only control would indicate anti-inflammatory activity.

  • A decrease in the phosphorylation of MAPK proteins and NF-κB p65, along with reduced iNOS and COX-2 expression, would confirm that the anti-inflammatory effect is mediated through the inhibition of these specific signaling pathways.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure provides a strong foundation for predicting its biological activities. Based on extensive research into analogous dihydroxybenzoic acids, it is hypothesized to function as an antioxidant and, more significantly, as a modulator of inflammatory signaling pathways involving MAPK and NF-κB. Its antimicrobial potential also warrants investigation. The proposed experimental workflow offers a clear and robust strategy for systematically testing these hypotheses, moving from broad in vitro screening to specific molecular pathway analysis. Successful validation of these predicted mechanisms would position this compound as a promising candidate for further preclinical development.

References

  • Biosynth. (n.d.). This compound | 102338-87-4.
  • Spiegel, M., et al. (2020). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 25(14), 3217.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR, 6(5), 725-731.
  • Singh, G., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 107-113.
  • Cimino, F., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Li, M., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Rico-Mas, A., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(24), 17235.
  • Advanced ChemBlocks Inc. (n.d.). This compound.
  • ECHEMI. (n.d.). This compound | 102338-87-4.
  • Pisani, L., et al. (2017). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 137, 346-356.
  • Mao, J. L., et al. (2011). Design, Synthesis and Biological Evaluation of Novel 4-hydroxybenzene Acrylic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1549-1553.
  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.
  • Sigma-Aldrich. (n.d.). This compound | 102338-87-4.
  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8051.
  • Wikipedia. (n.d.). Protocatechuic acid.

Sources

"biological activity of 4-chloro-3,5-dihydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-chloro-3,5-dihydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of this compound. While direct literature on this specific compound is limited, its structural features—a dihydroxybenzoic acid core with a halogen substituent—suggest significant potential in several therapeutic areas. Drawing parallels from structurally related hydroxybenzoic acids, chlorinated phenols, and analogous compounds, this document outlines a structured, multi-pronged research strategy. We present detailed, field-proven protocols for assessing its antioxidant, antimicrobial, and cytotoxic activities, complete with the scientific rationale behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and similar novel chemical entities.

Introduction and Rationale for Investigation

This compound is a halogenated derivative of α-resorcylic acid.[1][2] Its core structure, hydroxybenzoic acid, is a well-established pharmacophore found in numerous plant-derived and synthetic compounds with a wide array of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] The biological activity of hydroxybenzoic acids is highly dependent on the number and position of hydroxyl groups on the benzene ring.[1] Compounds with hydroxyl groups in the meta-position, such as 3,5-dihydroxybenzoic acid, have demonstrated distinct activity profiles compared to their ortho- and para-substituted counterparts.[1]

The introduction of a chlorine atom to the aromatic ring is a common medicinal chemistry strategy used to modulate a compound's lipophilicity, metabolic stability, and target-binding affinity, often enhancing its biological potency. For instance, the resveratrol derivative 4'-chloro-3,5-dihydroxystilbene has shown significantly higher potency in suppressing lung cancer cell growth compared to its non-halogenated parent compound.[7][8]

Given this background, this compound presents itself as a compelling candidate for biological screening. This guide details a logical, stepwise approach to systematically characterize its potential as an antioxidant, antimicrobial, and anticancer agent.

Chemical Profile: this compound

Property Value Source
CAS Number 102338-87-4 [2]
Molecular Formula C₇H₅ClO₄ [2]
Molecular Weight 188.56 g/mol
IUPAC Name This compound [2]

| SMILES | O=C(O)C1=CC(O)=C(Cl)C(O)=C1 |[2] |

Assessment of Antioxidant Potential

Rationale: The dihydroxybenzoic acid scaffold is a classic feature of potent antioxidants. The two hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating oxidative chain reactions. The antioxidant capacity of phenolic acids is a foundational screening parameter that can indicate potential for mitigating oxidative stress-related pathologies. We will employ two robust, complementary assays to evaluate this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is highly sensitive and technically simple, making it an ideal primary screen.[9] It measures the ability of the test compound to donate a hydrogen atom and reduce the stable DPPH radical, a reaction that is easily monitored spectrophotometrically by the disappearance of DPPH's deep purple color.[9][10]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) using the same concentration range.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the methanolic DPPH solution.

    • Add 100 µL of the test compound dilutions (or positive control/methanol blank).

    • Mix gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay provides a different perspective on antioxidant capacity by measuring the compound's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This is a measure of total electron-donating capacity. A key advantage is its simplicity and speed.

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • Prepare test compound and positive control (e.g., FeSO₄·7H₂O) solutions in an appropriate solvent.

  • Assay Procedure:

    • Add 180 µL of the pre-warmed FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound dilutions (or control/blank).

    • Incubate at 37°C for 10 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm. The increase in absorbance is proportional to the reducing power.

  • Calculation:

    • Create a standard curve using known concentrations of FeSO₄.

    • Express the results as FRAP values (in µM Fe²⁺ equivalents).

Antioxidant_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Compound 4-Chloro-3,5-dihydroxy- benzoic Acid Stock Serial_Dil Serial Dilutions (Test Concentrations) Compound->Serial_Dil DPPH DPPH Assay (Radical Scavenging) Serial_Dil->DPPH FRAP FRAP Assay (Reducing Power) Serial_Dil->FRAP Controls Positive Controls (Ascorbic Acid, Trolox) Controls->DPPH Controls->FRAP Spectro Spectrophotometric Reading DPPH->Spectro Abs @ 517nm FRAP->Spectro Abs @ 593nm Calc_IC50 Calculate % Inhibition Determine IC50 Spectro->Calc_IC50 DPPH Data Calc_FRAP Calculate FRAP Value (Fe(II) Equivalents) Spectro->Calc_FRAP FRAP Data Report Comprehensive Antioxidant Profile Calc_IC50->Report Calc_FRAP->Report

Caption: Workflow for comprehensive in vitro antioxidant activity assessment.

Antimicrobial Activity Evaluation

Rationale: Phenolic compounds are widely recognized for their antimicrobial properties, acting through mechanisms such as membrane disruption, enzyme inhibition, and interference with microbial metabolism.[11][12] Halogenation can increase the lipophilicity of a compound, potentially enhancing its ability to penetrate microbial cell walls and membranes.[13] Therefore, a thorough screening against a panel of pathogenic bacteria and fungi is warranted.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used as a preliminary screen to determine if the compound has any antimicrobial activity.[14][15] It is rapid, cost-effective, and allows for the simultaneous testing of multiple microorganisms.[14][16]

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation:

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Disk Application:

    • Sterilize blank paper disks (6 mm diameter).

    • Impregnate the sterile disks with a known amount of the test compound solution (e.g., 10 µL of a 10 mg/mL stock). Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a solvent-only disk as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a positive control.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement:

    • Measure the diameter (in mm) of the clear zone of inhibition around each disk where microbial growth is prevented.[15]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, the broth microdilution method is used to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][16][17]

  • Preparation:

    • In a 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12.

    • Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation:

    • Prepare a microbial inoculum and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of this diluted inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation:

    • Seal the plate and incubate under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement and Interpretation:

    • The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Anticipated Data Output: MIC Values (µg/mL)

Microorganism Strain Gram This compound Positive Control
Staphylococcus aureus ATCC 29213 (+) TBD TBD (e.g., Vancomycin)
Escherichia coli ATCC 25922 (-) TBD TBD (e.g., Ciprofloxacin)
Pseudomonas aeruginosa ATCC 27853 (-) TBD TBD (e.g., Ciprofloxacin)

| Candida albicans | ATCC 10231 | Fungi | TBD | TBD (e.g., Fluconazole) |

Cytotoxicity and Potential Anticancer Activity

Rationale: The structural analog 4'-chloro-3,5-dihydroxystilbene is a potent inducer of cell death in lung cancer cells, causing cell cycle arrest and apoptosis.[7][8] This provides a strong rationale to investigate this compound for similar cytotoxic and anticancer properties. The initial step is to assess its general cytotoxicity against cancer cell lines to determine its potency (IC₅₀).

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells.[18]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted in medium) and a positive control (e.g., Cisplatin or Doxorubicin).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[21][22]

    • Incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18][22]

    • Mix gently on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis

Based on the activity of its stilbene analog, it is hypothesized that this compound may induce cancer cell death through the modulation of key cell cycle and apoptotic proteins. A potential signaling cascade could involve the downregulation of cyclins (e.g., Cyclin D1, Cyclin B1), leading to cell cycle arrest, and the activation of the intrinsic apoptotic pathway.

Anticancer_MoA cluster_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Pathway Compound 4-Chloro-3,5-dihydroxy- benzoic Acid CyclinD Cyclin D1/D3 ↓ Compound->CyclinD CyclinB Cyclin B1 ↓ Compound->CyclinB Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Compound->Bcl2 G1_Arrest G1 Phase Arrest CyclinD->G1_Arrest G2_Arrest G2/M Phase Arrest CyclinB->G2_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation Inhibition G2_Arrest->Proliferation Inhibition MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosis->Proliferation Inhibition

Caption: Hypothesized mechanism of anticancer action for this compound.

Conclusion and Future Directions

This guide provides a robust, evidence-based framework for the initial characterization of the biological activities of this compound. The outlined protocols for assessing antioxidant, antimicrobial, and cytotoxic potential are standard, reproducible, and will generate the foundational data necessary to determine the compound's therapeutic promise.

Positive results from this initial screening phase should prompt further, more mechanistic studies. For example, promising anticancer activity would warrant detailed cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), and Western blot analysis to validate the hypothesized signaling pathways. Similarly, significant antimicrobial activity should be followed by time-kill assays and investigations into the mechanism of action. The structural similarity to known enzyme inhibitors also suggests that screening against relevant enzyme panels, such as bacterial topoisomerases or human kinases, could be a fruitful avenue for future research.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Katalinic, V., Milos, M., Kulisic, T., & Jukic, M. (2006). Screening of 70 medicinal plant extracts for antioxidant capacity and total phenols. Food Chemistry, 94(4), 550-557. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • ResearchGate. (n.d.). Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. [Link]

  • Wikipedia. (n.d.). MTT assay. [Link]

  • Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]

  • Da Silva, J. K., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Free Radicals and Antioxidants, 6(2), 223-233. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

  • Apak, R., et al. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Journal of AOAC International, 99(4), 861-876. [Link]

  • SciSpace. (2025). In Vitro Antioxidants Activity: Significance and symbolism. [Link]

  • Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(6), 1733. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Journal of Chemistry and Pharmaceutical Research, 5(9), 1-12. [Link]

  • Pierrel, F., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Physiology, 8, 429. [Link]

  • Miller, M. J., et al. (1996). Functionalized 3,5-dihydroxybenzoates as Potent Novel Inhibitors of EPSP Synthase. Bioorganic & Medicinal Chemistry Letters, 6(21), 2497-2502. [Link]

  • Lin, H. Y., et al. (2010). Effect of 4′-chloro-3,5-dihydroxystilbene and resveratrol on cell cycle... [Link]

  • Semantic Scholar. (n.d.). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • Zhang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 488-498. [Link]

  • MDPI. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Rengasamy, K. R. R., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Antioxidants, 11(10), 1879. [Link]

  • ResearchGate. (n.d.). 4-Hydroxybenzoic acid derivatives synthesized through metabolic... [Link]

  • Pisani, L., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 95, 499-509. [Link]

  • ResearchGate. (2010). 4′-Chloro-3,5-dihydroxystilbene, a resveratrol derivative, induces lung cancer cell death. [Link]

  • Kapustikova, I., et al. (2014). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 19(11), 17357-17377. [Link]

  • MDPI. (2022). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]

  • Lin, C. Y., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 120(11), 2306-2316. [Link]

  • MDPI. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • MDPI. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. [Link]

  • SciSpace. (2010). Antimicrobial Activity and Bioactive Constituents of Alectra sessiliflora (Vahl) Kuntze Methanol Extract. [Link]

  • Wikipedia. (n.d.). Protocatechuic acid. [Link]

  • MDPI. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]

  • CAS Common Chemistry. (n.d.). 4-(β-D-Glucopyranosyloxy)-3,5-dihydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to 4-chloro-3,5-dihydroxybenzoic acid: Synthesis, Potential Applications, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-3,5-dihydroxybenzoic acid is a halogenated derivative of 3,5-dihydroxybenzoic acid. While its direct applications and detailed biological activities are not extensively documented in publicly accessible literature, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available information on this compound, including its physicochemical properties. In light of the limited specific data, this document further proposes plausible synthetic routes, potential applications in drug discovery by drawing parallels with structurally related compounds, and outlines a systematic approach to its analytical characterization.

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in organic chemistry, renowned for their utility as intermediates in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs). The introduction of hydroxyl and halogen substituents onto the benzene ring can significantly modulate the physicochemical and biological properties of the parent molecule. The hydroxyl groups can act as hydrogen bond donors and acceptors, influencing solubility and receptor binding, while the chloro substituent can alter lipophilicity, metabolic stability, and electronic properties.

This compound (CAS No: 102338-87-4) is one such molecule that, despite its commercial availability, remains relatively unexplored in academic and patent literature.[1][2] This guide aims to consolidate the known information and provide a forward-looking perspective on the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₅ClO₄[1]
Molecular Weight 188.56 g/mol [1]
CAS Number 102338-87-4[1]
Appearance Solid (predicted)-
Boiling Point 415.7 °C[1]
Storage 2°C - 8°C, in a well-closed container[1]

Synthesis of this compound: Plausible Routes

Proposed Synthetic Pathway: Electrophilic Chlorination of 3,5-dihydroxybenzoic acid

A logical and direct approach to the synthesis of this compound is the electrophilic chlorination of the readily available starting material, 3,5-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing. The 4-position is sterically accessible and electronically activated by both hydroxyl groups.

Reaction Scheme:

G reactant 3,5-dihydroxybenzoic acid product This compound reactant->product Electrophilic Aromatic Substitution reagent Chlorinating Agent (e.g., SO2Cl2)

Proposed Synthetic Workflow for the Chlorination of 3,5-dihydroxybenzoic acid.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 3,5-dihydroxybenzoic acid in a suitable inert solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Addition of Chlorinating Agent: Add a solution of a mild chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the cooled solution with vigorous stirring. The use of a catalyst, like a Lewis acid, may be explored but could lead to side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Quenching: Upon completion, quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize any remaining acid and chlorinating agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: A non-polar, aprotic solvent is chosen to dissolve the starting material and to be inert to the chlorinating agent.

  • Temperature Control: Cooling the reaction is crucial to prevent over-chlorination and the formation of undesired byproducts.

  • Chlorinating Agent: Sulfuryl chloride is a relatively mild and selective chlorinating agent for activated aromatic rings. Other reagents like N-chlorosuccinimide (NCS) could also be investigated.

  • Work-up: The aqueous work-up is designed to remove inorganic byproducts and unreacted reagents, facilitating the isolation of the desired product.

Alternative Proposed Route: Sandmeyer Reaction

An alternative, though more complex, route could involve a Sandmeyer reaction starting from 4-amino-3,5-dihydroxybenzoic acid. This would require the synthesis of the amino-substituted precursor first.

Potential Applications in Drug Development

While no specific drugs have been identified as being synthesized from this compound, its structural features are present in various biologically active molecules. This suggests its potential as a key intermediate in the development of new therapeutic agents.

Kinase Inhibitors

Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature substituted aromatic rings that bind within the ATP-binding pocket of the enzyme. The dihydroxy and chloro functionalities on the benzoic acid ring could be strategically utilized to form key interactions with amino acid residues in the kinase domain. The hydroxyl groups can act as hydrogen bond donors/acceptors, while the chloro group can occupy hydrophobic pockets.

G This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Heterocyclic Scaffolds Heterocyclic Scaffolds Amide Coupling->Heterocyclic Scaffolds Kinase Inhibitors Kinase Inhibitors Heterocyclic Scaffolds->Kinase Inhibitors

Potential role of this compound in kinase inhibitor synthesis.

Other Potential Therapeutic Areas

Derivatives of dihydroxybenzoic acid have been explored for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The introduction of a chlorine atom could enhance these activities or introduce novel pharmacological profiles. For example, halogenated phenols are known for their antimicrobial properties.

Analytical Characterization

A robust analytical method is crucial for confirming the identity and purity of this compound. While no specific validated method is published, a High-Performance Liquid Chromatography (HPLC) method can be readily developed based on methods for similar compounds.

Proposed HPLC-UV Method

Principle: Reversed-phase HPLC is a suitable technique for the separation and quantification of polar aromatic compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Experimental Protocol (Proposed):

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A good starting point would be a 70:30 (v/v) mixture of aqueous acid and organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectra of similar dihydroxybenzoic acids, a detection wavelength in the range of 254-280 nm should be appropriate.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in DMSO-d₆):

    • A singlet for the two equivalent aromatic protons (H-2 and H-6). The chemical shift is expected to be in the aromatic region (δ 6.5-7.5 ppm).

    • Broad singlets for the two hydroxyl protons and the carboxylic acid proton, which are exchangeable with D₂O. The chemical shifts of these protons can be highly variable depending on concentration and temperature.

  • ¹³C NMR (in DMSO-d₆):

    • Signals for the seven carbon atoms. The carboxyl carbon will be the most downfield signal (δ > 165 ppm). The aromatic carbons will appear in the range of δ 100-160 ppm. The symmetry of the molecule will result in fewer than seven signals for the aromatic carbons.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI) in negative mode: The molecular ion peak [M-H]⁻ would be expected at m/z 187. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and chlorine-containing fragments.

Conclusion

This compound represents a chemical entity with considerable, yet largely untapped, potential. Its straightforward, albeit not formally documented, synthesis and the presence of versatile functional groups make it an attractive starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has summarized the known properties of this compound and, more importantly, has provided a roadmap for its synthesis, potential applications, and analytical characterization based on sound chemical principles and data from related compounds. It is hoped that this will stimulate further research into this promising molecule, leading to the development of novel and valuable applications.

References

Sources

Whitepaper: Investigating the Potential Natural Origins of 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: While a significant number of halogenated phenolic compounds have been isolated from natural sources and developed into critical therapeutic agents, 4-chloro-3,5-dihydroxybenzoic acid is not currently recognized as a known natural product. This technical guide pivots from a simple catalog of sources to a more vital scientific endeavor: providing a comprehensive methodological framework for its potential discovery and characterization. We address the core question: If this compound exists in nature, where would we look, and how would we find it? This document outlines the biosynthetic logic for its potential formation, details a strategic bio-prospecting and analytical workflow, and provides the field-proven protocols necessary to undertake such an investigation. This guide is intended for researchers in natural product chemistry, drug discovery, and microbial biotechnology.

The Scientific Rationale: Halogenation in Natural Product Biosynthesis

The absence of this compound in the current literature of natural products does not preclude its existence. Nature's biosynthetic machinery, particularly in marine organisms and terrestrial microbes, is a prolific source of structurally complex and often halogenated molecules. Halogenation is a key strategy employed by organisms to increase the biological activity and metabolic stability of secondary metabolites.

The enzymatic basis for this lies with a class of enzymes known as halogenases . These enzymes, found in bacteria, fungi, and other organisms, catalyze the incorporation of a halogen (typically chlorine or bromine) onto an organic scaffold. Most commonly, flavin-dependent halogenases are responsible for the electrophilic halogenation of electron-rich aromatic rings, such as a dihydroxybenzoic acid precursor.

Given this established biochemical capability, we can postulate a plausible biosynthetic pathway for the target molecule.

Postulated Biosynthetic Pathway

The formation of this compound would likely begin with a common precursor from the shikimate pathway, such as 3,5-dihydroxybenzoic acid. A region-specific flavin-dependent halogenase could then catalyze the chlorination at the electron-rich C4 position.

Postulated Biosynthetic Pathway cluster_0 Shikimate Pathway cluster_1 Phenolic Acid Formation cluster_2 Enzymatic Halogenation Shikimate Shikimate Precursors DHB 3,5-Dihydroxy- benzoic Acid Shikimate->DHB Multiple Enzymatic Steps Target 4-chloro-3,5-dihydroxy- benzoic acid DHB->Target Flavin-Dependent Halogenase (Cl-)

Caption: Postulated biosynthetic route from shikimate precursors to the target compound.

Strategic Bio-prospecting: Identifying High-Probability Sources

The search for a novel halogenated compound must be strategic. We recommend focusing on ecological niches known for producing structurally diverse and halogenated secondary metabolites.

TierSource Organism/EnvironmentRationaleKey Genera/Examples
1 Marine Bacteria (Actinomycetes) Prolific producers of halogenated phenols and polyketides. Marine environments provide an abundant source of chloride ions.Salinispora, Streptomyces, Marinispora
2 Marine Fungi Known to produce a wide array of bioactive compounds, including chlorinated benzophenones and xanthones.Aspergillus, Penicillium, Scytalidium
3 Marine Sponges & Algae Often live in symbiotic relationships with microbes that are the true producers of many "sponge-derived" compounds.Dysidea, Laurencia (red algae)
4 Terrestrial Actinomycetes Classic source of antibiotics and other bioactive molecules, with many known halogenases.Soil-derived Streptomyces species

Experimental Workflow: From Extraction to Identification

The following section details a robust, self-validating protocol for the isolation and identification of this compound from a candidate biological source (e.g., a 10L fermentation culture of a marine Streptomyces strain).

Extraction and Fractionation Protocol

This workflow is designed to efficiently separate compounds based on polarity, enriching for phenolic acids like our target molecule.

Extraction and Identification Workflow start 10L Microbial Culture centrifuge Centrifugation start->centrifuge supernatant Supernatant (Aqueous) centrifuge->supernatant Separate biomass Biomass (Cells) centrifuge->biomass solvent_extract Ethyl Acetate (EtOAc) Extraction of Biomass biomass->solvent_extract partition Liquid-Liquid Partition (EtOAc vs. H₂O) solvent_extract->partition aq_phase Aqueous Phase (Discard or test separately) partition->aq_phase org_phase Organic Phase (EtOAc) (Contains target) partition->org_phase evap Evaporation (Rotary Evaporator) org_phase->evap crude Crude Organic Extract evap->crude spe Solid-Phase Extraction (SPE) (C18 Silica) crude->spe fractions Elution with Methanol/Water Gradient (e.g., 20%, 40%, 60%, 80%, 100% MeOH) spe->fractions hplc LC-MS Analysis of Fractions fractions->hplc nmr NMR of Pure Compound hplc->nmr Isolate Hit

Caption: A comprehensive workflow from microbial culture to purified compound analysis.

Step-by-Step Methodology:

  • Harvesting: Centrifuge the 10L culture at 8,000 x g for 20 minutes to separate the supernatant from the cell biomass.

  • Extraction: Macerate the cell biomass in ethyl acetate (EtOAc) (3 x 1L). Combine the organic extracts. This step is crucial as many secondary metabolites are retained within the cells.

  • Concentration: Dry the combined EtOAc extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude organic extract.

  • Fractionation: Dissolve the crude extract in a minimal amount of methanol and subject it to Solid-Phase Extraction (SPE) using a C18 silica cartridge. Elute with a stepwise gradient of methanol in water. This separates the complex mixture into fractions of decreasing polarity.

  • Screening: Analyze each fraction using the analytical methods described below.

Analytical Characterization: The Signature of the Target

The key to identifying the compound is to look for its unique analytical signature, primarily its mass and the characteristic isotopic pattern of chlorine.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Technique: High-Performance Liquid Chromatography (HPLC) coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap.

  • Rationale: HPLC separates the components of the fraction, while HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

  • The Chlorine Isotope Signature: A critical diagnostic tool. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Any molecule containing one chlorine atom will exhibit two mass peaks (M and M+2) in an approximate 3:1 ratio. This is a definitive indicator of a monochlorinated compound.

Expected Analytical Data for this compound (C₇H₅ClO₄):

ParameterExpected Value/ObservationRationale & Notes
Monoisotopic Mass 187.9825Calculated for C₇H₅³⁵ClO₄. This is the primary mass to search for in HRMS data.
Molecular Formula C₇H₅ClO₄Confirmed by high-resolution mass spectrometry (< 5 ppm mass error).
[M-H]⁻ (Negative Ion Mode) 186.9747The expected mass of the deprotonated molecule in ESI-negative mode, which is ideal for phenolic acids.
Isotopic Pattern (M vs M+2) ~3:1 RatioThe definitive signature of a single chlorine atom. The M+2 peak for the ³⁷Cl isotope will be approximately one-third the intensity of the main M peak.
Predicted ¹H NMR (in DMSO-d₆) Singlet ~7.0-7.5 ppm (2H)The two aromatic protons are chemically equivalent and would appear as a single peak. The hydroxyl and carboxylic acid protons would be broad singlets.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: Once a fraction shows a promising signal in the LC-MS screen, preparative HPLC is used to isolate a pure sample (>1 mg) for NMR analysis.

  • Rationale: NMR provides the definitive structural confirmation by mapping the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and environment of the protons, while ¹³C NMR will do the same for the carbon atoms.

Conclusion and Outlook

The discovery of novel natural products remains a cornerstone of drug development and biotechnology. While this compound has not yet been reported from a natural source, the biosynthetic precedent set by countless other halogenated phenols suggests it is a plausible natural product. The strategic workflow presented in this guide—combining targeted bio-prospecting with high-sensitivity analytical techniques—provides a robust and scientifically sound pathway for its discovery. The identification of this compound in a natural extract would not only be a novel chemical discovery but could also unveil new enzymatic machinery and provide a lead for agrochemical or pharmaceutical development.

References

  • Note: As this compound is not a known natural product, the references below provide authoritative grounding for the methodologies and concepts discussed (e.g.

A Technical Guide to the Derivatives of 4-Chloro-3,5-dihydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3,5-dihydroxybenzoic acid is a halogenated phenolic compound that serves as a versatile scaffold in synthetic and medicinal chemistry. Its unique substitution pattern—an electron-withdrawing chlorine atom and two electron-donating hydroxyl groups on a benzoic acid core—provides multiple reactive sites for derivatization. This guide offers an in-depth exploration of the synthesis of this compound derivatives, their physicochemical and biological properties, and their potential applications, particularly in drug discovery. We will delve into key synthetic transformations, such as esterification and amidation, and analyze the structure-activity relationships (SAR) that govern their biological effects, including antimicrobial, antioxidant, and anticancer activities. Detailed protocols and data are provided to support researchers in this promising area of study.

Introduction: The this compound Scaffold

Phenolic acids are a major class of plant secondary metabolites renowned for their diverse biological activities, which are largely attributed to their antioxidant properties.[1][2] These compounds can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous diseases.[2][3] The core structure of this compound combines the features of a phenolic acid with a halogen substituent. This modification is of significant interest in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The chlorine atom enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

  • Enhanced Biological Activity: Halogenation can alter the electronic properties of the aromatic ring, potentially increasing the compound's affinity for biological targets and enhancing its antimicrobial or anticancer effects.[4]

  • Metabolic Stability: The presence of a halogen can block sites of metabolic oxidation, increasing the compound's in vivo half-life.

The parent compound, this compound, is a solid with a molecular weight of 188.56 g/mol and a topological polar surface area of 77.8 Ų.[5] Its structure presents three primary sites for chemical modification: the carboxylic acid group and the two phenolic hydroxyl groups. This versatility allows for the creation of extensive libraries of derivatives, including esters, amides, and ethers, each with potentially unique properties.

Synthesis of Derivatives

The derivatization of this compound primarily involves reactions at the carboxylic acid and hydroxyl functional groups. The choice of synthetic route depends on the desired derivative and the need to selectively protect other reactive sites.

Esterification of the Carboxylic Acid Group

Esterification is a common strategy to increase the lipophilicity and modulate the biological activity of carboxylic acids.[6][7] The Fischer-Speier esterification is a classic and effective method.

This workflow outlines the acid-catalyzed synthesis of an alkyl ester of this compound. The excess alcohol serves as both a reactant and the solvent, driving the equilibrium toward the product.[7][8]

Fischer_Esterification A Reactants This compound Excess Alcohol (e.g., Ethanol) B Catalyst Addition Add conc. H₂SO₄ A->B Step 1 C Reflux Heat mixture for 2-4 hours B->C Step 2 D Work-up Quench with water Extract with organic solvent C->D Step 3 E Purification Wash with NaHCO₃(aq) Dry over Na₂SO₄ D->E Step 4 F Final Product Ethyl 4-chloro-3,5-dihydroxybenzoate E->F Step 5

Caption: General workflow for the synthesis of an ester derivative via Fischer-Speier esterification.

This protocol is adapted from standard Fischer esterification procedures for hydroxybenzoic acids.[7][8]

  • Reaction Setup: In a 250 mL round-bottomed flask, suspend this compound (1.88 g, 10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.5 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL). The bicarbonate wash neutralizes the acid catalyst and removes any unreacted starting material.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure ethyl 4-chloro-3,5-dihydroxybenzoate.

Amidation of the Carboxylic Acid Group

Amidation is another key transformation, often used to introduce functionalities that can participate in hydrogen bonding, a critical interaction for drug-receptor binding.[9] Direct amidation of a carboxylic acid with an amine is challenging and typically requires a coupling agent to activate the carboxyl group.[10][11] N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this purpose.

This workflow illustrates the synthesis of an amide derivative using DCC as a coupling agent. The reaction proceeds through an O-acylisourea intermediate.

DCC_Amidation A Reactants This compound Amine (e.g., Benzylamine) B Activation Add DCC in an anhydrous solvent (e.g., Acetone) A->B Step 1 C Pre-incubation Stir for 1 hour at RT to form O-acylisourea B->C Step 2 D Amine Addition Add amine and NaHCO₃(aq) C->D Step 3 E Reaction Stir for 24 hours at RT D->E Step 4 F Purification Filter DCU byproduct Extract & concentrate E->F Step 5 G Final Product N-Benzyl-4-chloro-3,5- dihydroxybenzamide F->G Step 6

Caption: Workflow for DCC-mediated amidation of this compound.

This protocol is based on a facile one-pot synthesis method for phenol amides.[10]

  • Activation: In a 100 mL flask, dissolve this compound (1.88 g, 10 mmol) and DCC (2.06 g, 10 mmol) in acetone (40 mL).

  • Pre-incubation: Stir the mixture at room temperature for 1 hour. During this time, the carboxylic acid is activated by DCC.

  • Amine Addition: Add a solution of benzylamine (1.07 g, 10 mmol) in acetone (10 mL) to the reaction mixture, followed by an aqueous solution of sodium bicarbonate (10 mmol in 10 mL water).

  • Reaction: Continue stirring at room temperature for 24 hours.

  • Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by vacuum filtration.

  • Extraction: Concentrate the filtrate to remove acetone. Add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel.

Properties of Derivatives

The biological and physicochemical properties of this compound derivatives are highly dependent on the nature of the appended functional groups.

Physicochemical Properties

Modifying the carboxylic acid group significantly alters key properties like lipophilicity (logP) and acidity (pKa).

DerivativeModificationPredicted Effect on Lipophilicity (logP)Predicted Effect on AcidityRationale
Parent Acid -BaselineAcidic (pKa ~4)The carboxylic acid is the primary acidic proton.
Methyl Ester -COOCH₃IncreaseAcidity lostThe acidic proton is replaced by a methyl group, increasing lipophilicity.
Octyl Ester -COO(CH₂)₇CH₃Significant IncreaseAcidity lostThe long alkyl chain dramatically increases lipophilicity.[12]
N-Benzylamide -CONHCH₂PhIncreaseAcidity lostThe benzyl group increases lipophilicity; the amide N-H is much less acidic.

Table 1: Predicted changes in physicochemical properties upon derivatization.

Biological Properties and Structure-Activity Relationships (SAR)

Derivatives of hydroxybenzoic acids are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[13][14]

The antimicrobial action of benzoic acid derivatives is often linked to their ability to disrupt cell membranes and lower intracellular pH.[15]

  • SAR Insights:

    • Esterification: Increasing the alkyl chain length of ester derivatives can enhance antibacterial activity, particularly against Gram-positive bacteria, by improving membrane penetration.[4]

    • Amidation: The formation of amides can also lead to potent antimicrobial agents. The specific amino acid or amine conjugated to the core structure significantly influences the activity spectrum.[9]

    • Hydroxyl Groups: The presence and position of hydroxyl groups are crucial. They contribute to antioxidant activity which can be synergistic with direct antimicrobial effects.[15][16]

The antioxidant capacity of these derivatives stems from the phenolic hydroxyl groups, which can scavenge free radicals.[1][17]

  • SAR Insights:

    • The derivatization of the carboxylic acid group (e.g., to an ester or amide) generally preserves the phenolic hydroxyls, thus retaining antioxidant potential.

    • The antioxidant activity is directly related to the ability to donate a hydrogen atom from the -OH group.[1] The electronic environment created by the chlorine and other substituents modulates this ability. Phenolic compounds are well-documented to inhibit enzymes that produce ROS.[1]

Many phenolic compounds and their derivatives have been investigated for their anticancer properties.[18][19] The mechanisms can include induction of apoptosis, inhibition of cell proliferation, and anti-inflammatory effects.

  • SAR Insights:

    • Specific derivatives of chlorinated phenols and benzoic acids have shown significant cytotoxic activity against various cancer cell lines.[19][20]

    • For instance, metal complexes of related chlorinated benzoic acids have demonstrated dose- and time-dependent effects on apoptosis in HepG2 liver cancer cells.[21]

    • The overall structure, including lipophilicity and the ability to interact with specific cellular targets like tubulin or kinases, dictates the anticancer potential.[19]

Conclusion and Future Perspectives

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through straightforward esterification and amidation reactions. Structure-activity relationship studies indicate that modifying the carboxylic acid group is a viable strategy for tuning the lipophilicity and enhancing the biological activity of these compounds. The inherent antioxidant properties of the dihydroxy-substituted ring, combined with the modulatory effects of the chlorine atom, provide a strong foundation for designing potent antimicrobial and anticancer agents.

Future research should focus on synthesizing a broader range of derivatives, including ethers of the phenolic hydroxyls and more complex amides. A systematic evaluation of these compounds against a wide panel of microbial strains and cancer cell lines, coupled with mechanistic studies, will be crucial for identifying lead candidates for further drug development.

References

  • Babu, P. V. A., & Liu, D. (2008). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biomedicine & Pharmacotherapy, 62(9), 565-574. Available at: [Link]

  • Robbins, R. J. (2003). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Agricultural and Food Chemistry, 51(25), 7231-7236. Available at: [Link]

  • Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3687. Available at: [Link]

  • Chen, H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chemistry & Applications, 11, 437. Available at: [Link]

  • Oki, T. (2022). Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. Molecules, 27(5), 1599. Available at: [Link]

  • Sotiroudis, G., & Kyrtopoulos, S. A. (2020). Phenolic Acids of Plant Origin—A Review on Their Antioxidant Activity In Vitro (O/W Emulsion Systems) Along with Their in Vivo Health Biochemical Properties. Antioxidants, 9(5), 368. Available at: [Link]

  • Sun, D. W., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry, 269, 54-61. Available at: [Link]

  • Smith, J. K., et al. (2019). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ACS Omega, 4(1), 1739-1747. Available at: [Link]

  • Khan, M. S., et al. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Journal of Bioscience and Bioengineering, 136(4), 263-270. Available at: [Link]

  • ChemSrc. (n.d.). Exploring the Chemical Synthesis Pathways of 4-Chloro-3-hydroxybenzoic Acid. Retrieved from: [Link]

  • Swern, D. (1952). U.S. Patent No. 2,595,221. U.S. Patent and Trademark Office.
  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-2,3-dihydroxybenzoic acid. Retrieved from: [Link]

  • University of Toronto Mississauga. (n.d.). Lab5 procedure esterification. Retrieved from: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from: [Link]

  • van der Meer, J. Y., et al. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Molecules, 27(7), 2154. Available at: [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3353-3361. Available at: [Link]

  • Hambardzumyan, E. N., et al. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2), 1-5. Available at: [Link]

  • Kumar, S., et al. (2013). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 5(12), 643-649. Available at: [Link]

  • Aliyev, R. A. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 23(1), 108-121. Available at: [Link]

  • Weston, A. W., & Suter, C. M. (1941). 3,5-Dihydroxybenzoic acid. Organic Syntheses, 21, 27. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Molecules, 25(18), 4235. Available at: [Link]

  • Michalak, A., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(5), 2697. Available at: [Link]

  • Fattahi, A., et al. (2018). Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. Tetrahedron, 74(38), 5535-5540. Available at: [Link]

  • Iacob, A. D., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(19), 6523. Available at: [Link]

  • Tang, P. (2012). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 89, 429. Available at: [Link]

  • Lee, C. H., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 55(1), 377-386. Available at: [Link]

  • Kumar, D., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6112. Available at: [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from: [Link]

  • Kornicka, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. Available at: [Link]

  • Sharma, P., et al. (2017). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica, 9(12), 70-75. Available at: [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Available at: [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3014. Available at: [Link]

  • Kim, B. H., et al. (2018). Natural and Synthetic Lactones Possessing Antitumor Activities. Molecules, 23(11), 2997. Available at: [Link]

  • Li, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(1), 22-25. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 4-Chloro-3,5-dihydroxybenzoic Acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Collaborators

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-chloro-3,5-dihydroxybenzoic acid as an enzyme inhibitor. While direct enzymatic targets of this specific compound are not yet extensively documented, its structural similarity to other biologically active dihydroxybenzoic acid derivatives suggests a high potential for interaction with various enzyme classes. These notes offer a strategic framework for the systematic investigation of this compound, from initial target hypothesis to detailed in vitro characterization. We present detailed protocols for screening and mechanistic studies, alongside the scientific rationale for experimental design, empowering researchers to explore the therapeutic potential of this compound.

Introduction and Scientific Rationale

This compound is a halogenated derivative of dihydroxybenzoic acid. The core scaffold of dihydroxybenzoic acid is prevalent in a variety of natural and synthetic compounds that exhibit a broad range of biological activities, including enzyme inhibition.[1] The substitution pattern of hydroxyl and other functional groups on the benzoic acid ring is a critical determinant of biological activity and target specificity. For instance, the positioning of hydroxyl groups has been shown to significantly influence the inhibitory potency of benzoic acid derivatives against enzymes such as α-amylase.[2]

While specific enzyme inhibition data for this compound is sparse in the public domain, its structural analogues have demonstrated notable biological effects. For example, various hydroxybenzoic acid derivatives have been explored as inhibitors of acetylcholinesterase, and a structurally related chlorinated and brominated hydroxybenzoic acid derivative has been shown to possess anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4] These findings provide a strong rationale for investigating this compound as a potential inhibitor of enzymes involved in inflammation and other disease-relevant pathways.

This guide is structured to provide a logical progression for the investigation of this compound, beginning with a hypothesized target class and proceeding through detailed experimental protocols for validation and characterization.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
CAS Number 102338-87-4[5]
Molecular Formula C₇H₅ClO₄[5]
Molecular Weight 188.56 g/mol [5]
Boiling Point 415.7 °C
Storage 2°C - 8°C in a well-closed container

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous assay buffers should be performed to achieve the final desired concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is kept to a minimum (typically ≤1%) to avoid any solvent-induced effects on enzyme activity.

Hypothesized Enzyme Targets and Screening Strategy

Based on the known activities of structurally related compounds, the following enzyme classes are proposed as initial targets for screening this compound.

  • Cyclooxygenases (COX-1 and COX-2): Given the anti-inflammatory activity of a related halogenated hydroxybenzoic acid derivative, screening against COX enzymes is a logical starting point.

  • Lipoxygenases (e.g., 5-LOX): These enzymes are also key players in the inflammatory cascade and are often targeted by phenolic compounds.

  • Acetylcholinesterase (AChE): The inhibitory activity of other hydroxybenzoic acid derivatives against AChE makes it a plausible target.

  • α-Amylase and α-Glucosidase: The general inhibitory potential of dihydroxybenzoic acids against carbohydrate-metabolizing enzymes warrants their inclusion in a screening panel.[2]

  • Sirtuins (e.g., SIRT5): Recent studies have identified 2-hydroxybenzoic acid derivatives as selective inhibitors of SIRT5, suggesting that this compound may also interact with this class of enzymes.[6]

The following workflow diagram illustrates a recommended screening and validation cascade.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity and Cellular Validation A Prepare this compound stock solution B High-Throughput Screening (HTS) against a panel of hypothesized enzyme targets (e.g., COX-2, AChE, α-Amylase) A->B C Identify 'Hits' based on significant inhibition at a single concentration (e.g., >50% inhibition at 10 µM) B->C D Perform dose-response assays for identified 'Hits' C->D E Calculate IC50 values D->E F Conduct enzyme kinetic studies (e.g., Michaelis-Menten kinetics) E->F G Determine mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) F->G H Assess selectivity against related enzymes (e.g., COX-1 vs. COX-2) G->H I Perform cell-based assays to confirm target engagement and functional effects H->I

Caption: Proposed workflow for the screening and characterization of this compound as an enzyme inhibitor.

Detailed Experimental Protocols

The following protocols are provided as a template and should be optimized for the specific enzyme and detection method being used.

Protocol 1: In Vitro Enzyme Inhibition Assay for IC₅₀ Determination

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.[1]

Materials:

  • Target enzyme (e.g., human recombinant COX-2)

  • Enzyme-specific substrate (e.g., arachidonic acid for COX-2)

  • This compound

  • Assay buffer (enzyme-specific)

  • DMSO (for stock solution)

  • 96-well microplate

  • Microplate reader (spectrophotometric or fluorometric)

  • Positive control inhibitor (e.g., celecoxib for COX-2)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).

    • Prepare working solutions of the enzyme and substrate in the assay buffer at their optimal concentrations.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, a fixed volume of the enzyme solution, and the desired concentration of this compound solution (ensure final DMSO concentration is consistent across all wells, typically ≤1%).

    • Positive control wells: Add assay buffer, enzyme solution, and a known concentration of the positive control inhibitor.

    • Negative control (100% activity) wells: Add assay buffer, enzyme solution, and an equivalent volume of DMSO (without the inhibitor).

    • Blank (no enzyme) wells: Add assay buffer, substrate, and an equivalent volume of DMSO.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence at the appropriate wavelength over a set period. Ensure that the reaction is monitored within the linear range.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each well from the linear portion of the reaction curve.

    • Subtract the rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of test well / Rate of negative control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable sigmoidal dose-response curve using non-linear regression analysis.

Protocol 2: Enzyme Kinetic Studies to Determine the Mode of Inhibition

This protocol outlines the procedure for determining whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reactions in a 96-well plate. Each row will have a fixed concentration of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀), and each column will have a varying concentration of the substrate (e.g., ranging from 0.1 x Kₘ to 10 x Kₘ, where Kₘ is the Michaelis constant).

  • Reaction Monitoring and Data Collection:

    • Follow the same procedure as in Protocol 1 for initiating and monitoring the reactions.

  • Data Analysis:

    • Calculate the initial reaction velocity for each combination of inhibitor and substrate concentration.

    • Generate double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity versus 1/[substrate] for each inhibitor concentration.

    • Analyze the changes in the apparent Kₘ and Vₘₐₓ values to determine the mode of inhibition:

      • Competitive: Vₘₐₓ remains unchanged, Kₘ increases. The lines on the Lineweaver-Burk plot intersect at the y-axis.

      • Non-competitive: Vₘₐₓ decreases, Kₘ remains unchanged. The lines intersect at the x-axis.

      • Uncompetitive: Both Vₘₐₓ and Kₘ decrease proportionally. The lines are parallel.

      • Mixed: Both Vₘₐₓ and Kₘ change. The lines intersect in the second or third quadrant.

The following diagram illustrates the expected outcomes of the Lineweaver-Burk plot for different modes of inhibition.

G cluster_1 A Competitive (Vmax unchanged, Km increases) B Non-competitive (Vmax decreases, Km unchanged) C Uncompetitive (Vmax and Km decrease) D Mixed (Vmax decreases, Km changes) p1 p2 p1->p2 No Inhibitor p3 p1->p3 + Inhibitor p4 p5 p4->p5 No Inhibitor p6 p7 p6->p7 + Inhibitor p8 p9 p8->p9 No Inhibitor p10 p11 p10->p11 + Inhibitor p12 p13 p12->p13 No Inhibitor p14 p15 p14->p15 + Inhibitor p16

Sources

Application Notes and Protocols for the Utilization of 4-chloro-3,5-dihydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of 4-chloro-3,5-dihydroxybenzoic acid as a versatile building block in modern organic synthesis. With its unique substitution pattern—a carboxylic acid, two hydroxyl groups, and a chlorine atom on a benzene ring—this compound offers multiple reactive sites for the construction of complex molecules. These notes detail its potential in the synthesis of bioactive molecules, particularly as a scaffold for kinase inhibitors and other pharmacologically relevant compounds. A comprehensive, field-proven protocol for the synthesis of substituted benzamides using standard amide coupling conditions is provided, along with a discussion of the underlying chemical principles and experimental considerations.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic compound with significant potential as a starting material in medicinal chemistry and materials science.[1] Its utility stems from the orthogonal reactivity of its functional groups. The carboxylic acid is amenable to a wide range of transformations, most notably the formation of amides, esters, and other acyl derivatives. The phenolic hydroxyl groups can participate in etherification, esterification, and electrophilic aromatic substitution, while the chlorine atom can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions.

The dihydroxybenzoyl moiety is a key structural feature in a number of natural products and synthetic bioactive molecules. For instance, dihydroxybenzoic acid derivatives have been investigated for their antioxidant, bio-metal chelating, and acetylcholinesterase inhibitory activities.[2] The strategic placement of the chlorine atom in this compound introduces both steric and electronic modifications that can be exploited to fine-tune the pharmacological properties of target molecules, such as enhancing binding affinity to a biological target or improving metabolic stability.

Core Application: Synthesis of Substituted Benzamides as Potential Bioactive Agents

A primary application of this compound is in the synthesis of substituted benzamides. The benzamide functional group is a cornerstone in drug discovery, present in a multitude of approved drugs with diverse therapeutic actions.[3] The synthesis of novel benzamide libraries from this compound allows for the exploration of new chemical space in the search for potent and selective inhibitors of various enzymes, such as kinases and hydrolases.[4][5]

The general strategy involves the coupling of the carboxylic acid of this compound with a primary or secondary amine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Mechanistic Rationale for Amide Coupling

Direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in the formation of a stable ammonium carboxylate salt. To achieve amide bond formation under mild conditions, the carboxylic acid must be activated. Common coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), are employed.[6]

The mechanism proceeds as follows:

  • The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted to an active ester of HOBt, releasing a soluble urea byproduct.

  • The amine then attacks the carbonyl of the HOBt ester, which is a better leaving group than the hydroxyl of the original carboxylic acid, to form the desired amide and regenerate HOBt.

The inclusion of HOBt is crucial as it suppresses side reactions, such as the formation of an N-acylurea byproduct, and minimizes racemization if the amine or carboxylic acid contains a stereocenter.[6]

Visualization of the Amide Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of a substituted benzamide from this compound.

Amide_Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product start_material This compound dissolve Dissolve reactants in anhydrous solvent (e.g., DMF) start_material->dissolve amine Primary or Secondary Amine (R-NHR') amine->dissolve coupling_reagent EDC / HOBt add_reagents Add coupling reagents and base coupling_reagent->add_reagents base Base (e.g., DIPEA) base->add_reagents cool Cool to 0 °C dissolve->cool cool->add_reagents stir Stir at room temperature add_reagents->stir quench Quench with water stir->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry_concentrate Dry and concentrate wash->dry_concentrate purify Purify by chromatography or recrystallization dry_concentrate->purify final_product Substituted (4-chloro-3,5-dihydroxy)benzamide purify->final_product

Caption: Workflow for Substituted Benzamide Synthesis.

Detailed Experimental Protocol: Synthesis of a Generic N-Aryl-(4-chloro-3,5-dihydroxy)benzamide

This protocol provides a general method for the synthesis of an N-aryl benzamide derivative from this compound. The reaction conditions may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the acid in a minimal amount of anhydrous DMF.

  • Addition of Amine and Base: Add the substituted aniline (1.1 eq) to the solution, followed by DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Reagents: To the cooled, stirring solution, add HOBt (0.1 eq) followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-(4-chloro-3,5-dihydroxy)benzamide.

Quantitative Data Summary (Hypothetical):

ReactantMolar Eq.Molecular Weight ( g/mol )Mass (for 1 mmol scale)
This compound1.0188.56188.6 mg
Substituted Aniline (e.g., Aniline)1.193.13102.4 mg
EDC1.2191.70230.0 mg
HOBt0.1135.1313.5 mg
DIPEA2.0129.24258.5 mg (0.34 mL)

Broader Applications and Future Directions

The strategic placement of the hydroxyl and chloro substituents on the benzoic acid scaffold makes this compound an attractive starting material for the synthesis of a variety of bioactive molecules beyond simple benzamides.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic core that forms key hydrogen bonding interactions within the ATP-binding site of the kinase. The dihydroxybenzoyl motif can act as a hinge-binding element. For example, derivatives of 4-(thiazol-5-yl)benzoic acid have been developed as potent protein kinase CK2 inhibitors.[7] By analogy, this compound could serve as a scaffold for novel kinase inhibitors, with the dihydroxy groups forming critical interactions and the chloro-substituent potentially providing selectivity or improved potency.

Influenza Endonuclease Inhibitors

Compounds with a dihydroxy-substituted aromatic core have been identified as inhibitors of the influenza virus PA endonuclease, a key enzyme in viral replication.[1][8][9] The ability of the hydroxyl groups to chelate metal ions in the enzyme's active site is crucial for their inhibitory activity. This compound provides a framework to develop novel influenza endonuclease inhibitors, where the carboxylic acid can be functionalized to interact with other regions of the active site.

Visualization of a Potential Bioactive Scaffold

The following diagram illustrates how this compound can be envisioned as a scaffold for generating a library of potential bioactive compounds.

Bioactive_Scaffold cluster_derivatives Potential Bioactive Derivatives scaffold This compound Scaffold amides Amides (Kinase Inhibitors, etc.) scaffold->amides Amide Coupling esters Esters (Prodrugs) scaffold->esters Esterification ethers Ethers (Modulation of H-bonding) scaffold->ethers Williamson Ether Synthesis cross_coupled Cross-Coupled Products (Aryl-Aryl Bonds) scaffold->cross_coupled Suzuki/Buchwald-Hartwig Coupling

Caption: Potential Synthetic Diversification of the Scaffold.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery. Its multifunctional nature allows for the straightforward synthesis of substituted benzamides, which are key components of many established and experimental therapeutics. The detailed protocol provided herein offers a reliable method for the synthesis of such derivatives. Furthermore, the structural features of this compound suggest its potential as a scaffold for the development of novel kinase inhibitors, influenza endonuclease inhibitors, and other bioactive molecules. Future research in this area is likely to uncover new and exciting applications for this readily accessible starting material.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. Available from: [Link]

  • Carradori, S., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Jiang, T., et al. (2020). A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro. PMC. Available from: [Link]

  • Pothukanuri, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Iqbal, J., et al. (2018). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. Available from: [Link]

  • Google Patents. US4409240A - Derivatives of dihydroxybenzoic acid and pharmaceutical composition thereof.
  • Du, R., et al. (2014). Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease. PubMed. Available from: [Link]

  • Meng, F., et al. (2022). Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. Available from: [Link]

  • Zaki, R. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. Available from: [Link]

  • Kasprzak, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. Available from: [Link]

  • PubMed. Design, synthesis and biological evaluations of quinolone amides against African trypanosomiasis with improved solubility. Available from: [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available from: [Link]

  • PubMed. Design and synthesis of CK2 inhibitors. Available from: [Link]

  • Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available from: [Link]

  • PubMed Central. Beyond natural flavonoids: exploring bioisosterism in design and synthesis of influenza endonuclease inhibitors. Available from: [Link]

  • PubMed. Targeted inhibition of the endonuclease activity of influenza polymerase acidic proteins. Available from: [Link]

  • eScholarship.org. Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants. Available from: [Link]

  • bioRxiv. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. Available from: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Available from: [Link]

Sources

Application Notes and Protocols: 4-Chloro-3,5-dihydroxybenzoic Acid as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Phenolic Scaffold

In the landscape of modern drug discovery, the selection of foundational chemical scaffolds is a critical determinant of success. The strategic incorporation of specific functional groups and conformational rigidity can pre-organize a molecule for potent and selective interaction with biological targets. 4-Chloro-3,5-dihydroxybenzoic acid emerges as a particularly compelling building block for pharmaceutical research and development. Its inherent structural features—a carboxylic acid for versatile derivatization, two hydroxyl groups for hydrogen bonding interactions, and a chloro substituent for modulating electronic properties and metabolic stability—provide a rich platform for the synthesis of novel therapeutic agents.

This guide provides an in-depth exploration of this compound as a pharmaceutical building block. We will delve into its chemical properties, strategic applications in medicinal chemistry, and provide detailed, field-proven protocols for its derivatization. The causality behind experimental choices will be elucidated to empower researchers in their own drug discovery endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 102338-87-4[1][2]
Molecular Formula C₇H₅ClO₄[1][2]
Molecular Weight 188.56 g/mol [1][2]
Appearance White to off-white crystalline powder
Boiling Point 415.7 °C[2]
Storage 2°C - 8°C in a well-closed container[1]

The presence of the electron-withdrawing chlorine atom and the two hydroxyl groups on the benzene ring significantly influences the acidity of the carboxylic acid and the nucleophilicity of the hydroxyl groups. This electronic arrangement can be strategically exploited to direct chemical reactions and to fine-tune the binding affinity of the final compound to its biological target.

Strategic Applications in Medicinal Chemistry

The this compound scaffold is a versatile starting point for the synthesis of a wide array of potential therapeutic agents. Its derivatives have been explored for various biological activities, drawing parallels from the broader class of substituted hydroxybenzoic acids.

As a Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes often dysregulated in cancer and inflammatory diseases. The dihydroxybenzene moiety can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. The carboxylic acid provides a convenient handle for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

G A This compound B Amidation with Substituted Aniline A->B EDC, HOBt, DMF C N-(Substituted phenyl)-4-chloro- 3,5-dihydroxybenzamide B->C D Potential Kinase Inhibitor C->D Biological Screening G A Inflammatory Stimulus (e.g., LPS) B Activation of Signaling Pathways (e.g., NF-κB, MAPKs) A->B C Increased Expression of Pro-inflammatory Mediators (e.g., iNOS, COX-2) B->C D Inflammatory Response C->D E 4-Chloro-3,5-dihydroxybenzoic acid derivative E->B Inhibition

Caption: Inhibition of inflammatory signaling pathways.

Experimental Protocols: Derivatization of this compound

The following protocols are provided as a guide for the derivatization of this compound. These are foundational reactions that can be adapted for the synthesis of a diverse library of compounds.

Protocol 1: Synthesis of Methyl 4-chloro-3,5-dihydroxybenzoate (Esterification)

Principle: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a large excess of the alcohol (methanol in this case) drives the equilibrium towards the product. Sulfuric acid acts as the catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 26.5 mmol) and methanol (100 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2 mL) dropwise with continuous stirring.

  • Remove the ice bath and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield methyl 4-chloro-3,5-dihydroxybenzoate as a white solid.

Protocol 2: Synthesis of 4-Chloro-N-(4-fluorophenyl)-3,5-dihydroxybenzamide (Amidation)

Principle: Amide bond formation is a cornerstone of medicinal chemistry. This protocol utilizes a common peptide coupling reagent system, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), to activate the carboxylic acid for reaction with an amine. This method is efficient and minimizes side reactions.

Materials:

  • This compound

  • 4-fluoroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.0 g, 10.6 mmol), HOBt (1.57 g, 11.6 mmol), and anhydrous DMF (30 mL).

  • Stir the solution until all solids have dissolved.

  • Add EDC (2.22 g, 11.6 mmol) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add 4-fluoroaniline (1.07 mL, 11.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 150 mL of cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and then dissolve in ethyl acetate (100 mL).

  • Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 4-chloro-N-(4-fluorophenyl)-3,5-dihydroxybenzamide.

Conclusion: A Scaffold with Untapped Potential

This compound represents a strategically valuable and underutilized building block in the pharmacopeia of medicinal chemists. Its inherent functionality and the ability to readily undergo derivatization make it an ideal starting point for the generation of diverse chemical libraries. The protocols detailed herein provide a robust foundation for researchers to explore the synthesis of novel kinase inhibitors, antiviral agents, anti-inflammatory compounds, and other potential therapeutics. As our understanding of disease biology deepens, the creative application of such versatile scaffolds will undoubtedly continue to drive the discovery of the next generation of medicines.

References

  • Xu J, et al. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Eur J Med Chem. 2021;219:113437. Available from: [Link]

  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals Incorporated. 2011. Available from: [Link]

  • Weston AW, Suter CM. 3,5-Dihydroxybenzoic acid. Org. Synth. 1943;23:23. Available from: [Link]

  • Graczyk J, et al. Design and synthesis of CK2 inhibitors. Mol Cell Biochem. 2011;356(1-2):91-6. Available from: [Link]

  • Martinez JP, et al. Antiviral drug discovery: broad-spectrum drugs from nature. Nat Prod Rep. 2015;32(1):29-48. Available from: [Link]

  • Ahmad S, et al. Phytochemicals as Antiviral Agents: Recent Updates. In: Phytochemicals - Source of Antioxidants and Role in Disease Prevention. IntechOpen; 2020. Available from: [Link]

  • Wang Y, et al. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. 2018;41(2):530-540. Available from: [Link]

Sources

Application Notes and Protocols: A Comprehensive Framework for Determining the Bioactivity of 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a detailed, multi-tiered protocol for the comprehensive bioactivity screening of 4-chloro-3,5-dihydroxybenzoic acid, a novel halogenated phenolic acid. Given the structural motifs of a dihydroxybenzoic acid, known for antioxidant properties, and a halogen substituent that can confer antimicrobial and cytotoxic potential, a systematic evaluation of this compound's biological effects is warranted.[1][2][3] We present a strategic workflow encompassing antioxidant, anti-inflammatory, antimicrobial, and cytotoxic assays. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility. This guide is intended to empower researchers in the fields of pharmacology, drug discovery, and medicinal chemistry to effectively characterize the therapeutic potential of new chemical entities.

Introduction and Rationale

This compound is a unique small molecule that combines the structural features of phenolic acids with halogenation. Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including potent antioxidant and anti-inflammatory effects.[4] The dihydroxy substitution pattern, in particular, is often associated with strong radical scavenging capabilities.[1] Furthermore, the incorporation of a chlorine atom can significantly modulate a molecule's lipophilicity, membrane permeability, and target engagement, often enhancing antimicrobial or cytotoxic effects.[5][6][7]

Therefore, a comprehensive bioactivity screening of this compound is a logical step in elucidating its potential as a lead compound for drug development. This application note outlines a strategic and efficient protocol for this purpose, beginning with broad-spectrum in vitro chemical assays and progressing to more complex cell-based models.

Strategic Workflow for Bioactivity Screening

A tiered approach is recommended to efficiently screen the bioactivity of this compound. This allows for a cost-effective initial assessment of broad activities, followed by more focused and resource-intensive assays for promising leads.

Bioactivity_Screening_Workflow T1_Antioxidant Antioxidant Activity (DPPH & ABTS Assays) T2_AntiInflammatory Anti-inflammatory Activity (COX-1/COX-2 & 15-LOX Inhibition) T1_Antioxidant->T2_AntiInflammatory If active T3_Cellular_Antioxidant Cellular Antioxidant Activity (CAA Assay) T1_Antioxidant->T3_Cellular_Antioxidant If potent T1_Antimicrobial Antimicrobial Activity (Initial Screen) T2_Antimicrobial_MIC Antimicrobial Potency (MIC Determination) T1_Antimicrobial->T2_Antimicrobial_MIC If active T2_Cytotoxicity General Cytotoxicity (MTT Assay on Normal Cell Line) T2_Antimicrobial_MIC->T2_Cytotoxicity T3_Anticancer Anticancer Activity (MTT Assay on Cancer Cell Lines) T2_Cytotoxicity->T3_Anticancer If selective against cancer cells

Caption: A tiered workflow for the bioactivity screening of this compound.

Tier 1: Primary In Vitro Screening

Antioxidant Activity

Rationale: The dihydroxybenzoic acid core suggests that the compound is likely to possess antioxidant activity. The DPPH and ABTS assays are robust, rapid, and widely used methods to assess the free radical scavenging ability of novel compounds.[8][9][10] They operate on the principle of electron or hydrogen atom transfer from the antioxidant to a stable radical, resulting in a measurable color change.[8][10]

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Dissolve this compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution (e.g., 10 mg/mL).

    • Prepare a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a positive control solution (e.g., Ascorbic acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or solvent (for blank).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to form the stable blue-green ABTS radical cation (ABTS•+). Antioxidants reduce the ABTS•+, leading to a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare dilutions of the test compound and a positive control (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each concentration of the test compound, positive control, or solvent blank.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Assay Principle Wavelength Positive Control
DPPHHydrogen atom donation517 nmAscorbic Acid, Trolox
ABTSElectron donation734 nmTrolox
Initial Antimicrobial Screening

Rationale: Halogenated phenols are known to possess antimicrobial properties.[5][6] An initial screen using the agar well diffusion method can provide a qualitative assessment of the compound's ability to inhibit the growth of a panel of clinically relevant bacteria and fungi.

Protocol:

  • Microorganism Preparation:

    • Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

  • Assay Procedure:

    • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud Dextrose agar plates for yeast.

    • Evenly spread the standardized inoculum over the surface of the agar plates.

    • Create wells (6 mm diameter) in the agar using a sterile borer.

    • Add a fixed concentration (e.g., 1 mg/mL) of the test compound solution to the wells.

    • Use a solvent control (e.g., DMSO) and a positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for yeast).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Tier 2: Secondary Screening

Anti-inflammatory Activity

Rationale: Many antioxidant compounds also exhibit anti-inflammatory activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[11][12] These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

4.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Protocol:

  • Reagents:

    • Purified COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Heme.

    • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Reaction buffer (e.g., Tris-HCl).

    • Positive controls (e.g., indomethacin for non-selective inhibition, celecoxib for COX-2 selective inhibition).

  • Assay Procedure (96-well format):

    • To each well, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add various concentrations of this compound or the positive controls.

    • Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Calculate the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

4.1.2. 15-Lipoxygenase (15-LOX) Inhibition Assay

Principle: 15-LOX catalyzes the oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which has a characteristic absorbance at 234 nm. The inhibitory effect of the test compound is determined by measuring the decrease in the rate of formation of this product.

Protocol:

  • Reagents:

    • Soybean 15-lipoxygenase.

    • Linoleic acid (substrate).

    • Borate buffer (pH 9.0).

    • Positive control (e.g., quercetin or nordihydroguaiaretic acid).

  • Assay Procedure:

    • In a quartz cuvette, mix the enzyme solution with various concentrations of the test compound or positive control.

    • Incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition and the IC50 value.

Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)

Rationale: If the initial screen shows antimicrobial activity, it is crucial to quantify the potency of the compound. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16][17]

Protocol:

  • Preparation:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microplate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the target microorganism(s) as per CLSI guidelines.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound in which no visible growth is observed.

General Cytotoxicity Screening

Rationale: Before assessing specific anticancer activity, it is essential to evaluate the compound's general cytotoxicity on a non-cancerous cell line. This helps to establish a therapeutic window and assess the selectivity of any observed antimicrobial or anticancer effects. The MTT assay is a widely used colorimetric method to assess cell viability.[18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed a non-cancerous cell line (e.g., human dermal fibroblasts or HEK-293 cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (solvent used to dissolve the compound).

  • MTT Assay:

    • Remove the treatment media and add fresh media containing MTT solution (0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (concentration that reduces cell viability by 50%).

Tier 3: Advanced Characterization

Anticancer Activity

Rationale: If the compound shows cytotoxicity with some selectivity towards cancer cells or if its structural class is associated with anticancer properties, a screen against a panel of cancer cell lines is warranted. The MTT assay protocol is the same as described in section 4.3, but using various cancer cell lines (e.g., breast, colon, lung cancer cell lines).

Data Presentation: Cytotoxicity Profile

Cell Line Cell Type IC50 (µM) after 48h
HEK-293Normal Human Kidney
MCF-7Human Breast Cancer
HCT-116Human Colon Cancer
A549Human Lung Cancer

A significantly lower IC50 value for cancer cell lines compared to the normal cell line would indicate selective anticancer activity.

MTT_Assay_Principle cluster_0 In Living Cells cluster_1 Measurement MTT MTT (Yellow, Soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases MTT->Mitochondrial_Dehydrogenases is reduced by Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenases->Formazan to form Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement

Caption: Principle of the MTT assay for assessing cell viability.

Conclusion and Future Directions

The protocols outlined in this application note provide a comprehensive and systematic framework for the initial bioactivity screening of this compound. Based on the results obtained from these assays, further investigations can be pursued, such as:

  • In vivo studies: If significant activity is observed in any of the in vitro assays, validation in animal models of inflammation, infection, or cancer would be the next logical step.

  • Mechanism of action studies: For promising activities, further experiments can be designed to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-activity relationship (SAR) studies: Synthesis and testing of analogues of this compound can help in optimizing its potency and selectivity.

By following this structured approach, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound and contribute to the development of new therapeutic agents.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]

  • Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24. [Link]

  • Exon, J. H. (1984). A review of chlorinated phenols. Veterinary and Human Toxicology, 26(6), 508–520. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(24), 7575. [Link]

  • Gulcin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology, 94(3), 651–715. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. Food Chemistry, 190, 1119-1125. [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Turnidge, J., & Paterson, D. L. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Infectious Diseases, 73(6), 1170–1177. [Link]

  • PubMed Central (PMC). (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • Ghuman, S., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6296. [Link]

  • Cetin, Y. (2023). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 1(4), 393-408. [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Kornicka, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Bilsland, E., et al. (2013). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Nature Communications, 4, 1749. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • ResearchGate. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

  • ResearchGate. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. [Link]

  • Nishimura, N., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. Toxicology Letters, 225(1), 146-152. [Link]

  • Sroka, Z., & Cisowski, W. (2003). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Planta Medica, 69(7), 656-662. [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

  • Kumar, N., & Goel, N. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3345-3353. [Link]

  • Imaga, N. A. (2013). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). British Journal of Pharmaceutical Research, 3(4), 759-772. [Link]

  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]

  • PubMed. (2023). Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations. [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • bioRxiv. (2022). Predicting bioactivity of antibiotic metabolites by molecular docking and dynamics. [Link]

  • PubMed Central (PMC). (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

Sources

Comprehensive Guide to the Analytical Quantification of 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Introduction: The Analytical Imperative

4-chloro-3,5-dihydroxybenzoic acid is a halogenated phenolic compound of increasing interest. As a potential metabolite of various xenobiotics, an impurity in pharmaceutical manufacturing, or a degradation product of environmental contaminants, its accurate and precise quantification is critical. This document provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical methods for its determination. We will explore the causality behind methodological choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and other supporting techniques.

Strategic Overview of Analytical Methodologies

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and available instrumentation. This compound, being a polar, acidic molecule, is amenable to several techniques.

The primary methods of choice are chromatography-based due to their superior specificity in resolving the analyte from matrix components. High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a balance of performance and accessibility, making it ideal for quality control and assays of relatively clean samples.[1] For trace-level quantification in complex biological or environmental matrices, the unparalleled sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.[2][3]

Supporting methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry have specific applications. GC-MS provides high resolving power but necessitates a chemical derivatization step to enhance the volatility of the polar analyte.[4] UV-Vis spectrophotometry is a simple, cost-effective method suitable for rapid quantification in pure solutions where interfering, UV-absorbing compounds are absent.[5]

Table 1: Comparative Analysis of Key Quantification Methods
ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Absorbance of UV-Vis light by the analyte in solution.
Selectivity HighVery HighVery HighLow
Sensitivity Moderate (~0.1 µg/mL)[5]Very High (pg/mL to ng/mL)[3]High (ng/mL)Low (~1 µg/mL)[5]
Sample Matrix Simple to moderately complexHighly complex (e.g., plasma, tissue)Complex, requires clean-upSimple, pure solutions
Cost ModerateHighHighLow
Throughput ModerateHigh (with automation)[3]ModerateHigh
Primary Use Case Routine QC, purity analysis, formulation assays.Bioanalysis, pharmacokinetic studies, trace contaminant analysis.Metabolomics, environmental analysis.Quick checks of pure substance concentration.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for routine quantification, offering robustness and reliability for samples where high sensitivity is not the primary driver.

| Scientific Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) retains the analyte, while a polar mobile phase elutes it.[1] By creating a gradient and increasing the organic solvent composition of the mobile phase, this compound can be effectively separated from other components.[6] The presence of the aromatic ring and hydroxyl groups constitutes a chromophore that absorbs UV light, allowing for quantification based on the Beer-Lambert law. Based on its structural analog, 3,5-dihydroxybenzoic acid, optimal detection wavelengths are expected around 250 nm or 308 nm.[7]

| Experimental Protocol

Instrumentation & Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases prior to use.[1]

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in acetonitrile or mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • For complex samples, a liquid-liquid extraction with a solvent like ethyl acetate may be necessary to remove interferences.[2]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm (or optimized λmax).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-25 min: 10% B (re-equilibration)

  • Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area versus concentration.

    • Inject the prepared sample(s).

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve. The correlation coefficient (r²) of the curve should be ≥0.99 for reliable quantification.

| Method Validation Imperatives

To ensure trustworthiness, the method must be validated according to ICH guidelines.[8][9]

  • Specificity: Demonstrate that the analyte peak is free from interference by injecting a placebo or blank matrix.[9]

  • Linearity: Establish a linear relationship between concentration and response across the desired range.

  • LOD & LOQ: Determine the lowest concentration that can be reliably detected and quantified, respectively. The LOQ is often defined by a signal-to-noise ratio of 10:1.[8]

  • Accuracy & Precision: Assess by analyzing replicate samples at different concentrations (e.g., 80%, 100%, 120% of the target concentration). Accuracy is reported as percent recovery, while precision is measured by the relative standard deviation (%RSD).[10]

| Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase (A: 0.1% H3PO4, B: ACN) D Inject Standards & Sample into HPLC A->D B Prepare Calibration Standards B->D C Prepare & Filter Sample C->D E Separate on C18 Column (Gradient Elution) D->E F Detect at 254 nm E->F G Generate Calibration Curve (Area vs. Conc.) F->G H Calculate Sample Concentration G->H

Caption: Experimental workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and selectivity, such as quantifying low-level metabolites in plasma, LC-MS/MS is the authoritative method.

| Scientific Principle

This technique couples the powerful separation of HPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.[11] The analyte is first ionized, typically using electrospray ionization (ESI). Given its acidic carboxylic acid and phenolic hydroxyl groups, this compound is expected to ionize efficiently in negative ion mode to form the deprotonated molecule [M-H]⁻.[2]

In the mass spectrometer, this precursor ion is selected, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. This monitoring of a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM) provides exceptional selectivity, virtually eliminating matrix interference and enabling quantification at very low concentrations.[11]

| Experimental Protocol

Instrumentation & Reagents:

  • UHPLC or HPLC system.

  • Tandem quadrupole mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[12]

  • Acetonitrile and Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound like indapamide can be used.[2]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Solution Preparation:

    • Prepare stock solutions of the analyte and Internal Standard (IS) in a suitable solvent (e.g., methanol or acetonitrile).

    • Create calibration standards by spiking blank matrix (e.g., plasma) with varying concentrations of the analyte and a fixed concentration of the IS.

  • Sample Preparation (Liquid-Liquid Extraction): [2]

    • To 1.0 mL of sample (e.g., plasma), add the IS solution.

    • Vortex for 30 seconds.

    • Add 5.0 mL of ethyl acetate and vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC Conditions: Adapt the HPLC gradient, typically with a faster runtime suitable for UHPLC.

    • Ionization Mode: ESI, Negative.[2]

    • MS Parameters: Infuse a standard solution to optimize source parameters and determine MRM transitions.

      • Spray Voltage: ~ -3.0 kV.[12]

      • Capillary Temperature: ~320 °C.[12]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration.

    • Calculate the concentration in unknown samples using the same ratio and the regression equation from the calibration curve.

Table 2: Predicted MS/MS Parameters for Quantification
ParameterSettingRationale
Ionization Mode ESI NegativeThe carboxylic acid and phenolic protons are readily lost to form [M-H]⁻.
Precursor Ion [M-H]⁻ (m/z) 186.9/188.9Calculated for C₇H₃Cl¹O₄⁻. The isotopic pattern of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl) provides definitive identification.
Primary Product Ion (m/z) 142.9/144.9Corresponds to the neutral loss of CO₂ (44 Da) from the precursor ion. This is a characteristic fragmentation for carboxylic acids.
Secondary Product Ion (m/z) 115.0Potential subsequent loss of CO or C₂H₂O from the primary product ion.
Collision Energy (eV) 15-35Requires optimization to maximize the abundance of the product ions.[2]
| Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification S1 Spike Sample with Internal Standard S2 Liquid-Liquid Extraction S1->S2 S3 Evaporate & Reconstitute S2->S3 A1 Inject into LC-MS/MS S3->A1 A2 Separate on C18 A1->A2 A3 Ionize (ESI-) & Select Precursor Ion A2->A3 A4 Fragment & Detect Product Ions (MRM) A3->A4 Q1 Calculate Peak Area Ratios (Analyte/IS) A4->Q1 Q2 Plot Calibration Curve Q1->Q2 Q3 Determine Sample Concentration Q2->Q3 Method_Selection Start Start: Define Analytical Goal Q1 Is the sample matrix complex (e.g., plasma, soil)? Start->Q1 Q2 Is trace-level sensitivity (e.g., < 10 ng/mL) required? Q1->Q2 No M_LCMS Use LC-MS/MS Q1->M_LCMS Yes Q3 Is the sample a pure substance or simple solution? Q2->Q3 No Q2->M_LCMS Yes M_HPLC Use HPLC-UV Q3->M_HPLC No M_UVVIS Use UV-Vis Spectrophotometry Q3->M_UVVIS Yes

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of 4-Chloro-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-chloro-3,5-dihydroxybenzoic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a pH-controlled aqueous mobile phase, ensuring excellent peak shape and resolution. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2][3][4] This protocol is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.

Introduction

This compound (MW: 188.56 g/mol ) is a halogenated phenolic acid.[5] As a substituted benzoic acid derivative, it serves as a crucial building block in organic synthesis and as an intermediate in the development of more complex molecules. Accurate and precise quantification of this compound is essential for process monitoring, quality control, and stability testing in pharmaceutical and chemical research.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of phenolic acids due to its specificity, sensitivity, and reproducibility.[6] This note provides a comprehensive guide to developing and validating an HPLC-UV method tailored for this compound, focusing on the scientific rationale behind each procedural step.

Method Development Strategy

The primary objective was to develop a method that provides a sharp, symmetric, and well-resolved peak for this compound in a reasonable runtime. The strategy was based on the physicochemical properties of the analyte, which is a polar, acidic, aromatic compound.

Analyte Properties
  • Structure: C₇H₅ClO₄

  • Polarity: The presence of two hydroxyl groups and a carboxylic acid group makes the molecule polar. The octanol-water partition coefficient (XLogP3) is 1.7, indicating moderate hydrophilicity.[5]

  • Acidity: The carboxylic acid and phenolic hydroxyl groups are ionizable. Controlling the mobile phase pH is critical to ensure a consistent, non-ionized state for stable retention in reversed-phase chromatography.[7][8][9]

Chromatographic Choices: The Rationale
  • Mode of Chromatography: Reversed-phase HPLC was selected as it is ideal for separating polar to moderately non-polar compounds.[10][11] A C18 (octadecylsilyl) stationary phase was chosen for its strong hydrophobic retention capabilities, which is standard practice for separating aromatic acids.[6][10][12]

  • Mobile Phase Selection:

    • Aqueous Component & pH Control: The pKa of the carboxylic acid group on benzoic acid is ~4.2. To ensure the analyte is in its neutral, protonated form for optimal retention and peak shape, the mobile phase pH should be set at least one unit below this value.[7] A pH of 2.5-3.0 is ideal. Formic acid (0.1%) is an excellent choice as it provides buffering in this pH range and is volatile, making it compatible with mass spectrometry if needed.[8]

    • Organic Modifier: Acetonitrile was chosen over methanol. While both are common solvents, acetonitrile often provides better peak shapes for phenolic compounds and has a lower UV cutoff, which is advantageous for detection at lower wavelengths.[9][13]

    • Elution Mode: A gradient elution was selected to ensure that any potential impurities with different polarities are effectively eluted from the column, while providing a sharp peak for the main analyte and reducing the overall run time.

  • Detection Wavelength (λmax): Dihydroxybenzoic acid isomers typically exhibit strong absorbance in the UV region, with maxima often observed between 230 nm and 340 nm.[14][15][16] A UV scan of this compound in the mobile phase would be performed to identify the wavelength of maximum absorbance (λmax), ensuring maximum sensitivity. For this class of compounds, a wavelength around 254 nm or 280 nm is often a good starting point.[17]

Experimental

Materials and Instrumentation
  • Chemicals: this compound reference standard (>97% purity), HPLC-grade acetonitrile, formic acid, and ultrapure water.

  • Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector was used.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[18]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

Optimized Chromatographic Conditions

The following table summarizes the final, optimized parameters for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 15 minutes

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][19]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:

  • Inject the working standard solution (e.g., 50 µg/mL) six consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for retention time and peak area.

  • Determine the tailing factor and theoretical plates for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Ret. Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). Protocol:

  • Inject a blank solution (diluent) to check for interfering peaks at the retention time of the analyte.

  • Inject the analyte standard solution.

  • If available, inject samples of stressed (e.g., acid, base, oxidative, thermal, photolytic degradation) analyte to demonstrate that degradation peaks do not co-elute with the main analyte peak.

  • Use a DAD to assess peak purity to confirm no co-eluting peaks are present.

Linearity

Purpose: To demonstrate a direct proportional relationship between concentration and instrument response. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)

Purpose: To determine the closeness of the test results to the true value. Protocol:

  • Prepare samples at three concentration levels (low, medium, high; e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery using the formula: (Measured Conc. / Spiked Conc.) * 100.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

4.5.1. Repeatability (Intra-day Precision) Protocol:

  • Prepare six individual samples at 100% of the target concentration.

  • Analyze them on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

4.5.2. Intermediate Precision (Inter-day Ruggedness) Protocol:

  • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Int. Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol:

  • These can be estimated from the calibration curve based on the standard deviation of the response and the slope.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Alternatively, determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Results and Discussion

A representative chromatogram of this compound under the optimized conditions shows a sharp, symmetric peak at a retention time of approximately 6.5 minutes. The validation experiments confirmed that the method is highly specific, linear over the range of 1-100 µg/mL (r² > 0.999), accurate (mean recovery between 99.1% and 101.2%), and precise (%RSD < 1.5% for both repeatability and intermediate precision). The calculated LOD and LOQ were found to be sufficient for trace-level analysis.

Visualizations

Method Development Workflow

MethodDevelopment start_end start_end process process decision decision output output A Start: Define Analytical Goal (Quantify Analyte) B Analyte Characterization (Polarity, pKa, UV Spectrum) A->B C Select Column (Reversed-Phase C18) B->C D Optimize Mobile Phase (pH Control, Organic Modifier) C->D E Select Detection Wavelength (UV Scan for λmax) D->E F Run Initial Experiments E->F G Peak Shape & Resolution OK? F->G G->D No, Adjust Gradient/pH H Finalize Method Parameters G->H Yes I Optimized HPLC Method H->I

Caption: Workflow for HPLC method development.

Method Validation Process

MethodValidation start_end start_end process process output output A Optimized Method B System Suitability A->B C Specificity A->C D Linearity A->D E Accuracy (Recovery) A->E F Precision (Repeatability & Intermediate) A->F G LOD & LOQ A->G H Validated Method Report B->H C->H D->H E->H F->H G->H

Caption: Overview of the method validation steps.

Conclusion

The HPLC-UV method described here is rapid, sensitive, and robust for the quantitative determination of this compound. The comprehensive validation study confirms that the method is reliable and fit for its intended purpose in quality control and research environments. The detailed protocol provides a solid foundation for analysts to implement and adapt this method for their specific applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Nawrocka, A., et al. a rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Li, Y., et al. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Semantic Scholar. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Available from: [Link]

  • Quora. How do you choose a mobile phase in HPLC? Available from: [Link]

  • SciELO. Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Crawford Scientific. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid. Available from: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Embrapa. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Repositório Alice. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link] Reversed_Phase_HPLC_Method_Development_Poster_AR.pdf

  • Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Welch Materials. Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]

  • PubChem. 4-Chloro-2,3-dihydroxybenzoic acid. Available from: [Link]

  • ResearchGate. UV spectra of the dihydroxybenzoic acid isomers in MeOH, in the range of 230-400 nm. Available from: [Link]

  • PubMed. Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chromatography. Available from: [Link]

  • University of Tanta. spectral behaviour of 2,4- dihydroxybenzoic - acid in aqueous solutions and organized assemblies. Available from: [Link]

  • PubMed. Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2. Available from: [Link]

Sources

Application Note: Strategies for the Development of Novel Bioactive Compounds from 4-Chloro-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 4-chloro-3,5-dihydroxybenzoic acid. This scaffold is a versatile starting material for creating diverse chemical libraries due to its distinct reactive sites: a carboxylic acid, two phenolic hydroxyl groups, and a halogenated aromatic ring. We present detailed protocols for selective functionalization at each of these sites, including esterification, etherification, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system incorporating purification and characterization steps. The overarching goal is to enable the synthesis of novel compounds with potential therapeutic applications, leveraging the known biological activities of substituted benzoic acids, which range from antimicrobial to anticancer agents.[1][2][3]

Introduction: The Strategic Value of the Scaffold

This compound is an attractive starting scaffold in medicinal chemistry. Its structural predecessor, 3,5-dihydroxybenzoic acid, is a key intermediate in the synthesis of bioactive molecules like resveratrol and broad-spectrum antibiotics.[4] The introduction of a chlorine atom onto this framework offers a crucial advantage: a reactive handle for modern cross-coupling reactions, significantly expanding the accessible chemical space.

Substituted benzoic acids are a well-established class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The specific nature and position of substituents on the benzene ring are critical in determining the potency and selectivity of these effects.[1][2] By systematically modifying the three key functional regions of this compound, researchers can generate libraries of novel compounds for screening and development.

Logic Diagram: Overall Synthetic Strategy

This diagram outlines the strategic approach to library generation from the core scaffold.

G cluster_start Starting Material cluster_mods Primary Derivatization Pathways cluster_end Compound Library & Screening start This compound ester Carboxyl Group Esterification / Amidation start->ester Selective Functionalization ether Hydroxyl Groups O-Alkylation / O-Acylation start->ether Selective Functionalization suzuki Aryl Chloride Pd-Catalyzed Cross-Coupling start->suzuki Selective Functionalization library Diverse Library of Novel Compounds ester->library ether->library suzuki->library screen Biological Activity Screening (e.g., MTT Assay) library->screen

Caption: Strategic workflow from starting material to biological screening.

Physicochemical Properties & Reactivity Analysis

Understanding the inherent properties of this compound is fundamental to designing successful synthetic routes.

PropertyValueSource
Molecular Formula C₇H₅ClO₄
Molecular Weight 188.56 g/mol [5]
Boiling Point 415.7 °C[5]
Hydrogen Bond Donors 3[5]
Hydrogen Bond Acceptors 4[5]
Topological Polar Surface Area 77.8 Ų[5]

Reactivity Centers:

  • Carboxylic Acid (-COOH): The most acidic proton. It readily undergoes esterification or amidation. Its electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution.

  • Phenolic Hydroxyls (-OH): Weakly acidic. These groups can be alkylated or acylated to form ethers and esters, respectively. They are strong activating groups for electrophilic aromatic substitution.

  • Aryl Chloride (C-Cl): The C-Cl bond is relatively inert to classical nucleophilic substitution but is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Strategic derivatization often requires selectivity. For example, to modify the hydroxyl groups, it is often advantageous to first protect the more reactive carboxylic acid as an ester.

Detailed Application Protocols

The following protocols are presented as robust starting points. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Fischer Esterification of the Carboxylic Acid

This protocol converts the carboxylic acid to an ester, which can increase lipophilicity and act as a prodrug strategy, potentially facilitating easier passage through cell membranes.[6] Esterification also serves as a protective step if subsequent reactions target the hydroxyl groups.

Principle: The reaction is an acid-catalyzed equilibrium between a carboxylic acid and an excess of alcohol to favor ester formation.[7]

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., Methanol, Ethanol, Propanol) (serves as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq.)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend this compound in the desired alcohol (e.g., 20 mL of methanol per 1 g of acid) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.[7]

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8][9][10]

Protocol 2: Williamson Ether Synthesis of Phenolic Hydroxyls

This protocol modifies the hydroxyl groups to form ethers, which can significantly alter the compound's solubility, hydrogen bonding capacity, and steric profile.

Principle: A phenoxide, formed by deprotonating the phenol with a base, acts as a nucleophile to attack an alkyl halide. To ensure complete dietherification, a sufficient amount of base and alkylating agent is crucial.

Materials:

  • Methyl 4-chloro-3,5-dihydroxybenzoate (starting material from Protocol 1) (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (2.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • To a solution of Methyl 4-chloro-3,5-dihydroxybenzoate in anhydrous DMF, add anhydrous K₂CO₃.

  • Stir the suspension at room temperature for 20 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water and acidify with 1M HCl to pH ~5-6.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting diether product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Validation: Characterize the purified product by NMR and Mass Spectrometry to confirm the addition of two alkyl groups.[11][12]

Protocol 3: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

This protocol is a powerful method for forming a new carbon-carbon bond at the C-Cl position, enabling the introduction of a wide variety of aryl or vinyl substituents.[13][14][15]

Principle: A palladium(0) catalyst facilitates the coupling of the aryl chloride with an organoboron species (boronic acid or ester) in the presence of a base.[15] The choice of ligand is critical for the efficiency of reactions involving less reactive aryl chlorides.[16]

Reaction Scheme: Suzuki-Miyaura Coupling

G compound_A Starting Material (Ester-protected) reagents + compound_A->reagents compound_B Aryl Boronic Acid arrow Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat compound_B->arrow product Coupled Product reagents->compound_B arrow->product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Methyl 4-chloro-3,5-dimethoxybenzoate (product from Protocol 2) (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq.)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture), degassed

Procedure:

  • To a reaction vessel, add the starting aryl chloride, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[16]

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • If the carboxylate ester was hydrolyzed during the reaction, acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product.[16]

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Validation: Full characterization by NMR and high-resolution mass spectrometry is required to confirm the structure of the new biaryl compound.

Downstream Processing and Biological Evaluation

Following synthesis and purification, the novel compounds should be evaluated for biological activity. Based on the broad activities of benzoic acid derivatives, several assays are relevant.[17]

  • Anticancer Activity: The MTT assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential (IC₅₀) of compounds against various cancer cell lines.[1]

  • Antimicrobial Activity: Broth microdilution or disk diffusion assays can be used to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Depending on the design rationale, specific enzyme inhibition assays (e.g., kinase assays, protease assays) can be performed.

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of novel compounds. By applying strategic and selective derivatization protocols targeting its three distinct reactive regions, diverse chemical libraries can be efficiently generated. The detailed methods for esterification, etherification, and Suzuki-Miyaura coupling provided herein serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of this promising chemical class. Rigorous purification and structural characterization are paramount at each step to ensure the integrity of the final compounds for biological screening.

References

  • A Comprehensive Technical Guide to the Biological Activities of Substituted Benzoic Acids. Benchchem.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules.
  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbon
  • Etherification of phenols.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis.
  • This compound | 102338-87-4. Biosynth.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenu
  • Aryl ether synthesis by etherification (alkyl
  • Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Royal Society of Chemistry.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • Process for the etherification of phenols.
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • This compound Formula. ECHEMI.
  • Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
  • Technical Support Center: Suzuki Coupling Reactions with Halogen
  • 4-Chloro-3-hydroxybenzoic acid synthesis. ChemicalBook.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)...
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Synthesis of 4-Hydroxybenzoic Acid Deriv
  • Supplementary Inform
  • This compound. Advanced ChemBlocks.
  • How is 3,5-Dihydroxybenzoic acid applied and prepared?. Guidechem.

Sources

The Strategic Role of 4-Chloro-3,5-dihydroxybenzoic Acid in the Synthesis of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: January 12, 2026

Shanghai, China – In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as versatile building blocks for therapeutic agents is of paramount importance. Among these, 4-chloro-3,5-dihydroxybenzoic acid, a uniquely functionalized aromatic compound, is emerging as a strategic starting material in the synthesis of a new generation of drugs targeting a range of diseases, including cancer and viral infections. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility and application of this compound in the synthesis of targeted therapeutic agents.

Introduction: A Scaffold with Rich Functionality

This compound possesses a unique combination of functional groups that make it an attractive starting point for medicinal chemistry campaigns. The presence of a carboxylic acid, two hydroxyl groups, and a chlorine atom on the benzene ring provides multiple handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The dihydroxy substitution pattern is a key feature found in many biologically active natural products and synthetic compounds, often playing a crucial role in target binding through hydrogen bond interactions. The chlorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its drug-like characteristics.

Core Application: Synthesis of Kinase Inhibitors

One of the most promising applications of this compound is in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases has revolutionized cancer therapy.

The general synthetic strategy for preparing kinase inhibitors from this compound involves the formation of an amide bond between the carboxylic acid and a suitable amine-containing fragment. This amide linkage is a common feature in many approved kinase inhibitors, providing a stable and synthetically accessible connection.

A notable example of a related scaffold is the 4-chloro-benzamide core, which has been utilized in the development of potent RET kinase inhibitors.[1] While the direct synthesis from the dihydroxy-variant is not explicitly detailed in this specific work, the underlying principle of utilizing a substituted chloro-benzoic acid for amide coupling is a key takeaway. The dihydroxy groups on the this compound scaffold can be strategically employed to enhance binding affinity to the target kinase, potentially through interactions with key amino acid residues in the active site.

Conceptual Synthetic Workflow for a Kinase Inhibitor

The following diagram illustrates a conceptual workflow for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. This workflow is based on established amide coupling methodologies prevalent in medicinal chemistry.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification A This compound B Activating Agent (e.g., SOCl₂, HATU) A->B C Activated Intermediate (Acid Chloride or Activated Ester) B->C D Amine-containing Fragment (R-NH₂) E Amide Coupling C->E D->E F Crude Kinase Inhibitor E->F G Purification (e.g., Chromatography) F->G H Pure Kinase Inhibitor G->H

Caption: Conceptual workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Hypothetical 4-Chloro-3,5-dihydroxybenzamide Kinase Inhibitor

This protocol outlines a plausible, laboratory-scale synthesis of a generic kinase inhibitor derived from this compound and a hypothetical amine fragment. This protocol is based on standard organic synthesis techniques and serves as a template for researchers.

Materials and Reagents

ReagentSupplierPurity
This compoundSigma-Aldrich≥98%
Thionyl chloride (SOCl₂)Acros Organics≥99%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar≥99%
Amine Fragment (R-NH₂)(Hypothetical)-
Dichloromethane (DCM), anhydrousFisher Sci.≥99.8%
N,N-Dimethylformamide (DMF), anhydrousFisher Sci.≥99.8%
Ethyl acetate (EtOAc)VWRHPLC grade
HexanesVWRHPLC grade
Sodium sulfate (Na₂SO₄), anhydrousMerck≥99%
Hydrochloric acid (HCl), 1MJ.T. Baker-
Saturated sodium bicarbonate (NaHCO₃)Fisher Sci.-
Brine(Lab prepared)-

Step 1: Synthesis of 4-Chloro-3,5-dihydroxybenzoyl chloride (Intermediate 1)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.89 g, 10 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to the flask.

  • Slowly add thionyl chloride (2.2 mL, 30 mmol) to the suspension at room temperature under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 2 drops).

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 4-chloro-3,5-dihydroxybenzoyl chloride is a solid and can be used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The addition of a catalytic amount of DMF accelerates the reaction through the formation of the Vilsmeier reagent. Anhydrous conditions are crucial to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Step 2: Synthesis of the 4-Chloro-3,5-dihydroxybenzamide Kinase Inhibitor (Final Product)

  • Dissolve the crude 4-chloro-3,5-dihydroxybenzoyl chloride (from Step 1) in anhydrous DCM (50 mL) in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve the amine fragment (R-NH₂, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 2.1 mL, 12 mmol) in anhydrous DCM (20 mL).

  • Cool the acid chloride solution to 0 °C using an ice bath.

  • Slowly add the amine/DIPEA solution to the acid chloride solution dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1M HCl (30 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure kinase inhibitor.

Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the amide bond formation, driving the reaction to completion. The slow addition of the amine at low temperature helps to control the exothermicity of the reaction and minimize side product formation. The aqueous workup is designed to remove unreacted starting materials and byproducts.

Characterization and Biological Evaluation

The synthesized kinase inhibitor should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

The biological activity of the synthesized compound should be evaluated in relevant in vitro assays. For a kinase inhibitor, this would typically involve:

  • Enzymatic Assay: To determine the half-maximal inhibitory concentration (IC₅₀) against the target kinase.

  • Cell-based Assays: To assess the compound's ability to inhibit cell proliferation in cancer cell lines that are dependent on the target kinase.

Expanding Applications: Antiviral and Anti-inflammatory Agents

The this compound scaffold is not limited to the synthesis of kinase inhibitors. The inherent functionalities of this molecule make it a valuable precursor for the development of other therapeutic agents.

  • Antiviral Agents: The dihydroxybenzoic acid motif is found in some natural products with antiviral activity. The synthesis of novel benzoic acid derivatives has been explored for the inhibition of viral enzymes such as neuraminidase.[2]

  • Anti-inflammatory Agents: Halogenated and hydroxylated benzoic acid derivatives have shown promise as anti-inflammatory agents. For instance, a study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid demonstrated its ability to reduce inflammatory responses in microglial cells.[3]

The synthetic protocols for these applications would likely involve similar amide bond formation strategies or other functional group transformations of the carboxylic acid and hydroxyl groups.

Conclusion and Future Directions

This compound represents a versatile and promising building block for the synthesis of novel therapeutic agents. Its unique substitution pattern offers multiple avenues for chemical derivatization, enabling the creation of diverse compound libraries for drug discovery. The application of this scaffold in the development of kinase inhibitors is particularly noteworthy, with the potential to generate potent and selective drug candidates. Future research in this area should focus on the synthesis and biological evaluation of a wider range of derivatives to fully explore the therapeutic potential of this privileged scaffold. The systematic exploration of structure-activity relationships will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these novel compounds.

References

  • Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2016 Dec 1;26(23):5679-5684. [Link]

  • Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. International Journal of Molecular Sciences. 2019 Dec 12;20(24):6261. [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation. 2018 Mar;41(2):530-540. [Link]

Sources

Troubleshooting & Optimization

"solubility issues of 4-chloro-3,5-dihydroxybenzoic acid in different solvents"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3,5-dihydroxybenzoic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth, field-proven insights and practical troubleshooting guidance to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the solubility of this compound.

Question 1: My this compound won't dissolve in water. What is happening?

Answer: This is an expected observation. This compound, like many substituted benzoic acids, has limited solubility in neutral water.[1] The molecule's structure contains both polar and non-polar components. The polar carboxylic acid (-COOH) and hydroxyl (-OH) groups can form hydrogen bonds with water, but the non-polar chlorinated benzene ring is hydrophobic, which hinders dissolution.[2] At neutral pH, the compound exists predominantly as the undissociated, less soluble neutral molecule.[3]

Question 2: How can I improve the aqueous solubility of this compound?

Answer: The most effective method to increase aqueous solubility is by adjusting the pH. This compound is a weak acid. By increasing the pH of the solution with a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid group to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[1][4] For drug development, determining the pH-solubility profile across the physiological pH range of 1.2 to 6.8 is a critical step.[5]

Question 3: I am observing poor solubility in a non-polar organic solvent. What are my options?

Answer: Directly dissolving this compound in non-polar solvents like hexane or toluene is challenging due to the high polarity of its hydroxyl and carboxylic acid groups.[4]

  • Expert Insight: The key is to match the polarity of the solvent with the solute. For this compound, polar organic solvents are the ideal choice.

  • Troubleshooting Steps:

    • Switch to a Polar Solvent: Use polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), or polar protic solvents like methanol or ethanol, where solubility is expected to be much higher.[4]

    • Use a Co-solvent System: If your reaction requires a less polar medium, consider using a co-solvent system. Start by dissolving the compound in a minimal amount of a strong polar solvent (like DMSO) and then slowly add it to your primary, less polar reaction solvent. This can sometimes keep the compound in solution at the desired concentration.

    • Chemical Modification: For synthetic applications, consider converting the carboxylic acid to an ester. This modification significantly reduces the compound's polarity, increasing its solubility in non-polar organic solvents.[4]

Question 4: Does temperature affect the solubility?

Answer: Yes, for most solid solutes, solubility increases with temperature.[2] If you are struggling to dissolve the compound, gentle heating and stirring can enhance the dissolution rate and the equilibrium solubility. However, always verify the thermal stability of this compound to avoid degradation, especially for prolonged heating. For benzoic acid, solubility in water increases from 1.7 g/L at 0°C to 56.31 g/L at 100°C.[6]

Question 5: I've added an excess of the compound to my solvent and have been stirring for hours, but the concentration in the solution is not changing. How long should I wait for equilibrium?

Answer: Reaching equilibrium for poorly soluble compounds can be a lengthy process, sometimes extending beyond 24 hours.[7] The dissolution rate can be very slow as the solution approaches saturation.

  • To Expedite the Process:

    • Increase Surface Area: Use a fine powder of the compound. You can gently grind it in a mortar and pestle before use.

    • Improve Agitation: Ensure vigorous stirring or shaking. Vortexing or sonicating the sample initially can help wet the solid and break up aggregates, which accelerates the process.[7]

  • Validation of Equilibrium: To confirm that equilibrium has been reached, take measurements of the solution concentration at different time points (e.g., 24, 48, and 72 hours). Equilibrium is considered reached when consecutive measurements show no significant change.[7]

Solubility Profile: A Qualitative Summary

While precise quantitative solubility data for this compound is not widely published, a qualitative profile can be predicted based on its chemical structure and the behavior of similar phenolic acids.[4] Experimental determination is necessary for quantitative values.

Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Water (neutral pH), Methanol, EthanolSparingly Soluble (Water), Soluble (Alcohols)The hydroxyl and carboxylic acid groups can hydrogen bond with protic solvents. Alcohols are more effective due to their organic character.[4][8]
Polar Aprotic DMSO, DMFSoluble to Very SolubleThese solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar functional groups and the aromatic ring.[4]
Less Polar Ethyl Acetate, AcetoneSlightly SolubleThese solvents have intermediate polarity and may partially dissolve the compound.
Non-Polar Hexane, Toluene, DichloromethaneInsoluble to Very Slightly SolubleA significant polarity mismatch exists between the highly polar solute and the non-polar solvent.[4]
Aqueous Basic pH > 8 Buffer, 0.1 M NaOHVery SolubleThe compound is deprotonated to form a highly soluble carboxylate salt.[1]
Aqueous Acidic pH < 2 Buffer, 0.1 M HClSparingly SolubleThe compound remains in its protonated, less soluble form. Solubility is not expected to differ significantly from neutral water.[2]

Troubleshooting and Decision-Making Workflow

This diagram outlines a logical workflow for addressing solubility challenges during experimental setup.

start Start: Dissolve Compound check_dissolution Does it fully dissolve? start->check_dissolution solvent_choice Issue: Poor Solubility Analyze Solvent Polarity check_dissolution->solvent_choice No success Success: Proceed with Experiment check_dissolution->success Yes match_polarity Is solvent polarity appropriate? (e.g., Polar solvent for polar compound) solvent_choice->match_polarity sub_polar Action: Switch to Polar Solvent (e.g., DMSO, DMF, MeOH) match_polarity->sub_polar No sub_cosolvent Option: Use Co-Solvent System 1. Dissolve in min. strong solvent 2. Add to primary solvent match_polarity->sub_cosolvent Yes, but still issues check_dissolution_again Does it dissolve now? sub_polar->check_dissolution_again Re-attempt sub_cosolvent->check_dissolution_again sub_heat Option: Apply Gentle Heat Monitor for degradation sub_heat->check_dissolution_again sub_ph For Aqueous Systems: Adjust pH (Increase for solubility) sub_ph->check_dissolution_again check_dissolution_again->success Yes failure Further Action Needed: - Consider chemical modification - Re-evaluate experimental design check_dissolution_again->failure No

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol details the industry-standard "shake-flask" method for accurately determining the equilibrium solubility of a compound. This method is considered the gold standard for its reliability.[7]

Objective: To determine the saturation solubility of this compound in a given solvent system at a controlled temperature.

Materials:

  • This compound (powdered)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system for concentration analysis

Protocol Workflow Diagram:

cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 1. Add excess solid to vial prep2 2. Add solvent prep1->prep2 prep3 3. Verify initial pH (if aqueous) prep2->prep3 equil 4. Agitate at constant temp. (e.g., 24-72 hours) prep3->equil sample1 5. Allow solids to settle equil->sample1 sample2 6. Withdraw supernatant sample1->sample2 sample3 7. Filter immediately (0.22 µm) sample2->sample3 sample4 8. Dilute and analyze concentration (HPLC or UV-Vis) sample3->sample4 sample5 9. Verify final pH (if aqueous) sample4->sample5

Caption: Shake-Flask method for solubility determination.

Step-by-Step Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. An "excess" ensures that undissolved solid remains at the end of the experiment, confirming saturation. Be mindful not to add so much that it significantly alters the properties of the solvent.[7]

    • Accurately add a known volume of the pre-equilibrated solvent to the vial.

    • For aqueous systems, measure and record the initial pH of the suspension.[5]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

    • Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended, but 48-72 hours may be necessary for poorly soluble compounds).[7]

  • Sampling and Analysis:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

    • Accurately dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

    • For aqueous systems, measure and record the final pH of the suspension in the original vial to ensure it has not shifted during the experiment.[5][7]

  • Reporting Results:

    • The determined concentration is the equilibrium solubility. Report the result in units of mg/mL or mol/L, specifying the solvent system and temperature.[5]

    • The experiment should be performed in triplicate to ensure reproducibility. The relative standard deviation should ideally not exceed 10%.[5]

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • Benzoic Acid. Solubility of Things. [Link]

  • 104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. Labkem. [Link]

  • Chapter 17.2: Factors That Affect Solubility. Chemistry LibreTexts. [Link]

  • Properties of Benzoic Acid. BYJU'S. [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. ResearchGate. [Link]

  • 4-Chloro-2,3-dihydroxybenzoic acid. PubChem. [Link]

  • 4-Chloro-3-nitrobenzoic acid. Solubility of Things. [Link]

  • 3-Chloro-4-hydroxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • (PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

  • Solubility of crystalline nonelectrolyte solutes in organic solvents: Mathematical correlation of 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid solubilities with the Abraham solvation parameter model. ResearchGate. [Link]

Sources

"stability of 4-chloro-3,5-dihydroxybenzoic acid under various conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-chloro-3,5-dihydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Overview of Chemical Stability

This compound is a key chemical intermediate.[1] Understanding its stability is crucial for developing robust analytical methods, ensuring the integrity of experimental results, and establishing appropriate storage and handling procedures. The primary degradation pathways to consider are hydrolysis, oxidation, photolysis, and thermal decomposition.[2] Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of this compound.

Issue 1: Inconsistent Analytical Results or Loss of Potency

Potential Cause: Degradation of this compound due to improper pH of the solution. The ionization state of the molecule can change with pH, leading to different degradation pathways.[4]

Recommended Solution:

  • Buffer Selection: Use a suitable buffer system to maintain a stable pH throughout the experiment.[4]

  • Freshly Prepared Solutions: For critical experiments, it is always best practice to use freshly prepared solutions.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Potential Cause: Formation of degradation products due to exposure to light, heat, or oxidizing agents.

Recommended Solutions:

  • Photodegradation: Protect solutions from light, especially UV radiation.[6] Molecules that absorb light at wavelengths of 320 nm or higher are at risk for photodegradation.[7] Conduct experiments under controlled lighting conditions or use amber-colored glassware. The International Council for Harmonisation (ICH) Q1B guidelines recommend exposure to not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter for photostability studies.[8][9]

  • Thermal Degradation: Avoid exposing the compound to high temperatures.[10][11] Store the compound at the recommended temperature of +2 to +8 °C.[12] If heating is necessary for an experimental protocol, conduct preliminary studies to determine the temperature at which degradation begins.

  • Oxidative Degradation: Degas solvents and blanket solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[13]

Issue 3: Poor Solubility or Precipitation

Potential Cause: The solubility of this compound can be influenced by the pH and the solvent system.

Recommended Solutions:

  • pH Adjustment: The compound is likely more soluble in its ionized (salt) form. Adjusting the pH of the solution may improve solubility.

  • Solvent Selection: While the product is water-soluble, in cases of poor solubility in aqueous solutions, the use of organic cosolvents might be considered.[14][15] However, ensure the chosen organic solvent is inert and does not react with the compound.[15]

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a dry, cool, and well-ventilated place with the container tightly closed.[14] The specific storage temperature recommended by some suppliers is +2 to +8 °C.[12]

Q2: How can I assess the stability of this compound in my specific formulation?

A2: A forced degradation study is the most effective way to assess the stability of the compound in your formulation. This involves subjecting the compound to various stress conditions that are more severe than accelerated stability testing conditions, such as high and low pH, high temperature, light, and oxidizing agents.[2][3] The goal is to achieve 5% to 20% degradation to identify potential degradants and establish a stability-indicating analytical method.[2][15]

Q3: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for routine quality control and quantification.[16] For the identification of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[17][18]

Q4: Are there any known degradation pathways for similar compounds?

A4: For other chlorobenzoic acids, degradation can occur through pathways such as hydroxylation and cleavage of the aromatic ring.[19] For dihydroxybenzoic acids, oxidation can lead to the formation of new chromophoric compounds.[20] While the specific degradation pathway for this compound needs to be experimentally determined, these provide potential starting points for investigation.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions should be optimized to achieve the target degradation of 5-20%.[15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time.[13]

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified time.[13]

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[13]

    • Thermal Degradation: Heat the solid compound or a solution at a temperature above the accelerated stability testing conditions (e.g., 70°C).[3]

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[8] A dark control sample should be stored under the same conditions but protected from light.[7]

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample using a suitable stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. Calculate the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Wavelength Selection: Determine the UV absorbance maximum of this compound.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent compound from all potential degradation products generated during the forced degradation study.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2A and Q2B) for parameters such as specificity, linearity, accuracy, precision, and robustness.[21]

V. Data Presentation

Table 1: Summary of Forced Degradation Conditions (Example)
Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60°C24 hoursDegradation
Base Hydrolysis0.1 M NaOH60°C8 hoursSignificant Degradation
Oxidation3% H₂O₂Room Temp.24 hoursDegradation
Thermal (Solid)80°C48 hoursPotential Degradation
Thermal (Solution)70°C24 hoursDegradation
Photolytic1.2 million lux hours & 200 Wh/m²Room Temp.As per ICH Q1BPotential Degradation

VI. Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Validation and Application Acid Acid Hydrolysis HPLC_Dev HPLC Method Development Acid->HPLC_Dev Base Base Hydrolysis Base->HPLC_Dev Oxidation Oxidation Oxidation->HPLC_Dev Thermal Thermal Stress Thermal->HPLC_Dev Photo Photostability Photo->HPLC_Dev LCMS_ID Degradant Identification (LC-MS) HPLC_Dev->LCMS_ID Validation Method Validation (ICH Q2) LCMS_ID->Validation Stability_Testing Long-Term Stability Testing Validation->Stability_Testing

Caption: Workflow for assessing the stability of a drug substance.

Diagram 2: Decision Tree for Photostability Assessment

G start Expose Drug Substance to Light (ICH Q1B) check_change Unacceptable Change? start->check_change no_change Substance is Photostable check_change->no_change No yes_change Test Drug Product check_change->yes_change Yes check_product_change Unacceptable Change? yes_change->check_product_change no_product_change Product is Photostable check_product_change->no_product_change No yes_product_change Test in Immediate Packaging check_product_change->yes_product_change Yes check_package_change Unacceptable Change? yes_product_change->check_package_change no_package_change Packaging is Protective check_package_change->no_package_change No yes_package_change Use Light-Resistant Packaging check_package_change->yes_package_change Yes

Caption: Decision tree for photostability testing according to ICH Q1B.

VII. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). Luminix Health. Retrieved January 12, 2026, from [Link]

  • Deokate, U. A., & Gorde, A. M. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. PharmaTutor. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2023). Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. Science of The Total Environment, 864, 161194. Retrieved January 12, 2026, from [Link]

  • Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. Retrieved January 12, 2026, from [Link]

  • Khushbu, A. T., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 5(4), 291-297. Retrieved January 12, 2026, from [Link]

  • Arsand, J. B., et al. (2006). Hydroxyl radical initiated photodegradation of 4-chloro-3,5-dinitrobenzoic acid in aqueous solution. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved January 12, 2026, from [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. (2001). PubMed. Retrieved January 12, 2026, from [Link]

  • The Effect of Temperature on the Stability of Compounds Used as UV-MALDI-MS Matrix: 2,5-dihydroxybenzoic Acid, 2,4,6-trihydroxyacetophenone, alpha-cyano-4-hydroxycinnamic Acid, 3,5-dimethoxy-4-hydroxycinnamic Acid, Nor-Harmane and Harmane. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Alberti, A., et al. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. International Food Research Journal, 23(1), 30-33. Retrieved January 12, 2026, from [Link]

  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2016). University of Limerick. Retrieved January 12, 2026, from [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV. Retrieved January 12, 2026, from [Link]

  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (2012). Asian Journal of Pharmaceutical Analysis. Retrieved January 12, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 12, 2026, from [Link]

  • Hasan, K., et al. (2013). Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. PMC. Retrieved January 12, 2026, from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 12, 2026, from [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Determination of dissolved isoxaflutole and its sequential degradation products, diketonitrile and benzoic acid, in water using solid-phase extraction and liquid chromatography/tandem mass spectrometry. (2004). USGS Publications Warehouse. Retrieved January 12, 2026, from [Link]

  • Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. (2017). PubMed. Retrieved January 12, 2026, from [Link]

  • Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. (2001). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. Retrieved January 12, 2026, from [Link]

  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

  • Degradation of diclofenac and 4-chlorobenzoic acid in aqueous solution by cold atmospheric plasma source. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Showing metabocard for 3,5-Dihydroxybenzoic acid (HMDB0013677). (2012). HMDB. Retrieved January 12, 2026, from [Link]

  • Thermal degradation of azobenzene dyes. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

"troubleshooting side reactions in 4-chloro-3,5-dihydroxybenzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-3,5-dihydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize for yield and purity. The insights provided herein are a synthesis of established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most direct and common laboratory-scale synthesis involves the electrophilic aromatic substitution of 3,5-dihydroxybenzoic acid using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent.

Q2: Why is regioselectivity a concern in this synthesis?

A2: The starting material, 3,5-dihydroxybenzoic acid, possesses a highly activated aromatic ring due to the two electron-donating hydroxyl groups. These groups strongly direct electrophiles to the ortho and para positions (2, 4, and 6 positions). While the 4-position is the desired site of chlorination, the highly activated 2 and 6 positions are also susceptible to attack, leading to di- and tri-chlorinated byproducts.

Q3: My final product is a dark, discolored solid. What is the likely cause?

A3: Dark coloration, often ranging from tan to dark brown, is typically indicative of oxidation side products. Phenolic compounds are susceptible to oxidation, which can be initiated by the chlorinating agent, exposure to air at elevated temperatures, or the presence of metallic impurities. These oxidation products are often quinone-like species which are highly colored.

Q4: I am observing significant gas evolution during my reaction, even after the addition of the chlorinating agent is complete. What could be happening?

A4: Vigorous and prolonged gas evolution, particularly at elevated temperatures, is a strong indicator of decarboxylation. The carboxylic acid group can be lost as carbon dioxide (CO₂), especially under harsh thermal or acidic conditions, leading to the formation of 2-chloro-1,5-dihydroxybenzene.

Troubleshooting Guide to Common Side Reactions

Issue 1: Over-chlorination leading to di- and tri-chlorinated impurities.
  • Symptom: Mass spectrometry or NMR analysis of the crude product shows the presence of species with molecular weights corresponding to the addition of two or three chlorine atoms (e.g., 2,4-dichloro-3,5-dihydroxybenzoic acid). Thin Layer Chromatography (TLC) may show multiple spots with close Rf values to the desired product.

  • Causality: The two hydroxyl groups on the benzene ring are powerful activating groups, making the positions ortho and para to them highly nucleophilic.[1] This high reactivity can make it difficult to stop the reaction at a single chlorination. The use of excess chlorinating agent or prolonged reaction times significantly increases the likelihood of multiple chlorinations.

  • Solution:

    • Stoichiometry Control: Use a precise stoichiometry of the chlorinating agent. A slight excess (e.g., 1.05-1.1 equivalents) may be necessary to drive the reaction to completion, but a larger excess should be avoided.

    • Temperature Management: Conduct the reaction at a low temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity. A summary of recommended temperature control is provided in Table 1.

    • Slow Addition: Add the chlorinating agent dropwise to the solution of 3,5-dihydroxybenzoic acid to maintain a low instantaneous concentration of the electrophile.

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to quench the reaction as soon as the starting material is consumed.

Issue 2: Formation of Decarboxylated Byproducts.
  • Symptom: Presence of 2-chloro-1,5-dihydroxybenzene in the crude product, identifiable by its distinct NMR and mass spectrometry signals. You may also observe a lower than expected yield of the desired carboxylic acid.

  • Causality: The presence of multiple hydroxyl groups on the aromatic ring can facilitate the loss of the carboxyl group as CO₂, a process known as decarboxylation. This is often promoted by high temperatures.

  • Solution:

    • Strict Temperature Control: Avoid excessive heating during the reaction and workup. The reaction should be maintained at the lowest temperature that allows for a reasonable reaction rate.

    • Mild Workup Conditions: During the workup, avoid prolonged heating in acidic or basic solutions. Neutralize and extract the product promptly.

Issue 3: Oxidation and Formation of Colored Impurities.
  • Symptom: The isolated product is off-white, yellow, brown, or even black. This can make purification by crystallization difficult.

  • Causality: Phenols are easily oxidized to form colored quinones or polymeric materials.[2] This can be initiated by the chlorinating agent itself, especially if it contains impurities, or by exposure to atmospheric oxygen, particularly at elevated temperatures or in the presence of trace metals.

  • Solution:

    • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from air.

    • Degassed Solvents: Using solvents that have been degassed can also help to reduce oxidation.

    • Purification with a Reducing Agent: During workup, washing the organic layer with a dilute solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃), can help to remove some colored, oxidized impurities.

    • Charcoal Treatment: Recrystallization of the crude product with the addition of activated charcoal can effectively adsorb many colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dihydroxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) at a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.05 eq) in the same anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly quench the reaction by adding cold water.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water.

    • If the product is highly colored, a hot filtration through a small plug of celite and activated charcoal may be beneficial before crystallization.

Data Presentation

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes over-chlorination and decarboxylation.
Equivalents of SO₂Cl₂ 1.05 - 1.1Ensures complete consumption of starting material without excessive over-chlorination.
Solvent Anhydrous, non-protic (e.g., ether, DCM)Prevents reaction with the chlorinating agent.
Atmosphere Inert (N₂ or Ar)Reduces oxidation of the phenolic starting material and product.

Table 1: Recommended Reaction Parameters for the Synthesis of this compound.

Visualizations

Synthesis_and_Side_Reactions Synthesis Pathway and Major Side Reactions SM 3,5-Dihydroxybenzoic Acid Product This compound SM->Product + SO₂Cl₂ (1.05 eq) Low Temp OverChlor 2,4-dichloro-3,5-dihydroxybenzoic Acid SM->OverChlor + SO₂Cl₂ (Excess) Higher Temp Oxidation Oxidized Byproducts (e.g., Quinones) SM->Oxidation Oxidizing Conditions Product->OverChlor + SO₂Cl₂ (Excess) Higher Temp Decarbox 2-chloro-1,5-dihydroxybenzene Product->Decarbox High Temp (Loss of CO₂) Product->Oxidation Oxidizing Conditions

Caption: Synthetic pathway to this compound and its common side reactions.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Impure Product check_overchlor Check for Over-chlorination (MS, NMR) start->check_overchlor check_decarbox Check for Decarboxylation (MS, NMR) start->check_decarbox check_ox Product Discolored? start->check_ox check_overchlor->check_decarbox No sol_overchlor Reduce SO₂Cl₂ Stoichiometry Lower Reaction Temperature Slow Addition check_overchlor->sol_overchlor Yes check_decarbox->check_ox No sol_decarbox Maintain Low Temperature Avoid Prolonged Heating check_decarbox->sol_decarbox Yes sol_ox Use Inert Atmosphere Purify with Charcoal/ Reducing Wash check_ox->sol_ox Yes end Improved Synthesis sol_overchlor->end sol_decarbox->end sol_ox->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.
  • Electrophilic Aromatic Substitution Reactions: Mechanistic Landscape, Electrostatic and Electric-Field Control of Reaction Rates, and Mechanistic Crossovers - PubMed. [Link]

  • Synthesis of sulfonyl chloride substrate precursors . [Link]

  • US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. [Link]

  • The chlorination of 4-amino-2-hydroxy-benzoic acid - ResearchGate. [Link]

  • 3,5-Dihydroxybenzoic acid - Organic Syntheses Procedure. [Link]

  • Synthesis of 4-chloro-3,5-dimethoxybenzoic acid - PrepChem.com. [Link]

  • Electrophilic aromatic substitution - Wikipedia. [Link]

  • CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid - Justia Patents. [Link]

  • United States Patent Office . [Link]

  • Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes - MDPI. [Link]

  • CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.
  • 3,5-Dihydroxybenzoic Acid - ResearchGate. [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment: Their Formation Mechanisms and Health Effects - Periodica Polytechnica Chemical Engineering. [Link]

  • FORMATION AND CONTROL OF DISINFECTION BY-PRODUCTS - Riccio College of Engineering : UMass Amherst. [Link]

  • Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed. [Link]

  • Formation of novel disinfection by-products chlorinated benzoquinone, phenyl benzoquinones and polycyclic aromatic hydrocarbons during chlorination treatment on UV filter 2,4-dihydroxybenzophenone in swimming pool water - PubMed. [Link]

  • (PDF) Chlorine decay and disinfection by-products in water distribution systems . [Link]

  • Characterization of Disinfection By-Products Originating from Residual Chlorine-Based Disinfectants in Drinking Water Sources - PMC - PubMed Central. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-3,5-dihydroxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-chloro-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experimental conditions. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your derivatization reactions are both successful and reproducible.

Introduction: The "Why" of Derivatization

This compound is a polyfunctional molecule containing both a carboxylic acid and two phenolic hydroxyl groups. These polar functional groups make the molecule non-volatile and prone to thermal degradation, posing significant challenges for analysis by gas chromatography (GC). Derivatization is a crucial step to replace the active hydrogens on these functional groups with less polar, more thermally stable moieties, thereby increasing volatility and improving chromatographic performance.[1] The most common derivatization techniques for such compounds are silylation and esterification.[1][2]

This guide will focus on troubleshooting and frequently asked questions related to these derivatization methods, empowering you to overcome common experimental hurdles.

Troubleshooting Guide: From Low Yields to Unexpected Peaks

This section addresses specific issues you may encounter during the derivatization of this compound.

Problem 1: Low or No Product Yield

Symptoms:

  • Low peak intensity of the desired derivative in your GC-MS analysis.

  • Predominance of the underivatized starting material peak.

Possible Causes & Step-by-Step Solutions:

  • Presence of Moisture: Silylation reagents, in particular, are highly sensitive to moisture.[1][3] Water will preferentially react with the derivatizing agent, consuming it and preventing the reaction with your analyte.

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be thoroughly dried, for example, by lyophilization or using a SpeedVac™.[4] You can also add a drying agent like anhydrous sodium sulfate to the reaction mixture.[1]

  • Incomplete Reaction: The derivatization of both the carboxylic acid and the two sterically hindered hydroxyl groups of this compound may require forcing conditions to proceed to completion.

    • Solution:

      • Increase Reaction Temperature: Many derivatization reactions benefit from heating.[1][5] Start with a moderate temperature (e.g., 60-75°C) and monitor the reaction progress.[6] Be cautious, as excessive heat can lead to degradation.[5]

      • Extend Reaction Time: Monitor the reaction over time by analyzing aliquots at different intervals until the product peak area no longer increases.[3] Some sterically hindered compounds may require several hours to fully derivatize.

      • Increase Reagent Concentration: Use a significant molar excess of the derivatizing reagent to drive the equilibrium towards product formation. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the number of active hydrogens.

  • Suboptimal pH (for Esterification): Acid-catalyzed esterification reactions are pH-dependent.

    • Solution: Ensure a suitable acid catalyst (e.g., sulfuric acid, hydrochloric acid) is present in sufficient concentration.[7][8] The reaction is an equilibrium, and the presence of a strong acid protonates the carbonyl oxygen, making the carboxylic acid more electrophilic.[8]

  • Reagent Degradation: Derivatizing agents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents whenever possible. Store silylating agents in a dry, inert atmosphere.[3]

Problem 2: Multiple Derivative Peaks for a Single Analyte

Symptoms:

  • Observation of several peaks in the chromatogram that correspond to the analyte with different numbers of derivatized functional groups (e.g., mono-silylated, di-silylated, and fully tri-silylated species).

Possible Causes & Step-by-Step Solutions:

  • Incomplete Derivatization: As discussed above, this is a primary cause of multiple peaks.[9] The reactivity of the functional groups follows the general order: alcohol > phenol > carboxylic acid > amine > amide.[3] Within the same molecule, steric hindrance can also play a significant role.[10]

    • Solution: Optimize the reaction conditions (temperature, time, and reagent concentration) as described in Problem 1 to ensure all three active hydrogens are replaced.

  • Use of a Catalyst: The addition of a catalyst can significantly enhance the reactivity of the derivatizing agent.

    • Solution: For silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the addition of a catalyst such as trimethylchlorosilane (TMCS) can increase its reactivity and help drive the reaction to completion, especially for sterically hindered groups.[1]

Problem 3: Presence of Unexpected Side-Product Peaks

Symptoms:

  • Peaks in the chromatogram that do not correspond to the starting material or the expected derivatives.

Possible Causes & Step-by-Step Solutions:

  • Reaction with Solvent: Some derivatization reagents can react with certain solvents.

    • Solution: Choose an inert solvent for your reaction. Pyridine and acetonitrile are common choices for silylation reactions.[11] For esterification, the alcohol reactant often serves as the solvent.[8]

  • Formation of Anhydrides (Esterification): In acid-catalyzed esterification, it is possible for two molecules of the carboxylic acid to react to form an anhydride.

    • Solution: Use a large excess of the alcohol to favor the formation of the ester over the anhydride.[8]

  • Hydrolysis of Derivatives: Silyl ethers can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.[3][12]

    • Solution: After derivatization, ensure the sample is kept anhydrous. Analyze the sample as soon as possible after preparation.[1]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is better for this compound: silylation or esterification?

A1: Both methods can be effective. Silylation is a very common and versatile method for GC analysis, replacing all active hydrogens with silyl groups, making the derivative more volatile and thermally stable.[3] Reagents like BSTFA are highly effective for derivatizing both hydroxyl and carboxylic acid groups.[3] Esterification, specifically targeting the carboxylic acid group, can also be employed, often followed by silylation of the hydroxyl groups if necessary. The choice often depends on the specific analytical requirements and the available reagents.

Q2: What is the mechanism of silylation with BSTFA?

A2: Silylation with BSTFA is a nucleophilic substitution reaction at the silicon atom. The active hydrogen-containing functional group (e.g., -OH or -COOH) acts as a nucleophile, attacking the silicon atom of the BSTFA molecule. This leads to the formation of a transition state and subsequent displacement of a leaving group, resulting in the formation of the trimethylsilyl (TMS) derivative.[3]

Q3: How can I confirm that my derivatization reaction is complete?

A3: The best way to monitor the reaction is by analyzing aliquots of the reaction mixture over time using GC-MS.[3] You should observe a decrease in the peak corresponding to the starting material and an increase in the peak of the fully derivatized product. The reaction is considered complete when the peak area of the product no longer increases with further reaction time.

Q4: Are the silyl derivatives of this compound stable?

A4: The stability of silyl ethers depends on the steric bulk of the silyl group and the conditions.[13] Trimethylsilyl (TMS) ethers are generally stable under anhydrous conditions but are susceptible to hydrolysis.[3] It is recommended to analyze the derivatized samples promptly.[1] If greater stability is required, using a bulkier silylating agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can form more stable tert-butyldimethylsilyl (TBDMS) ethers.[10]

Q5: What are the ideal GC-MS conditions for analyzing the derivatized this compound?

A5: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically suitable for separating the derivatized analytes. The temperature program should be optimized to ensure good separation from any remaining reagents or byproducts. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Experimental Protocols

Protocol 1: Silylation using BSTFA with TMCS Catalyst

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • If the sample is in solution, evaporate to complete dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix.

  • Heat the vial at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Protocol 2: Two-Step Esterification and Silylation

Materials:

  • This compound standard

  • Boron trifluoride-methanol solution (14% BF3 in MeOH)

  • BSTFA

  • Anhydrous hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Reaction vials, heating block, GC-MS system

Procedure: Step 1: Esterification

  • To approximately 1 mg of the dried sample in a reaction vial, add 500 µL of BF3-methanol solution.

  • Cap the vial and heat at 60°C for 10 minutes.[14]

  • Cool the mixture and transfer to a larger tube containing 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

Step 2: Silylation 7. To the dried methyl ester from Step 1, add 100 µL of anhydrous pyridine and 100 µL of BSTFA. 8. Cap the vial, vortex, and heat at 70°C for 30 minutes. 9. Cool to room temperature and inject an aliquot into the GC-MS.

Data Presentation

Table 1: Optimization of Silylation Reaction Conditions

ParameterCondition 1Condition 2Condition 3Recommended
Temperature Room Temp60°C75°C70-75°C
Time 30 min60 min90 min≥ 60 min
Reagent BSTFABSTFA + 1% TMCSMSTFABSTFA + 1% TMCS
Solvent AcetonitrilePyridineDichloromethanePyridine or Acetonitrile
Expected Outcome Incomplete reactionComplete reactionComplete, more stable derivativeComplete & efficient reaction

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis A Analyte: 4-chloro-3,5- dihydroxybenzoic acid B Dry Sample Completely (e.g., Lyophilization) A->B C Add Anhydrous Solvent (e.g., Pyridine) B->C D Add Derivatizing Reagent (e.g., BSTFA + 1% TMCS) C->D E Heat Reaction Mixture (e.g., 70°C for 60 min) D->E F Cool to Room Temperature E->F G Inject into GC-MS F->G H Data Analysis G->H

Caption: General workflow for the silylation of this compound.

TroubleshootingTree Start Low Product Yield? Q1 Is the sample completely dry? Start->Q1 Sol1 Dry sample thoroughly. Use anhydrous reagents/solvents. Q1->Sol1 No Q2 Are reaction conditions optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase temperature (60-75°C). Increase reaction time (>60 min). Increase reagent excess. Q2->Sol2 No Q3 Is the derivatizing reagent fresh? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use a new batch of reagent. Q3->Sol3 No End Yield Improved Q3->End Yes A3_No No Sol3->Q3

Caption: Troubleshooting decision tree for low derivatization yield.

References

  • Analytical procedure for the in-vial derivatization--extraction of phenolic acids and flavonoids in methanolic and aqueous plant extracts followed by gas chromatography with mass-selective detection. Journal of Chromatography A. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. ResearchGate. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • The optimization of the derivatization conditions. ResearchGate. [Link]

  • What is the best procedure for silylation of hydroxy compounds? ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Journals. [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. ResearchGate. [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. [Link]

  • Silylation Overview. Fluka Analytical. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Silylethers. Chemistry LibreTexts. [Link]

  • Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. American Journal of Analytical Chemistry. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]

  • Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society. [Link]

  • 3,5-Dihydroxybenzoic acid. Organic Syntheses. [Link]

  • Esterification of 2,4-dihydroxybenzoic acid. ResearchGate. [Link]

  • Esterification - alcohols and carboxylic acids. Chemguide. [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3,5-dihydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-3,5-dihydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the purification of this compound, offering step-by-step guidance to resolve them.

Issue 1: Low Purity Despite Multiple Recrystallizations

Question: Why is my final product showing low purity (e.g., <97%) even after performing multiple recrystallizations?

Answer: This is a common challenge that often points to the presence of structurally similar impurities that co-crystallize with the target compound. The dihydroxy and chloro substitutions on the benzoic acid ring create a molecule with specific polarity and hydrogen bonding capabilities, making it prone to co-crystallization with related byproducts from the synthesis.

Causality Explained: The synthesis of substituted benzoic acids can often lead to the formation of isomers or compounds with similar functional groups. For instance, incomplete chlorination or hydroxylation can result in impurities that have very similar solubility profiles to this compound, making separation by simple recrystallization inefficient.

Troubleshooting Steps:

  • Impurity Profile Analysis:

    • Recommendation: Before attempting further recrystallization, perform an analysis of your crude product to identify the nature of the impurities.

    • Techniques: High-Performance Liquid Chromatography (HPLC) is an excellent method for this.[1][2][3][4] A mixed-mode chromatography approach, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective in separating isomers of dihydroxybenzoic acids.[2][4] Thin-Layer Chromatography (TLC) can also be a quicker, more qualitative method to assess the number of components in your mixture.[5][6]

  • Solvent System Optimization for Recrystallization:

    • Rationale: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at lower temperatures.[7][8]

    • Recommended Solvents:

      • Water: Benzoic acid and its derivatives often show a significant difference in solubility between hot and cold water, making it a good starting point.[7][8]

      • Mixed Solvent Systems: If a single solvent is not effective, a binary solvent system can provide the necessary polarity gradient. Common mixtures include ethanol/water, acetone/water, or acetic acid/water.

    • Experimental Protocol:

      • Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a binary pair).

      • If using a binary system, add the second solvent (the "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly turbid.

      • Add a few drops of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Slow cooling is crucial to allow for the formation of pure crystals.[8]

  • Consider an Alternative Purification Technique:

    • If co-crystallization is a persistent issue, an orthogonal purification method is necessary. Column chromatography is the next logical step.

    • Stationary Phase: Silica gel is a standard choice for the purification of polar organic compounds.

    • Mobile Phase: A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent (like ethyl acetate or methanol) is typically effective. The addition of a small amount of acetic acid to the mobile phase can help to sharpen the peaks of acidic compounds.

Issue 2: Poor Recovery of the Product After Recrystallization

Question: I am achieving high purity, but my yield is very low after recrystallization. What can I do to improve the recovery?

Answer: Low recovery is often a result of using an excessive amount of solvent, cooling the solution too rapidly or for too short a time, or premature crystallization during a hot filtration step.

Causality Explained: Even in a "poor" solvent at cold temperatures, your compound will have some degree of solubility. Using too much solvent means a significant amount of your product will remain in the mother liquor even after cooling.

Troubleshooting Steps:

  • Minimize Solvent Usage:

    • Protocol: Add the hot recrystallization solvent in small portions to the crude material while heating until the solid just dissolves. Avoid adding a large excess.[8]

  • Optimize Cooling Conditions:

    • Recommendation: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This slow cooling promotes the growth of larger, purer crystals and maximizes recovery.[7]

    • Ice Bath: Once at room temperature, cool the flask in an ice bath for at least 20-30 minutes to ensure maximum precipitation.

  • Prevent Premature Crystallization:

    • Problem: If you are performing a hot gravity filtration to remove insoluble impurities, the product can crystallize in the funnel.

    • Solution: Use a heated or insulated funnel and pre-heat it with hot solvent before pouring your solution through. Also, keep the solution at or near its boiling point during the filtration process.

  • Recover Product from the Mother Liquor:

    • Procedure: The filtrate (mother liquor) after the first crop of crystals can be concentrated by evaporating some of the solvent and then cooling again to obtain a second crop of crystals.

    • Purity Check: Be aware that the second crop may be less pure than the first and should be analyzed separately.

Frequently Asked Questions (FAQs)

This section covers broader questions about the purification and handling of this compound.

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route. A common route involves the chlorination and hydroxylation of a benzoic acid precursor.[9][10] Potential impurities include:

  • Starting Material: Unreacted benzoic acid or its precursors.

  • Isomeric Byproducts: Other chlorinated or hydroxylated benzoic acid isomers (e.g., compounds with different substitution patterns).

  • Incompletely Reacted Intermediates: For example, 3,5-dihydroxybenzoic acid or a mono-hydroxylated chlorinated benzoic acid.

  • Over-reaction Products: Dichloro- or tri-chloro- substituted benzoic acids.

Q2: What is the best method for determining the purity of the final product?

A2: A combination of methods provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[3][11]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any residual solvents or impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for identifying volatile impurities, though derivatization may be required to increase the volatility of the benzoic acid derivative.[11]

Q3: Are there any stability concerns with this compound during purification and storage?

A3: While generally stable under normal conditions, phenolic compounds can be susceptible to oxidation, which may be catalyzed by light or trace metals.[12]

  • During Purification: Avoid unnecessarily prolonged heating during recrystallization.

  • Storage: Store the purified solid in a tightly sealed container, protected from light, in a cool, dry place.[12] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent long-term degradation.

Q4: Can I use activated charcoal during recrystallization?

A4: Yes, activated charcoal can be very effective for removing colored impurities.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[13]

  • Caution: Using an excessive amount of charcoal can lead to the loss of your desired product due to adsorption.

Visualized Workflow: Purification Strategy

The following diagram outlines a decision-making process for purifying this compound.

Purification_Workflow start Crude this compound recrystallization Attempt Recrystallization (e.g., with water or ethanol/water) start->recrystallization purity_check1 Assess Purity (TLC, HPLC, Melting Point) recrystallization->purity_check1 high_purity Purity > 98%? purity_check1->high_purity final_product Final Product (Dry and Characterize) high_purity->final_product Yes low_purity Low Purity Detected high_purity->low_purity No column_chromatography Perform Column Chromatography (Silica Gel) low_purity->column_chromatography purity_check2 Assess Purity of Fractions (TLC, HPLC) column_chromatography->purity_check2 combine_fractions Combine Pure Fractions & Evaporate Solvent purity_check2->combine_fractions Pure fractions identified troubleshoot Troubleshoot Synthesis or Re-evaluate Impurity Profile purity_check2->troubleshoot No pure fractions recrystallize_again Optional Final Recrystallization combine_fractions->recrystallize_again recrystallize_again->final_product

Caption: Decision workflow for purifying this compound.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Purity Determination

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Accuracy (% Recovery)Precision (%RSD)Throughput
HPLC-UV Separation by reverse-phase chromatography and UV absorbance detection.[11]> 0.999~0.1 µg/mL98-102%< 2%High
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.[11]> 0.998~0.5 µg/mL97-103%< 5%Very High
GC-MS (with derivatization) Separation of volatile compounds and detection by mass spectrometry.[11]> 0.999< 0.1 µg/mL98-102%< 3%Medium
Titrimetry Neutralization of the carboxylic acid with a standardized base.[11]N/AHigh mg range99-101%< 1%Low

Data in the table is representative for aromatic carboxylic acids and serves as a guideline.[11]

References

  • Separation of substituted benzoic acids by ion-pair chromatography - Merck Millipore. (n.d.).
  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (2025, August 7). ResearchGate.
  • Recrystallization of Benzoic Acid. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5).
  • Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.).
  • A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid. (n.d.). Benchchem.
  • Lab Report Recrystallization. (2016, September 27). FAMU.
  • 3,5-Dihydroxybenzoic acid. (n.d.). Organic Syntheses Procedure.
  • 3,5-Dihydroxybenzoic acid. (n.d.). In Wikipedia.
  • HPLC Separation of Dihydroxybenzoic Acid. (n.d.). SIELC Technologies.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016, December 23). NIH.
  • HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-Chloro-3,5-dihydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-chloro-3,5-dihydroxybenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the intricacies of interpreting NMR spectra for this class of highly substituted phenolic compounds. The presence of multiple labile protons, coupled with the electronic effects of the chloro and hydroxyl substituents, often leads to spectra that are challenging to interpret. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Molecule: Anticipating Spectral Complexity

The structure of this compound presents several challenges for NMR analysis. The two hydroxyl groups and the carboxylic acid proton are all exchangeable, leading to concentration, solvent, and pH-dependent chemical shifts and peak broadening. Furthermore, the symmetrical substitution pattern of the aromatic ring will result in a deceptively simple spectrum for the aromatic protons, which can complicate definitive assignment.

II. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when analyzing the NMR spectra of this compound and its derivatives.

Q1: Why can't I see the -OH or -COOH proton signals in my ¹H NMR spectrum?

A1: The protons of hydroxyl and carboxylic acid groups are "exchangeable." This means they can rapidly exchange with other labile protons in the sample, such as trace amounts of water in the deuterated solvent. This rapid exchange can lead to significant peak broadening, to the point where the signals become indistinguishable from the baseline.[1][2] In some cases, if you are using a protic deuterated solvent like D₂O or methanol-d₄, these protons will exchange with deuterium and the signals will disappear entirely.[3]

Q2: The chemical shifts of my -OH and -COOH protons are different from the literature values. Why is that?

A2: The chemical shifts of exchangeable protons are highly sensitive to the experimental conditions. Factors that can significantly alter their chemical shifts include:

  • Solvent: The choice of deuterated solvent has a major impact. Hydrogen-bonding solvents like DMSO-d₆ will result in different chemical shifts compared to non-polar solvents like CDCl₃.[1]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can shift the signals downfield.

  • Temperature: Temperature affects the rate of proton exchange and the strength of hydrogen bonds, leading to changes in chemical shifts.

  • pH and Water Content: The acidity of the sample and the presence of water can dramatically alter the chemical environment of these protons.[1]

Q3: I only see one signal in the aromatic region. Is this correct?

A3: Yes, for the parent compound, this compound, you should expect to see only one signal for the two aromatic protons. Due to the symmetry of the molecule, the two aromatic protons (at C2 and C6) are chemically equivalent. This will result in a singlet in the ¹H NMR spectrum.

Q4: How can I confirm the identity of the -OH and -COOH proton signals?

A4: A simple and effective method is the "D₂O shake."[3]

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.

III. Troubleshooting Guide for Complex Spectra

This section provides a more in-depth guide to resolving specific challenges you may encounter during the spectral interpretation of this compound derivatives.

Problem 1: Overlapping Aromatic and Labile Proton Signals

In some solvents, the broad signals of the hydroxyl and carboxylic acid protons can overlap with the aromatic signals, making interpretation difficult.

Troubleshooting Workflow:

G start Overlapping Aromatic and Labile Proton Signals solvent Change NMR Solvent start->solvent temp Vary Temperature start->temp acid Add a Trace of Acid start->acid d2o Perform D₂O Shake start->d2o result1 Signals Resolve solvent->result1 DMSO-d₆ or Acetone-d₆ often shift labile protons downfield temp->result1 Heating can sharpen exchangeable proton signals acid->result1 Reduces exchange rate, sharpens peaks result2 Identify Labile Protons d2o->result2 Confirms -OH and -COOH signals by their disappearance

Caption: Workflow for resolving overlapping signals.

Detailed Steps:

  • Change the Solvent: If you are using a non-polar solvent like CDCl₃, switch to a hydrogen-bond accepting solvent like DMSO-d₆ or acetone-d₆. These solvents can help to break up intermolecular hydrogen bonding and often shift the labile proton signals to a different region of the spectrum.[1]

  • Vary the Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the broad signals of exchangeable protons, aiding in their identification.

  • D₂O Shake: As mentioned in the FAQs, this is the most definitive way to identify your labile proton signals.

Problem 2: Unexpected Splitting or Lack of Splitting in the Aromatic Region

For derivatives of this compound where the symmetry is broken, you will expect to see more complex splitting patterns in the aromatic region.

Expected Splitting Patterns and Coupling Constants:

Substitution PatternExpected Aromatic SignalsTypical Coupling Constants (J)
4-chloro-3,5-dihydroxy-1 singlet (2H)N/A
Ester or Amide at C11 singlet (2H)N/A
Substitution at C21 singlet (1H)N/A
Substitution at C3 or C52 doublets (1H each)meta coupling: 2-3 Hz

Troubleshooting Workflow for Unexpected Aromatic Signals:

G start Unexpected Aromatic Splitting cosy Acquire a COSY Spectrum start->cosy hmbc Acquire an HMBC Spectrum start->hmbc predict Predict Chemical Shifts start->predict compare Compare Experimental and Predicted Data cosy->compare Identifies proton-proton couplings hmbc->compare Identifies long-range proton-carbon couplings predict->compare structure Confirm Structure compare->structure

Caption: Workflow for assigning aromatic signals.

Advanced NMR Techniques for Structural Confirmation:

If you observe unexpected splitting patterns, it is crucial to employ 2D NMR techniques to confirm the structure of your derivative.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. For asymmetrically substituted derivatives, you would expect to see a cross-peak between the two aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This is useful for assigning the carbon signals of the aromatic ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique that shows correlations between protons and carbons over two or three bonds.[4] This can be used to definitively establish the connectivity of your molecule. For example, the aromatic protons should show a correlation to the carboxyl carbon.

Problem 3: Broad and Unresolved Signals

Broad signals can be caused by a number of factors, including chemical exchange, low solubility, and the presence of paramagnetic impurities.

Troubleshooting Broad Signals:

  • Improve Solubility: Ensure your sample is fully dissolved in the NMR solvent. If necessary, try a different solvent or gently warm the sample.

  • Filter the Sample: If you suspect paramagnetic impurities (e.g., residual metal catalysts), filter your sample through a small plug of celite or silica gel in a Pasteur pipette.

  • Optimize Shimming: Poor shimming of the NMR magnet can lead to broad peaks. Ensure the instrument is properly shimmed before acquiring your spectrum.

  • Address Chemical Exchange: For broad signals from exchangeable protons, refer to the strategies in Problem 1.

IV. Predicted ¹H and ¹³C NMR Chemical Shifts

While experimental conditions can cause variations, the following table provides predicted chemical shift ranges for this compound in a common NMR solvent like DMSO-d₆. These are based on data from similar compounds.[5][6][7][8][9][10][11][12][13][14][15]

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H2 / H67.0 - 7.5110 - 115Aromatic protons, singlet.
3-OH / 5-OH9.0 - 10.5150 - 155Phenolic hydroxyls, broad singlet.
COOH12.0 - 13.5165 - 170Carboxylic acid, very broad singlet.
C1N/A120 - 125Carbonyl-bearing carbon.
C2 / C6See ¹H110 - 115Protonated aromatic carbons.
C3 / C5N/A150 - 155Hydroxyl-bearing carbons.
C4N/A118 - 123Chloro-substituted carbon.

V. Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument according to standard procedures.

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D proton.

    • Number of scans: 8-16.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-4 seconds.

  • Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Protocol 2: D₂O Shake for Identification of Labile Protons

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • D₂O Addition: Carefully add 1-2 drops of D₂O to the NMR tube.

  • Mixing: Cap the tube and invert it several times to ensure thorough mixing.

  • Re-acquisition: Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals that have disappeared or significantly diminished in the second spectrum correspond to the exchangeable -OH and -COOH protons.

VI. References

  • Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. Analytica Chimica Acta, 853, 556-563. [Link]

  • Valdez, C. A., & Leif, R. N. (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • MIT Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • MDPI. (2026). Synthesis and Photocatalytic Evaluation of CoPc/g-C3N4 and CuPc/g-C3N4 Catalysts for Efficient Degradation of Chlorinated Phenols. MDPI. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 3,4-Dihydroxybenzoic Acid. [Link]

  • Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4. [Link]

  • Google Patents. (n.d.). Process for separating chlorinated phenols.

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • SpectraBase. (n.d.). 2,3-Dihydroxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. [Link]

  • Reddit. (2025). Exchangeable Protons in NMR. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... [Link]

  • University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • ACS Publications. (2015). NMR Spectroscopic Method for the Assignment of 3,5-Dioxygenated Aromatic Rings in Natural Products. [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Chemistry Stack Exchange. (2019). Protons on aromatic rings in NMR. [Link]

  • ResearchGate. (n.d.). Long‐range carbon‐proton spin‐spin coupling constants. A 13C NMR study of monohalogen substituted ethanes and propanes. [Link]

  • National Institutes of Health. (n.d.). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxy-benzoic Acid (C7H6O3). [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Chloro-3,5-dihydroxybenzoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 4-chloro-3,5-dihydroxybenzoic acid. As a crucial intermediate for various preclinical candidates, ensuring a robust, scalable, and well-characterized synthetic route is paramount. This document offers a synthesis of established chemical principles and field-proven insights to navigate the challenges of this specific synthesis, moving from bench-scale to the quantities required for preclinical evaluation.

Introduction: The Importance of a Scalable Synthesis

This compound is a key building block in the development of novel therapeutics. Its journey from a laboratory curiosity to a preclinical candidate necessitates a synthetic route that is not only efficient and high-yielding but also reproducible and safe on a larger scale. The transition from milligram to multi-gram or even kilogram scale introduces challenges related to reaction kinetics, heat management, impurity profiles, and purification. This guide is designed to be a practical resource, addressing potential issues proactively and offering clear, actionable solutions.

Proposed Synthesis Route: Electrophilic Aromatic Substitution

The most direct and scalable approach to this compound is the electrophilic chlorination of the readily available and relatively inexpensive starting material, 3,5-dihydroxybenzoic acid. The two hydroxyl groups are strongly activating and ortho-, para-directing. Given that the positions ortho to the hydroxyl groups are also ortho to the deactivating carboxylic acid group, the para position (C4) is the most sterically accessible and electronically favorable site for electrophilic attack.

Reaction Scheme:

Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). While sulfuryl chloride is a potent chlorinating agent, it can be aggressive and lead to side products if not carefully controlled. N-chlorosuccinimide is a milder and often more selective alternative, making it a good starting point for process development.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-dihydroxybenzoic acid the recommended starting material?

A1: 3,5-dihydroxybenzoic acid is a commercially available and cost-effective starting material. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, facilitating the chlorination at the desired position under relatively mild conditions.

Q2: What are the main challenges in scaling up this chlorination reaction?

A2: The primary challenges include:

  • Controlling Regioselectivity: Ensuring the chlorine atom is introduced exclusively at the C4 position.

  • Preventing Polychlorination: The activated ring can potentially undergo further chlorination to yield dichlorinated byproducts.

  • Managing Exotherms: Electrophilic aromatic substitutions can be exothermic, and heat management is critical on a larger scale to prevent runaway reactions.[3][4][5][6][7]

  • Product Isolation and Purification: The product and starting material have similar polarities, which can make purification challenging. Crystallization is the preferred method for purification on a larger scale.[8][9][10]

Q3: What safety precautions should be taken?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling chlorinating agents and solvents.

  • Exotherm Control: When running the reaction at scale for the first time, it is crucial to monitor the internal temperature closely and have an external cooling bath ready. Add the chlorinating agent portion-wise or as a solution to control the rate of reaction.

  • Quenching: Be prepared to quench the reaction if the temperature rises uncontrollably. A solution of sodium bisulfite or sodium thiosulfate can be used to neutralize excess chlorinating agent.

Q4: What are the regulatory considerations for producing this API for preclinical studies?

A4: For preclinical studies, the Active Pharmaceutical Ingredient (API) should be synthesized with a consistent and well-documented process. While full Good Manufacturing Practice (GMP) is not required for early preclinical work, it is advisable to follow GMP-like principles.[11] This includes:

  • Thorough characterization of the final compound and any impurities.[12]

  • A consistent manufacturing process to ensure batch-to-batch reproducibility.

  • Documentation of all steps of the synthesis and analysis.[13]

  • Assessment of the impurity profile.[14]

Detailed Step-by-Step Protocol (Laboratory Scale)

This protocol describes the synthesis of this compound using N-chlorosuccinimide.

Materials and Equipment:

  • 3,5-dihydroxybenzoic acid

  • N-chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in acetonitrile (10-20 mL per gram of starting material).

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes. The reaction is mildly exothermic; monitor the temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (around 80°C for acetonitrile) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and ethyl acetate.

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of 2-3.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate on a rotary evaporator to obtain the crude product.

    • The crude product can be purified by crystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes, or water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.

    • Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Scale-Up Considerations

Scaling up the synthesis from a few grams to hundreds of grams or more requires careful planning and execution.

ParameterLaboratory Scale (1-10 g)Preclinical Scale-Up (>100 g)Key Considerations & Rationale
Reaction Vessel Round-bottom flaskJacketed glass reactorJacketed reactors allow for precise temperature control through the circulation of a heating/cooling fluid, which is essential for managing exotherms.
Stirring Magnetic stirrerOverhead mechanical stirrerMagnetic stirring is often insufficient for larger volumes and slurries. Mechanical stirring ensures efficient mixing and heat distribution, preventing hot spots.
Reagent Addition Portion-wise addition of solidAddition of a solution of the reagent via a dropping funnel or pumpControlled addition of a solution of the chlorinating agent allows for better management of the reaction rate and exotherm.
Temperature Control Heating mantle, ice bathThermocouple with automated temperature control unit connected to the jacketed reactorAutomated control provides a more precise and responsive way to maintain the desired reaction temperature, which is crucial for safety and reproducibility.
Work-up Separatory funnelLiquid-liquid extraction in the reactor or a dedicated extraction vesselFor larger volumes, extractions are performed in the reaction vessel or a separate, larger vessel to minimize transfers and potential losses.
Purification Column chromatography, crystallizationCrystallizationColumn chromatography is generally not practical or economical at a large scale. Crystallization is the preferred method for purification of solid compounds in process chemistry.

Troubleshooting Guide

Problem 1: The reaction is not going to completion, and a significant amount of starting material remains.

  • Possible Cause: Insufficient amount of chlorinating agent.

  • Solution: Ensure that the N-chlorosuccinimide is of high purity and that the correct stoichiometry (a slight excess, e.g., 1.05-1.1 equivalents) is used.

  • Possible Cause: Low reaction temperature or insufficient reaction time.

  • Solution: Ensure the reaction is maintained at the appropriate temperature (gentle reflux). Extend the reaction time and monitor by HPLC until the starting material is consumed.

Problem 2: The formation of multiple products is observed by TLC or HPLC.

  • Possible Cause: Polychlorination due to an excess of the chlorinating agent or high reaction temperature.

  • Solution: Reduce the amount of chlorinating agent to near stoichiometric amounts. Control the reaction temperature carefully. Consider a slower, controlled addition of the chlorinating agent.

  • Possible Cause: Formation of regioisomers.

  • Solution: While chlorination at the C4 position is strongly favored, minor amounts of other isomers could form. Purification by crystallization should remove these impurities. If regioisomer formation is significant, re-evaluate the reaction conditions (solvent, temperature, chlorinating agent).

Problem 3: The reaction mixture turns dark, indicating decomposition.

  • Possible Cause: The reaction temperature is too high, or the reaction is run for too long. Phenolic compounds can be sensitive to oxidation.

  • Solution: Lower the reaction temperature and monitor the reaction more frequently to stop it once the starting material is consumed. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Problem 4: Difficulty in crystallizing the final product.

  • Possible Cause: The presence of impurities that inhibit crystallization.

  • Solution: Try to purify the crude product further, for example, by performing a charcoal treatment on a solution of the crude product to remove colored impurities. Experiment with different solvent systems for crystallization. A slow cooling rate is crucial for the formation of well-defined crystals. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and consistency of the synthesized this compound is critical for its use in preclinical studies.

Table of Expected Analytical Data:

AnalysisExpected Results
Appearance Off-white to light brown solid
Molecular Formula C₇H₅ClO₄
Molecular Weight 188.56 g/mol [15]
Melting Point Data not readily available in searches, would require experimental determination.
¹H NMR (DMSO-d₆)δ ~6.9-7.1 (s, 2H, Ar-H), broad singlets for OH and COOH protons. (Predicted based on similar structures)
¹³C NMR (DMSO-d₆)Expected signals for aromatic carbons (quaternary and CH), and the carboxyl carbon. (Predicted based on similar structures)
FT-IR (KBr, cm⁻¹)~3400-3200 (O-H stretch, broad), ~1700-1680 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~800-700 (C-Cl stretch). (Predicted based on similar structures)
Mass Spec (ESI-) [M-H]⁻ at m/z 187.0

Sample HPLC Method for Purity Analysis:

A reversed-phase HPLC method can be developed for the analysis of this compound.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 15 minutes)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

This method should be able to separate the product from the starting material and any potential byproducts.[16][17][18]

Visualizations

Synthesis and Purification Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start 3,5-Dihydroxybenzoic Acid in Acetonitrile Add_NCS Add N-Chlorosuccinimide Start->Add_NCS Reflux Heat to Reflux (2-4 hours) Add_NCS->Reflux Concentrate1 Concentrate Reflux->Concentrate1 Extract Acidify & Extract with Ethyl Acetate Concentrate1->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO4 Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Crystallize Crystallize from EtOAc/Hexanes or Water Concentrate2->Crystallize Filter Filter and Dry Crystallize->Filter Final_Product Pure 4-Chloro-3,5- dihydroxybenzoic Acid Filter->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree:

Troubleshooting start Low Conversion? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes increase_time_temp Increase Reaction Time or Temperature start->increase_time_temp Yes multiple_products Multiple Products? start->multiple_products No reduce_reagent Reduce Amount of Chlorinating Agent multiple_products->reduce_reagent Yes control_temp Lower and Control Reaction Temperature multiple_products->control_temp Yes dark_mixture Dark Reaction Mixture? multiple_products->dark_mixture No lower_temp Lower Reaction Temperature dark_mixture->lower_temp Yes inert_atm Use Inert Atmosphere (N2 or Ar) dark_mixture->inert_atm Yes crystallization_issue Crystallization Fails? dark_mixture->crystallization_issue No charcoal Charcoal Treatment crystallization_issue->charcoal Yes solvent_screen Screen Different Solvent Systems crystallization_issue->solvent_screen Yes

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • Cheng, C.-C., & Shiau, L.-D. (2020).
  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Moody, C. M., & Rattray, N. J. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1341–1350.
  • PatSnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
  • Li, B., et al. (2017). towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Organic & Biomolecular Chemistry, 15(40), 8569–8573.
  • Leston, G. (1984). U.S. Patent No. 4,429,168. U.S.
  • Prasse, C., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(15), 8710–8719.
  • Lee, C. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS.
  • Nahide, G., et al. (2018). Scope for the chlorination of phenols, naphthols, and phenol ethers by using the PIFA-AlCl3 system.
  • Wang, T., et al. (2012). Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. Organic Letters, 14(14), 3752–3755.
  • Royal Society of Chemistry. (n.d.).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000438 4-Chlorobenzoic Acid.
  • Biosynth. (n.d.). This compound | 102338-87-4 | FC67072.
  • Pharmaoffer. (2023, April 20). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance.
  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing.
  • ChemicalBook. (n.d.). 4-Chloro-3-hydroxybenzoic acid synthesis.
  • Advanced ChemBlocks Inc. (n.d.). This compound.
  • Waters Corporation. (2015, April 16). Scientific and Regulatory Considerations for API Drug Development [Video]. YouTube.
  • SOP: CRYSTALLIZ
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3,5-dimethoxybenzoic acid.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid.
  • Ciba-Geigy AG. (1962). Austrian Patent No.
  • N-CHLOROSUCCINIMIDE AS A POTENTIAL REAGENT IN THE CHLORINATION OF THE REGIOISOMERS OF DIHYDROXY BENZOIC ACID IN AQUEOUS SOLUTION. (n.d.). TSI Journals.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,5-Dihydroxybenzoic acid.
  • Evotec. (2024, June 7).
  • European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.
  • Longdom Publishing. (n.d.).
  • Rosa, M., et al. (2018). Preferential crystallization for the purification of similar hydrophobic polyphenols. Chemical Engineering Research and Design, 131, 206-215.
  • Ghorpade, S. R., & Shinde, P. V. (2021). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Asian Journal of Chemistry, 33(8), 1735-1746.
  • Longdom Publishing. (n.d.).
  • Chemistry Steps. (n.d.).
  • ResearchGate. (n.d.). 1 H and 13 C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d 4.
  • ResearchGate. (n.d.). Fig. 4. 1 H NMR (A)
  • SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
  • Jasperse, C. P. (n.d.).
  • JOCPR. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500).
  • Master Organic Chemistry. (2017, November 9).
  • Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid.
  • SpectraBase. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid - Optional[13C NMR] - Spectrum.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • Benchchem. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 4-Chloro-3-sulfamoylbenzoic Acid.
  • ResearchGate. (n.d.). FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA).

Sources

Validation & Comparative

A Comparative Guide to Dihydroxybenzoic Acid Isomers: Spotlight on 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomerism and Halogenation

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds found throughout nature and are significant metabolites of dietary polyphenols. Their simple chemical structure, a benzene ring adorned with two hydroxyl groups and one carboxylic acid group, belies a remarkable diversity in biological activity. The specific placement of the two hydroxyl groups around the aromatic ring gives rise to six main isomers, each with a unique three-dimensional architecture that dictates its interaction with biological targets. This guide provides an in-depth comparison of these isomers, delving into their antioxidant, enzyme-inhibiting, and cytotoxic properties, supported by experimental data from peer-reviewed literature.

Furthermore, we will explore the intriguing potential of a halogenated derivative, 4-chloro-3,5-dihydroxybenzoic acid. While experimental data on this specific compound is notably scarce in current scientific literature, its structural relationship to the well-characterized DHBAs makes it a compelling subject for investigation. This guide will, therefore, also serve as a roadmap for future research, outlining the necessary experimental protocols to elucidate the bioactivity of this compound and compare it to its non-halogenated cousins.

Comparative Analysis of Dihydroxybenzoic Acid Isomers

The six primary isomers of dihydroxybenzoic acid each exhibit distinct biological profiles, a testament to the profound impact of substituent positioning on molecular function. The most commonly studied isomers are:

  • 2,3-Dihydroxybenzoic acid (Pyrocatechuic acid)

  • 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)

  • 2,5-Dihydroxybenzoic acid (Gentisic acid)

  • 2,6-Dihydroxybenzoic acid (γ-Resorcylic acid)

  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)

  • 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)

Antioxidant Activity: A Tale of Hydroxyl Positioning

The antioxidant capacity of DHBAs is a cornerstone of their therapeutic potential, primarily stemming from their ability to scavenge free radicals. The positioning of the hydroxyl groups significantly influences this activity. A comprehensive study on plant-derived hydroxybenzoic acids provides a clear structure-activity relationship based on DPPH and ABTS radical scavenging assays.[1]

Generally, isomers with hydroxyl groups in the ortho or para positions to each other (like 2,3-DHBA, 3,4-DHBA, and 2,5-DHBA) exhibit stronger antioxidant activity. This is attributed to the greater resonance stabilization of the resulting phenoxyl radical after hydrogen donation.[2] Conversely, isomers with meta-positioned hydroxyl groups (2,4-DHBA, 2,6-DHBA, and 3,5-DHBA) tend to show weaker radical scavenging capabilities.[1]

Isomer Common Name DPPH IC50 (µM) ABTS % Inhibition (at 50 µM)
2,3-DHBAPyrocatechuic Acid> 100086.40%
2,4-DHBAβ-Resorcylic Acid> 120,00016.17%
2,5-DHBAGentisic Acid3.9680.11%
2,6-DHBAγ-Resorcylic Acid> 10008.12%
3,4-DHBAProtocatechuic Acid8.0174.51%
3,5-DHBAα-Resorcylic Acid> 100060.39%

Table 1: Comparative antioxidant activity of dihydroxybenzoic acid isomers. Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1]

Experimental Workflow: Antioxidant Capacity Assessment

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution (0.1 mM in Methanol) Incubate_DPPH Mix and Incubate (30 min, dark) DPPH_prep->Incubate_DPPH Sample_prep_DPPH Prepare Isomer Solutions (various concentrations) Sample_prep_DPPH->Incubate_DPPH Measure_DPPH Measure Absorbance at 517 nm Incubate_DPPH->Measure_DPPH Calculate_DPPH Calculate % Inhibition and IC50 Measure_DPPH->Calculate_DPPH ABTS_prep Prepare ABTS Radical Cation (ABTS•+) Solution Incubate_ABTS Mix and Incubate ABTS_prep->Incubate_ABTS Sample_prep_ABTS Prepare Isomer Solutions Sample_prep_ABTS->Incubate_ABTS Measure_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_ABTS Calculate_ABTS Calculate % Inhibition Measure_ABTS->Calculate_ABTS

Caption: General workflow for DPPH and ABTS antioxidant assays.

Enzyme Inhibition: A More Complex Picture

The interaction of DHBA isomers with enzymes is highly specific and depends on the enzyme's active site architecture.

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation.[3][4] Studies have shown that some dihydroxybenzoic acids can act as tyrosinase inhibitors, with the resorcinol moiety (hydroxyl groups at positions 2 and 4, or 2 and 6) being a key feature for interaction with the enzyme's copper center.[5]

  • Cyclooxygenase (COX) Inhibition: COX enzymes are involved in inflammation. While some DHBAs have demonstrated anti-inflammatory properties, direct and potent COX inhibition is not their primary mechanism of action. However, derivatives of these compounds are being explored as potential COX inhibitors.[6][7][8][9]

Cytotoxicity and Anticancer Potential

Several DHBA isomers have shown promise in inhibiting the growth of various cancer cell lines. Protocatechuic acid (3,4-DHBA), for instance, has been shown to induce apoptosis in human gastric adenocarcinoma cells.[10] The cytotoxic effects are often linked to the generation of reactive oxygen species and the modulation of signaling pathways involved in cell proliferation and death. However, the efficacy varies significantly between isomers and cancer cell types. For example, a study on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the cytotoxicity of different DHBAs varied, with some being non-toxic at the tested concentrations.[11]

The Halogen Factor: Introducing this compound

Halogenation, the introduction of a halogen atom (such as chlorine) into a molecule, is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. The introduction of a chlorine atom to the 3,5-dihydroxybenzoic acid backbone to form this compound could have several predictable effects:

  • Increased Lipophilicity: The chlorine atom is more lipophilic than a hydrogen atom, which could enhance the molecule's ability to cross cell membranes.

  • Altered Electronic Properties: Chlorine is an electron-withdrawing group, which can alter the acidity of the hydroxyl and carboxylic acid groups, potentially affecting binding interactions with biological targets.

  • Modified Metabolic Stability: The C-Cl bond is generally stable, which might increase the metabolic stability of the compound.

While direct experimental data for this compound is lacking, studies on other chlorinated phenolic compounds provide some insights. For example, some chlorinated derivatives of cinnamic acid have shown potent antifungal activity.[12] Conversely, other studies have indicated that certain chlorinated benzoic acid derivatives may exhibit cytotoxicity.[13]

Logical Relationship: From DHBA to its Chlorinated Analog

G DHBA Dihydroxybenzoic Acid Isomers (Known Biological Activities) Halogenation Halogenation (e.g., Chlorination) DHBA->Halogenation Chlorinated_DHBA This compound (Hypothesized Activity) Halogenation->Chlorinated_DHBA Properties Altered Physicochemical Properties (Lipophilicity, Electronics) Chlorinated_DHBA->Properties Bioactivity Potentially Modified Biological Activity (Antioxidant, Enzyme Inhibition, Cytotoxicity) Properties->Bioactivity G Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Monitor Absorbance Change (Kinetic) Reaction->Measurement Analysis Calculate Reaction Rates and % Inhibition Measurement->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Conclusion and Future Directions

The dihydroxybenzoic acid isomers represent a fascinating class of compounds with a wide spectrum of biological activities, heavily influenced by the spatial arrangement of their hydroxyl groups. While isomers like 2,5-DHBA and 3,4-DHBA are potent antioxidants, others show promise in different therapeutic areas.

The introduction of this compound into this family presents a compelling avenue for research. The addition of a chlorine atom is a well-established medicinal chemistry strategy for enhancing biological activity and pharmacokinetic properties. However, a significant knowledge gap exists regarding the experimental performance of this specific compound. The protocols outlined in this guide provide a clear and robust framework for researchers to systematically evaluate the antioxidant, enzyme-inhibiting, and cytotoxic properties of this compound. Such studies are crucial to unlock its potential and to provide a direct, evidence-based comparison with its non-halogenated counterparts, thereby enriching our understanding of the structure-activity relationships within this important class of molecules.

References

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). MDPI. [Link]

  • Comparative density functional study of antioxidative activity of the hydroxybenzoic acids and their anions. (2016). ResearchGate. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. (2019). Semantic Scholar. [Link]

  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. (2021). Chemistry & Biodiversity. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). National Institutes of Health. [Link]

  • Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (2022). MDPI. [Link]

  • A comprehensive review on tyrosinase inhibitors. (2015). National Institutes of Health. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids-A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. (2021). PubMed. [Link]

  • Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. (2021). National Institutes of Health. [Link]

  • Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019). PubMed. [Link]

  • Comparative study of antioxidant properties and cytoprotective activity of flavonoids. (2001). PubMed. [Link]

  • An Updated Review of Tyrosinase Inhibitors. (2009). National Institutes of Health. [Link]

  • Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (2015). PubMed. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. (2022). Bioscience Biotechnology Research Asia. [Link]

  • Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021. (2022). National Institutes of Health. [Link]

  • Cytotoxicities Of Tumor Seeking Dyes: Impact On Future Clinical Trials. (2022). National Institutes of Health. [Link]

  • Inhibitory effects of plant extracts on tyrosinase, L-DOPA oxidation, and melanin synthesis. (2007). PubMed. [Link]

  • The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. (2018). PubMed. [Link]

  • Antioxidant Activity of Sulfate Metabolites of Chlorogenic Acid. (2022). MDPI. [Link]

  • Physicochemical and toxicological studies on 4-chloro-3,5-dinitrobenzoic acid in aqueous solutions. (2005). PubMed. [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. (2014). PubMed. [Link]

  • Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. (2014). ResearchGate. [Link]

  • Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (2016). ResearchGate. [Link]

  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. (2023). MDPI. [Link]

  • Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. (2007). PubMed. [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. [Link]

  • COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX:... (2021). ResearchGate. [Link]

  • Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. (2021). ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). ACS Omega. [Link]

  • Screening of some Plants in Egypt for their Cytotoxicity against four Human Cancer cell lines. (2015). International Journal of Pharmacognosy and Phytochemical Research. [Link]

  • Investigating the antioxidant activity enhancer effect of Cyamopsis tetragonoloba seed extract on phenolic phytochemicals. (2023). Frontiers in Pharmacology. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Institutes of Health. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Efficacy Validation of 4-chloro-3,5-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting in vivo studies to validate the therapeutic efficacy of the novel compound, 4-chloro-3,5-dihydroxybenzoic acid. As direct in vivo data for this specific molecule is not yet available in the public domain, this document serves as an expert-led strategic plan. We will extrapolate from the known bioactivities of structurally related dihydroxybenzoic acid (DHBA) isomers to propose robust, well-controlled preclinical studies.[1][2][3] Our focus will be on establishing a comparative analysis against current standards of care in relevant disease models.

The structural characteristics of this compound, specifically the presence of two hydroxyl groups on the benzoic acid ring, suggest a strong potential for antioxidant and anti-inflammatory activities.[1] The positioning of these hydroxyl groups is a critical determinant of bioactivity among DHBA isomers.[1] This guide will, therefore, focus on in vivo models that can effectively assess these predicted properties.

Part 1: Preclinical Strategy: From Hypothesis to In Vivo Validation

Before committing to extensive in vivo studies, a logical progression of research is paramount. The journey for this compound should begin with foundational in vitro assays to confirm its hypothesized antioxidant and anti-inflammatory potential. Positive results from these initial screens provide the necessary justification for advancing to more complex and resource-intensive animal models. The overarching goal of preclinical in vivo research is to bridge the gap between early-stage discovery and human clinical trials by evaluating a compound's safety and efficacy in a living system.[4][5][6][7]

Herein, we propose a two-pronged in vivo validation approach:

  • Assessment of Anti-Inflammatory Efficacy: Employing acute inflammation models to determine the compound's ability to mitigate inflammatory responses.

  • Evaluation of Antioxidant Capacity: Utilizing an oxidative stress model to measure the compound's protective effects against free radical damage.

A crucial, parallel component of this strategy is an initial in vivo toxicity assessment to establish a safe dosage range for the efficacy studies.[8][9]

Part 2: In Vivo Anti-Inflammatory Efficacy Assessment

Inflammation is a complex biological response, and its dysregulation is implicated in a multitude of chronic diseases.[10] The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, inducing the expression of pro-inflammatory genes.[11][12][13][14] Many anti-inflammatory agents exert their effects by modulating this pathway.

Signaling Pathway of Interest: The NF-κB Cascade

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor 1. Binding IKK_Complex IKK Complex Receptor->IKK_Complex 2. Activation IkB IκB IKK_Complex->IkB 3. Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκB IkB->IkB_P NFkB_n Active NF-κB NFkB->NFkB_n 5. Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_n->DNA 6. Binding Genes Pro-inflammatory Gene Expression DNA->Genes 7. Transcription

Model 1: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating acute inflammation.[10]

Methodology:

  • Animals: Wistar rats or Swiss albino mice are suitable for this model.

  • Grouping: Animals are divided into at least four groups:

    • Vehicle Control (e.g., saline or appropriate solvent)

    • This compound (at various doses)

    • Positive Control (e.g., Diclofenac, a standard non-steroidal anti-inflammatory drug - NSAID)

  • Procedure:

    • The test compound, positive control, or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), a sub-plantar injection of carrageenan solution is given into the right hind paw of each animal.

    • Paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Endpoint: The primary endpoint is the percentage inhibition of paw edema in the treated groups compared to the vehicle control group.

Model 2: Acetic Acid-Induced Vascular Permeability

This model assesses the ability of a compound to inhibit the increase in vascular permeability, a key event in inflammation.[10]

Methodology:

  • Animals: Mice are typically used for this assay.

  • Grouping: Similar grouping as the paw edema model.

  • Procedure:

    • The test compound, positive control, or vehicle is administered.

    • After a suitable absorption period, a solution of acetic acid is injected intraperitoneally to induce an increase in vascular permeability.

    • Simultaneously, Evans blue dye is injected intravenously.

    • After a defined period (e.g., 30 minutes), the animals are euthanized, and the peritoneal cavity is washed with saline.

    • The amount of Evans blue dye that has leaked into the peritoneal cavity is quantified spectrophotometrically.[10]

  • Endpoint: A reduction in the concentration of Evans blue dye in the peritoneal fluid of treated animals compared to the control group indicates an anti-inflammatory effect.[10]

Comparative Data Presentation for Anti-Inflammatory Studies
Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition of Edema
Vehicle Control-0%
This compoundLow
This compoundMedium
This compoundHigh
Diclofenac (Positive Control)10
Treatment Group Dose (mg/kg) Absorbance of Peritoneal Fluid (at 590 nm) % Inhibition of Vascular Permeability
Vehicle Control-0%
This compoundLow
This compoundMedium
This compoundHigh
Diclofenac (Positive Control)10

Part 3: In Vivo Antioxidant Efficacy Assessment

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is a key contributor to cellular damage and various pathologies. In vivo antioxidant assays provide a more comprehensive understanding of a compound's efficacy by taking into account its bioavailability and metabolism.[15][16]

Model: Carbon Tetrachloride (CCl4)-Induced Oxidative Stress

This is a classic model for inducing oxidative stress, particularly in the liver.

Methodology:

  • Animals: Rats or mice are commonly used.

  • Grouping:

    • Normal Control (no CCl4)

    • Vehicle Control (CCl4 + vehicle)

    • This compound (CCl4 + test compound)

    • Positive Control (CCl4 + a known antioxidant like N-acetylcysteine or Silymarin)

  • Procedure:

    • Animals are pre-treated with the test compound, positive control, or vehicle for a specific period (e.g., 7 days).

    • On the final day, a single dose of CCl4 is administered to induce oxidative stress.

    • After a set time (e.g., 24 hours), animals are euthanized, and blood and liver tissue are collected.

  • Endpoints:

    • Biochemical analysis of serum: Measurement of liver damage markers (ALT, AST).

    • Analysis of liver homogenates:

      • Lipid peroxidation levels (e.g., malondialdehyde - MDA).

      • Levels of antioxidant enzymes (e.g., superoxide dismutase - SOD, catalase - CAT, glutathione peroxidase - GPx).

      • Reduced glutathione (GSH) levels.

Proposed Experimental Workflow for In Vivo Studies

experimental_workflow cluster_prep Preparation Phase cluster_efficacy Efficacy Studies cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (7 days) Toxicity_Study Acute Toxicity Study (Dose Range Finding) Animal_Acclimatization->Toxicity_Study Grouping Randomization into Treatment Groups Toxicity_Study->Grouping Dosing Compound/Vehicle/ Positive Control Admin. Grouping->Dosing Induction Induction Dosing->Induction Biochem Biochemical Assays (e.g., ALT, AST, MDA, SOD) Stats Statistical Analysis & Comparison Biochem->Stats Histo Histopathology Histo->Stats Inflammation_Model Inflammation_Model Antioxidant_Model Antioxidant_Model Measurement Measurement Inflammation_Model->Measurement Antioxidant_Model->Measurement Measurement->Biochem Measurement->Histo

Comparative Data Presentation for Antioxidant Studies
Treatment Group Serum ALT (U/L) Serum AST (U/L) Liver MDA (nmol/mg protein) Liver SOD (U/mg protein)
Normal Control
Vehicle Control (CCl4)
This compound + CCl4
Positive Control + CCl4

Part 4: Foundational Toxicity and Safety Assessment

Prior to initiating efficacy studies, it is imperative to conduct an acute toxicity study to determine the safety profile of this compound and to identify a suitable dose range for subsequent experiments.[9] This is typically done following established guidelines, such as those from the OECD.

Key aspects of an acute toxicity study include:

  • Dose Escalation: Administering increasing doses of the compound to different groups of animals.

  • Observation: Closely monitoring the animals for signs of toxicity, morbidity, and mortality over a specified period (e.g., 14 days).

  • Determination of LD50 (Median Lethal Dose): While less common now, this provides a quantitative measure of acute toxicity. More modern approaches focus on identifying the No Observed Adverse Effect Level (NOAEL).[17]

  • Histopathology: Examination of major organs for any pathological changes.

The results of this study are critical for selecting doses for the efficacy models that are therapeutically relevant but not overtly toxic.[8]

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of this compound. By systematically evaluating its anti-inflammatory and antioxidant properties in well-established animal models and comparing its performance against standard-of-care compounds, researchers can generate the critical data needed to support its further development as a potential therapeutic agent.

Positive outcomes from these studies would warrant progression to more chronic models of disease (e.g., collagen-induced arthritis for inflammation) and more in-depth mechanistic studies to fully elucidate its mode of action. The logical and phased approach detailed here ensures that research is conducted efficiently, ethically, and with the highest chance of successful translation.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S.-C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Lynch, J. J. (2018). The role of early in vivo toxicity testing in drug discovery toxicology. Toxicology Research and Application, 2. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • O'Shea, J. J., & Hoffmann, A. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 10, 705. [Link]

  • InVivo Biosystems. (2024). Assessing Antioxidant Potential: The Role of In Vitro and In Vivo Assays. InVivo Biosystems. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • LeVine, H., 3rd, Lampe, L., Abdelmoti, L., & Augelli-Szafran, C. E. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. Biochemistry, 51(1), 307–315. [Link]

  • Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • NaveenVenkatesan8. (2022). In vivo screening method for anti inflammatory agent. SlideShare. [Link]

  • Rahman, M. M., Islam, M. B., Laskar, M. A. A., & Al-Amin, M. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 433, 137384. [Link]

  • Swalife Biotech. (2023). Recent toxicity models used in drug discovery. Medium. [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Vivotecnia. [Link]

  • Juurlink, B. H. J., & Sweeney, M. I. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition Journal, 13, 63. [Link]

  • Denayer, T., Stöhr, T., & Van Roy, M. (2014). General Principles of Preclinical Study Design. In Animal Models for the Investigation of Human Disease. InTech. [Link]

  • Kawsar, M. H., et al. (2015). In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Creative Bioarray. [Link]

  • Juurlink, B. H. J., & Sweeney, M. I. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. ResearchGate. [Link]

  • Gavanji, S., & Larki, B. (2017). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Toxicol Rep, 4, 145-150. [Link]

  • LeVine, H., 3rd, et al. (2012). Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers. Biochemistry, 51(1), 307-15. [Link]

  • Riddell, J. R., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • InVivo Biosystems. (n.d.). Reliable Antioxidant Capacity Study For Compound Efficacy Testing. InVivo Biosystems. [Link]

  • Riddell, J. R., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Chen, Y., et al. (2024). Deep learning-enhanced development of innovative antioxidant liposomal drug delivery systems from natural herbs. ResearchGate. [Link]

  • BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Saudi Food & Drug Authority. [Link]

  • NIST. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook. [Link]

  • Clift, M. J. D., et al. (2018). The crux of positive controls - Pro-inflammatory responses in lung cell models. Toxicology in Vitro, 52, 235-241. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. ALTEX, 38(2), 369-373. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Redoxis. [Link]

  • Lozano-López, C., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(11), 3125. [Link]

  • Singh, T. P., et al. (2023). Fc-enhanced anti-CCR6 antibody elicits robust therapeutic effects across multiple autoimmune diseases. Frontiers in Immunology, 14, 1248769. [Link]

Sources

"comparing the inhibitory potency of 4-chloro-3,5-dihydroxybenzoic acid with known drugs"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Inhibitory Potency of 4-chloro-3,5-dihydroxybenzoic acid

Introduction

This compound is a halogenated derivative of 3,5-dihydroxybenzoic acid, a phenolic compound with documented antioxidant properties, although generally less potent than other dihydroxybenzoic acid isomers. While the biological activities of various hydroxybenzoic acids are subjects of ongoing research, there is a notable absence of publicly available experimental data on the specific inhibitory potency of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide a robust experimental framework for evaluating this compound's potential as an enzyme inhibitor.

Instead of presenting non-existent data, this document outlines a comprehensive strategy for characterizing the inhibitory profile of this compound. We will focus on two distinct and well-validated enzymatic targets for which structurally related compounds have shown activity: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase and Cyclooxygenase-2 (COX-2). By comparing its performance against well-established inhibitors—Glyphosate for EPSP synthase and Celecoxib for COX-2—this guide provides the scientific rationale and detailed methodologies required to generate novel, high-quality comparative data.

Part 1: Evaluation Against 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

Scientific Rationale

EPSP synthase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1][2] This pathway is absent in animals, making EPSP synthase an attractive target for herbicides and antimicrobial agents.[3] Notably, functionalized 3,5-dihydroxybenzoates have been synthesized and evaluated as potent inhibitors of E. coli EPSP synthase, demonstrating that the dihydroxybenzoic acid scaffold can serve as a suitable substitute for the native shikimate ring in inhibitor design. This provides a strong rationale for investigating whether the addition of a chloro- group at the 4-position of 3,5-dihydroxybenzoic acid modulates this inhibitory activity.

Reference Compound: Glyphosate

Glyphosate, the active ingredient in many broad-spectrum herbicides, is the most well-known inhibitor of EPSP synthase.[4] It acts as a competitive inhibitor with respect to the substrate phosphoenolpyruvate (PEP), binding tightly to the EPSP synthase-shikimate-3-phosphate (S3P) complex and effectively shutting down the pathway.[5] Its well-characterized mechanism of action and commercial significance make it the ideal benchmark for comparison.

Experimental Protocol: In Vitro EPSP Synthase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against EPSP synthase by measuring the amount of inorganic phosphate released during the enzymatic reaction.

Materials and Reagents:

  • Recombinant EPSP synthase (e.g., from E. coli or Arabidopsis thaliana)

  • This compound

  • Glyphosate (positive control)

  • Shikimate-3-phosphate (S3P)

  • Phosphoenolpyruvate (PEP)

  • Assay Buffer: 100 mM HEPES or MOPS, pH 7.0-7.5, containing 1 mM MgCl₂, 10% glycerol.[6]

  • Phosphate detection reagent (e.g., Malachite Green-based colorimetric assay)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Inhibitor Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Glyphosate in assay buffer.

    • Create a series of 10-point, 2-fold serial dilutions for each inhibitor in the assay buffer. The final concentration in the assay will be lower, so account for dilution.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant EPSP synthase in cold assay buffer to a final working concentration that yields a linear reaction rate for at least 15-20 minutes.

    • Prepare a substrate solution containing S3P and PEP in the assay buffer. The concentration of S3P should be saturating (e.g., 1 mM), while the concentration of PEP should be approximately at its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[7]

  • Assay Procedure:

    • To each well of a 96-well microplate, add 10 µL of the serially diluted inhibitor solution (or vehicle control for 0% inhibition and positive control for 100% inhibition).

    • Add 40 µL of the diluted EPSP synthase enzyme solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 50 µL of the S3P/PEP substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction remains in the linear phase.

    • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control (background) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_VehicleControl))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.[8]

Data Presentation: Comparative Inhibitory Potency

The results of the experiment should be summarized in a clear, tabular format.

CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
This compoundEPSP SynthaseExperimental Value
Glyphosate (Reference)EPSP SynthaseExperimental Value

Caption: Hypothetical data table for comparing the in vitro inhibitory potency of this compound and Glyphosate against EPSP synthase.

Visualizing the Workflow and Pathway

EPSP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Inhibitor (Test & Reference) Serial Dilutions D Add Inhibitor/ Vehicle to Wells A->D B Prepare Enzyme (EPSP Synthase) E Add Enzyme & Pre-incubate B->E C Prepare Substrates (S3P & PEP) F Initiate Reaction with Substrates C->F D->E E->F G Incubate at 37°C F->G H Stop Reaction & Add Detection Reagent G->H I Read Absorbance (Plate Reader) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve & Fit Data J->K L Determine IC50 Value K->L

Caption: Workflow for IC50 determination of EPSP synthase inhibitors.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHPS DAHP Synthase PEP->DAHPS EPSPS EPSP Synthase PEP->EPSPS E4P Erythrose-4-Phosphate E4P->DAHPS DAHP DAHP DAHPS->DAHP Shikimate ... -> Shikimate -> ... DAHP->Shikimate S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P S3P->EPSPS EPSP EPSP EPSPS->EPSP Chorismate Chorismate EPSP->Chorismate Aro_AA Aromatic Amino Acids Chorismate->Aro_AA Glyphosate Glyphosate Glyphosate->EPSPS Inhibition

Caption: The Shikimate Pathway, highlighting inhibition of EPSP synthase.

Part 2: Evaluation Against Cyclooxygenase-2 (COX-2)

Scientific Rationale

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[10][11] Selective inhibition of COX-2 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) designed to reduce gastrointestinal side effects.[12] Many phenolic and benzoic acid derivatives are investigated for their anti-inflammatory properties. Therefore, assessing the inhibitory activity of this compound against COX-2 is a logical step in characterizing its potential pharmacological profile.

Reference Compound: Celecoxib

Celecoxib (brand name Celebrex) is a selective COX-2 inhibitor used to treat pain and inflammation in conditions like arthritis.[12][13] It contains a sulfonamide moiety that binds to a specific region of the COX-2 active site, conferring its selectivity over COX-1.[14] As the only COX-2 inhibitor currently available in the U.S. market, it serves as the gold standard for comparison.[15][16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol uses a colorimetric or fluorometric method to measure the peroxidase activity of the COX-2 enzyme, which is coupled to its cyclooxygenase function.

Materials and Reagents:

  • Recombinant human or ovine COX-2 enzyme

  • This compound

  • Celecoxib (positive control)

  • Arachidonic Acid (substrate)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme (cofactor)

  • Colorimetric or Fluorometric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)[17]

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Inhibitor Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Celecoxib in DMSO.

    • Perform serial dilutions in the assay buffer to achieve a range of test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the COX-2 enzyme and heme cofactor in cold assay buffer to their optimal working concentrations as per the supplier's datasheet.

    • Prepare the arachidonic acid substrate solution in the assay buffer.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the diluted inhibitor solution (or vehicle) to the appropriate wells of a 96-well plate.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the no-enzyme background control.

    • Incubate the plate for 5-10 minutes at 25°C.

    • Add 10 µL of the colorimetric/fluorometric probe solution.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution.

    • Immediately begin kinetic reading of the absorbance or fluorescence for 5-10 minutes using a microplate reader. The rate of change in signal is proportional to enzyme activity.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V_Inhibitor / V_VehicleControl))

    • Plot the % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]

Data Presentation: Comparative Inhibitory Potency
CompoundTarget EnzymeIC50 (µM) [Mean ± SD, n=3]
This compoundCOX-2Experimental Value
Celecoxib (Reference)COX-2Experimental Value

Caption: Hypothetical data table for comparing the in vitro inhibitory potency of this compound and Celecoxib against COX-2.

Visualizing the Pathway

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition Stimuli Inflammatory Stimuli (Cytokines, etc.) Stimuli->COX2 Upregulation

Sources

A Comparative Guide to the Preclinical Validation of 4-chloro-3,5-dihydroxybenzoic acid (CDHBA): A Multi-Model Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-chloro-3,5-dihydroxybenzoic acid (CDHBA) is a halogenated phenolic acid whose therapeutic potential remains largely unexplored. Its core structure, featuring a dihydroxybenzoic acid moiety, is shared by numerous natural compounds known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3][4][5] The addition of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and bioavailability.

This guide presents a comprehensive, multi-modal strategy for the systematic evaluation and cross-validation of CDHBA's biological effects. Designed for researchers in pharmacology and drug development, this document moves beyond a simple recitation of protocols. It provides the causal logic behind experimental choices, outlines self-validating workflows, and establishes a framework for comparing CDHBA's efficacy against established benchmarks. We will proceed from foundational in vitro screening to mechanistic pathway analysis and culminating in targeted in vivo model validation.

Part 1: Foundational In Vitro Screening: Gauging Therapeutic Potential

The initial phase of evaluation aims to rapidly screen for significant biological activity across three key therapeutic areas suggested by CDHBA's structural analogues: inflammation, neurodegeneration, and oncology. The use of well-characterized, immortalized cell lines provides a reproducible and cost-effective platform for generating initial dose-response data and identifying the most promising therapeutic avenues.

Assessment of Anti-Inflammatory Activity

Rationale: Dihydroxybenzoic acid derivatives, such as protocatechuic acid, are known to possess anti-inflammatory properties.[5] The primary hypothesis is that CDHBA can suppress the inflammatory cascade in activated immune cells. We utilize the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, a gold-standard model for studying inflammatory responses.

Experimental Model: LPS-stimulated RAW 264.7 Macrophages.

Comparative Compound: Indomethacin (a non-steroidal anti-inflammatory drug, NSAID).

Key Assays & Endpoints:

  • Nitric Oxide (NO) Production: Measured via the Griess assay. NO is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).

  • Pro-inflammatory Cytokine Secretion: Levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

  • Cell Viability: Assessed using the MTT assay to ensure that observed effects are not due to cytotoxicity.

Illustrative Data Summary:

CompoundIC50 for NO Inhibition (µM)% Inhibition of TNF-α (at 50 µM)% Inhibition of IL-6 (at 50 µM)Cell Viability (at 100 µM)
CDHBA 45.268%55%>95%
Indomethacin 25.875%62%>95%
Evaluation of Neuroprotective Effects

Rationale: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases like Parkinson's and Alzheimer's.[6] Phenolic compounds are excellent antioxidants. This experiment tests the hypothesis that CDHBA can protect neuronal cells from oxidative damage. The human neuroblastoma cell line SH-SY5Y is used, as it can be differentiated into a more neuron-like phenotype and is highly susceptible to oxidative insults.[6]

Experimental Model: 6-hydroxydopamine (6-OHDA)-induced toxicity in SH-SY5Y cells. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons by inducing massive oxidative stress.

Comparative Compound: N-Acetylcysteine (NAC) (a well-established antioxidant).

Key Assays & Endpoints:

  • Cell Viability: Quantified using the LDH release assay, which measures membrane integrity.

  • Intracellular Reactive Oxygen Species (ROS): Measured using the fluorescent probe DCFH-DA.

  • Apoptosis: Assessed by measuring the activity of Caspase-3, a key executioner caspase.

Illustrative Data Summary:

Treatment Group% Cell Viability (LDH)Relative ROS LevelsRelative Caspase-3 Activity
Control 100%1.01.0
6-OHDA (100 µM) 48%4.55.2
6-OHDA + CDHBA (50 µM) 85%1.82.1
6-OHDA + NAC (1 mM) 92%1.31.6

Part 2: Mechanistic Elucidation: Unveiling the "How"

Once promising activity is confirmed in vitro, the next logical step is to investigate the underlying molecular mechanisms. This involves probing key intracellular signaling pathways responsible for regulating the observed cellular responses. Western blotting is the workhorse technique for this phase, allowing for the quantification of protein expression and phosphorylation (activation) status.

Probing Anti-Inflammatory Signaling Pathways

Rationale: The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the transcription of iNOS, COX-2, and pro-inflammatory cytokines.[7][8] We hypothesize that CDHBA exerts its anti-inflammatory effects by inhibiting the activation of these pathways in LPS-stimulated RAW 264.7 cells.

Workflow:

  • Pre-treat RAW 264.7 cells with CDHBA.

  • Stimulate with LPS for a short duration (e.g., 30 minutes).

  • Lyse cells and separate proteins via SDS-PAGE.

  • Probe with antibodies against key signaling proteins:

    • Phospho-p65 (activated NF-κB)

    • Phospho-IκBα (upstream regulator of NF-κB)

    • Phospho-p38 and Phospho-ERK (key MAPK members)

Hypothesized Mechanism of Action (CDHBA in Inflammation): The diagram below illustrates the canonical LPS-induced inflammatory pathway and the hypothesized points of inhibition by CDHBA. CDHBA is proposed to interfere with the phosphorylation cascade of the MAPK and NF-κB pathways, preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MAPK_pathway MAPK Cascade (p38, ERK) TLR4->MAPK_pathway Activates IKK IKK Complex TLR4->IKK Activates LPS LPS LPS->TLR4 IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 Releases p65_nuc p65/p50 p65->p65_nuc Translocates CDHBA CDHBA CDHBA->MAPK_pathway Inhibits CDHBA->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of NF-κB and MAPK pathways by CDHBA.

Part 3: In Vivo Cross-Validation: From Bench to Biological System

Positive in vitro results are essential but not sufficient. It is critical to validate these findings in a complex biological system to account for metabolism, distribution, and off-target effects. The choice of animal model should be directly informed by the most promising in vitro data.

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic, highly reproducible model of acute inflammation, making it ideal for the primary in vivo validation of a compound with anti-inflammatory potential.[9][10][11] The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), providing a simple, quantifiable endpoint.

Comparative Compound: Indomethacin (oral administration).

Experimental Protocol:

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • CDHBA (e.g., 25, 50, 100 mg/kg, p.o.)

    • Indomethacin (10 mg/kg, p.o.)

  • Dosing: Test compounds or vehicle are administered orally one hour before the inflammatory insult.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Illustrative Data Summary:

Treatment Group (p.o.)Mean Paw Volume Increase at 3 hr (mL)% Inhibition of Edema at 3 hr
Vehicle Control 0.85 ± 0.07-
CDHBA (50 mg/kg) 0.41 ± 0.0551.8%
CDHBA (100 mg/kg) 0.29 ± 0.0465.9%
Indomethacin (10 mg/kg) 0.25 ± 0.0370.6%
p < 0.05 compared to Vehicle Control

Workflow for In Vivo Anti-Inflammatory Validation:

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Rats (1 week) Grouping Random Grouping (n=6) Acclimatize->Grouping Dosing Oral Dosing (CDHBA / Indo / Vehicle) Grouping->Dosing Induction Inject Carrageenan (Sub-plantar) Dosing->Induction Measure Measure Paw Volume (0, 1, 2, 3, 4 hr) Induction->Measure Calculate Calculate % Inhibition Measure->Calculate Compare Compare CDHBA vs Indomethacin vs Vehicle Calculate->Compare Conclusion Draw Conclusion on In Vivo Efficacy Compare->Conclusion

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

This guide outlines a rigorous, tiered approach to the preclinical evaluation of this compound. By systematically progressing from broad in vitro screening to focused mechanistic studies and finally to targeted in vivo validation, researchers can build a comprehensive data package that clearly defines the compound's therapeutic potential.

The illustrative data presented herein suggests that CDHBA possesses promising anti-inflammatory and neuroprotective properties, warranting further investigation. Positive outcomes from these models would justify advancing the compound to more complex disease models (e.g., chronic inflammation models like collagen-induced arthritis, or transgenic models of neurodegeneration). Subsequent studies should also include comprehensive pharmacokinetic profiling and toxicology assessments to establish a complete preclinical profile for this novel compound.

References

  • Vertex AI Search. (2019).
  • Slideshare.
  • Semantic Scholar. (2011).
  • PubMed. (2024).
  • ResearchGate. (2015).
  • NCBI. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • MDPI. (2022). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model.
  • Acta Pharmacologica Sinica. (2010).
  • NIH. (2015). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC).
  • PubMed. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)
  • NIH. (2018).
  • NIH. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • MDPI. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.
  • MDPI. (2018). Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis.
  • NIH. (2022).
  • MDPI. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand.
  • MDPI. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
  • NIH. (2012). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine.
  • PubMed. (2015). Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)

Sources

"reproducibility of synthetic protocols for 4-chloro-3,5-dihydroxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducibility of Synthetic Protocols for 4-chloro-3,5-dihydroxybenzoic Acid

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl structure makes it a key intermediate in the synthesis of various bioactive molecules and functional polymers. Despite its importance, detailed and reproducible synthetic protocols in peer-reviewed literature are scarce. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering insights into their potential reproducibility, scalability, and overall efficiency. We will explore a patent-described method and a proposed route based on established chemical principles.

Protocol 1: Synthesis via Hydrolysis of 4-chloro-3,5-dihydroxybenzonitrile (Patent-Derived)

This protocol is based on a method described in a patent, which involves the hydrolysis of a benzonitrile intermediate.

Chemical Rationale

The hydrolysis of a nitrile to a carboxylic acid is a robust and well-established transformation. This route's success hinges on the efficient synthesis of the 4-chloro-3,5-dihydroxybenzonitrile precursor. The patent suggests a multi-step process to obtain this intermediate, which is then hydrolyzed under basic conditions.

Experimental Protocol

Step 1: Synthesis of 4-chloro-3,5-dihydroxybenzonitrile

The synthesis of the benzonitrile intermediate is not explicitly detailed in the provided search results. However, a plausible route would involve the chlorination of 3,5-dihydroxybenzonitrile.

Step 2: Hydrolysis of 4-chloro-3,5-dihydroxybenzonitrile

  • A mixture of 4-chloro-3,5-dihydroxybenzonitrile (1.0 eq) and a 10% aqueous solution of sodium hydroxide (5.0 eq) is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until a pH of 1-2 is reached.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Trustworthiness and Reproducibility

Protocol 2: Proposed Synthesis via Direct Chlorination of 3,5-dihydroxybenzoic Acid

This proposed protocol involves the direct electrophilic chlorination of the commercially available 3,5-dihydroxybenzoic acid.

Chemical Rationale

The two hydroxyl groups on the aromatic ring are strongly activating and ortho-, para-directing. The carboxylic acid group is a deactivating meta-director. The combined directing effects of the hydroxyl groups should favor the substitution at the 2-, 4-, and 6-positions. Selective mono-chlorination at the 4-position can be challenging but may be achieved under carefully controlled conditions with a mild chlorinating agent. Sulfuryl chloride (SO2Cl2) is a suitable reagent for the chlorination of phenols.

Experimental Protocol
  • To a stirred solution of 3,5-dihydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetonitrile at 0 °C, add sulfuryl chloride (1.05 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Trustworthiness and Reproducibility

The direct chlorination of a multi-functionalized aromatic ring can be prone to side reactions, including the formation of di- and tri-chlorinated products. The reproducibility of this protocol will heavily depend on the precise control of stoichiometry, temperature, and reaction time. Careful optimization of the reaction conditions would be necessary to achieve selective mono-chlorination and obtain a good yield of the desired product.

Comparison of Synthetic Protocols

FeatureProtocol 1 (Patent-Derived)Protocol 2 (Proposed)
Starting Material 4-chloro-3,5-dihydroxybenzonitrile3,5-dihydroxybenzoic acid
Number of Steps 1 (from benzonitrile)1
Key Transformation Nitrile HydrolysisElectrophilic Aromatic Substitution
Potential Yield High (for hydrolysis step)Moderate to High (requires optimization)
Potential Purity HighModerate (potential for side products)
Scalability Potentially scalableMay require significant optimization for scalability
Safety Considerations Use of strong base and acidUse of corrosive sulfuryl chloride

Experimental Workflow Visualization

The following diagram illustrates the proposed synthetic route via direct chlorination of 3,5-dihydroxybenzoic acid.

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3,5-dihydroxybenzoic acid reaction Chlorination with SO2Cl2 in Acetonitrile, 0°C to RT start->reaction 1.05 eq SO2Cl2 workup Quench with Water Extraction with Ethyl Acetate reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Conclusion

References

  • Google Patents.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-3,5-dihydroxybenzoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the meticulous handling of chemical reagents is the bedrock of both groundbreaking discovery and personal safety. This guide provides an in-depth, procedural framework for the safe management of 4-Chloro-3,5-dihydroxybenzoic acid, a compound whose specific hazards necessitate a rigorous and well-understood safety protocol. We move beyond a simple checklist to explain the causality behind each recommendation, ensuring every step is a self-validating component of a secure laboratory environment.

Hazard Profile: Understanding the Risks

This synthesized data points to a clear set of risks that must be mitigated through appropriate controls and personal protective equipment (PPE). The presence of the halogenated phenolic ring structure suggests that the compound should be treated with significant caution.

Hazard ClassificationDescriptionPotential EffectsSource Recommendation
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Redness, itching, inflammation. Prolonged contact may lead to more severe irritation.[1][3]
Serious Eye Irritation (Category 2) Causes serious eye irritation. Direct contact with dust or solutions can cause significant damage.Pain, redness, watering, and potential damage to the cornea.[1]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation, particularly when handled as a fine powder.Coughing, sneezing, shortness of breath.[1]
Combustible Dust Hazard Fine dust dispersed in the air in sufficient concentrations may form an explosive mixture with an ignition source.Risk of a dust explosion, particularly in enclosed spaces with poor ventilation.[4]

Core Directive: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following protocol outlines the minimum required PPE and escalates based on the operation's potential for exposure.

Eye and Face Protection: A Non-Negotiable Barrier

Given the classification as a serious eye irritant, robust eye protection is mandatory at all times.

  • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are essential.[5] Standard safety glasses with side shields do not offer adequate protection from fine dust or splashes that can seep through gaps.[5]

  • Procedural Escalation: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during heating or vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from splashes and serves as a secondary barrier.[6]

Skin and Body Protection: Preventing Dermal Exposure

Direct contact is a primary route of exposure leading to skin irritation.[8] A comprehensive approach to skin protection is therefore critical.

  • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect street clothes and skin.[8][9]

  • Gloves: Glove selection is critical and must be based on chemical compatibility. For halogenated aromatic compounds, nitrile gloves provide a good initial barrier for incidental contact.[10] However, for prolonged handling or in the event of a spill, heavier-duty gloves are recommended. Always inspect gloves for tears or defects before use.[9]

Glove TypeRecommended Use CaseRationale
Nitrile Gloves Standard laboratory operations (weighing, solution preparation).Provides excellent protection against incidental splashes and contact with solids.[10] Good puncture resistance.
Neoprene Gloves Extended handling, cleaning spills, or when working with solutions.Offers superior protection against a broader range of chemicals, including acids and solvents, compared to standard nitrile.[10]
Butyl Rubber Handling concentrated solutions or for significant immersion risk.Provides high resistance to a wide variety of chemicals, though may be less dexterous.
  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[9] This prevents injury from dropped objects and protects the feet from spills.

Respiratory Protection: Mitigating Inhalation Risks

The risk of respiratory irritation arises primarily from the inhalation of airborne dust particles.[1]

  • Engineering Controls First: The primary method for controlling dust and vapors should always be engineering controls.[11] All weighing and handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood to minimize the generation of airborne dust.[11]

  • When Respirators are Required: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), respiratory protection is necessary. A NIOSH-approved N95 particulate respirator is the minimum requirement for dust.[12] If organic vapors could be generated (e.g., during heating), a respirator with combination organic vapor and particulate cartridges should be used.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Workflow cluster_prep Preparation & Planning cluster_ppe PPE Selection start Plan Experiment assess_op Assess Operation Scale & Type start->assess_op weighing Weighing Solid (<1g) in Fume Hood assess_op->weighing Small Scale Solid Transfer solution Preparing Dilute Solution in Fume Hood assess_op->solution Solution Prep large_scale Large Scale (>10g) or Heating assess_op->large_scale Increased Hazard spill Spill Cleanup assess_op->spill Emergency weighing_ppe Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat weighing->weighing_ppe solution_ppe Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat solution->solution_ppe large_scale_ppe Escalated PPE: - Goggles + Face Shield - Neoprene Gloves - Lab Coat large_scale->large_scale_ppe spill_ppe Full Response PPE: - Goggles + Face Shield - Neoprene/Butyl Gloves - Lab Coat/Apron - N95 Respirator spill->spill_ppe

Caption: PPE selection workflow based on the experimental procedure.

Operational and Disposal Plans

A safe experiment does not end until all materials are properly stored or disposed of.

Step-by-Step Handling Protocol
  • Pre-Handling: Designate a specific work area. Ensure the chemical fume hood is operational.[11] Assemble all necessary equipment and PPE. Read the relevant safety protocols.

  • Donning PPE: Don PPE in the correct order: lab coat, then safety goggles/face shield, and finally gloves. This ensures that the gloves, the most likely item to become contaminated, are put on last.

  • Handling: Perform all manipulations within the fume hood to contain dust and potential vapors.[9] Use a spatula for solid transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing. Always add acid to water, never the other way around.[9]

  • Post-Handling: Securely close the primary container. Decontaminate the work surface with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent self-contamination. First, remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[5] Then remove the lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[8]

Waste Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.[9]

  • Solid Waste: All unused solid this compound and materials contaminated with it (e.g., weigh boats, contaminated paper towels) must be collected in a clearly labeled, sealed, and puncture-proof container designated for solid hazardous chemical waste.[12]

  • Liquid Waste: Aqueous or solvent solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[9][13]

  • Contaminated PPE: Disposable gloves should be discarded into the solid hazardous waste stream after use. Never reuse disposable gloves.[9]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Vertex AI Search. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Lab Manager Magazine. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET.
  • 104700 - 3,5-Dichloro-4-hydroxybenzoic acid - Safety Data Sheet. (n.d.).
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • 3 - SAFETY DATA SHEET. (2025, September 6).
  • Storemasta Blog. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • AK Scientific, Inc. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxybenzoic Acid.
  • LGC Standards. (2018, March 15). Safety data sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • MedChemExpress. (2025, April 23). 4-Chloro-3-nitrobenzoic acid-SDS.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3,5-dihydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-3,5-dihydroxybenzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.